Product packaging for 4-Methyl-1,3-dioxane(Cat. No.:CAS No. 1120-97-4)

4-Methyl-1,3-dioxane

カタログ番号: B1663929
CAS番号: 1120-97-4
分子量: 102.13 g/mol
InChIキー: INCCMBMMWVKEGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1,3-Dioxane, 4-methyl- is a bioactive chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B1663929 4-Methyl-1,3-dioxane CAS No. 1120-97-4

特性

IUPAC Name

4-methyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5-2-3-6-4-7-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCCMBMMWVKEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871827
Record name 4-Methyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-97-4
Record name 4-Methyl-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,3-dioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1,3-dioxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,3-dioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methyl-1,3-dioxane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCM6KK2C4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Stereoisomerism in 4-methyl-1,3-dioxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereoisomerism of 4-methyl-1,3-dioxane, a topic of significant interest in stereochemistry and medicinal chemistry. The conformational preferences of the cis and trans isomers are explored through a detailed examination of their thermodynamic stabilities, backed by computational and experimental data. This document outlines the key energetic parameters governing the conformational equilibrium and provides detailed protocols for the experimental and computational techniques used in its study. The synthesis of this compound is also briefly discussed.

Introduction

The 1,3-dioxane ring system is a common structural motif in many natural products and pharmaceutical compounds. The introduction of substituents onto this six-membered heterocyclic ring leads to the formation of stereoisomers with distinct three-dimensional arrangements and, consequently, different physical, chemical, and biological properties. Understanding the conformational behavior of substituted 1,3-dioxanes is therefore crucial for the rational design of molecules with specific biological activities.

This compound serves as a fundamental model for studying the stereochemical principles that govern the conformational preferences in this class of compounds. The primary focus of this guide is the conformational equilibrium between the cis and trans isomers, which correspond to the axial and equatorial orientations of the methyl group at the C4 position, respectively.

Conformational Analysis of this compound

Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and angle strain. For this compound, this leads to two primary chair conformers: the trans isomer, with the methyl group in the sterically favored equatorial position, and the cis isomer, with the methyl group in the more sterically hindered axial position.

The energetic preference for the equatorial conformer is a well-established principle in stereochemistry, primarily due to the avoidance of 1,3-diaxial interactions. In the axial conformer of this compound, the methyl group experiences steric repulsion from the axial hydrogen atoms at the C2 and C6 positions.

Thermodynamic Stability and Conformational Equilibrium

The relative stability of the cis (axial) and trans (equatorial) conformers is quantified by the difference in their Gibbs free energy (ΔG°). The equatorial conformer is the thermodynamically more stable isomer.[1] The equilibrium between the two conformers can be represented as follows:

cis-4-methyl-1,3-dioxane (axial) ⇌ trans-4-methyl-1,3-dioxane (equatorial)

The equilibrium constant (Keq) for this isomerization is greater than 1, indicating that the equilibrium lies in favor of the trans isomer.

Quantitative Conformational Energy Data

The energy differences between the various conformers of this compound have been determined primarily through computational methods. The following tables summarize the calculated relative energies of the stable conformers.

Table 1: Calculated Relative Energies (kcal/mol) of this compound Conformers [1]

ConformerMM+STO-3G3-21G6-31G(d)6-31G(d,p)
Equatorial Chair (trans)0.000.000.000.000.00
Axial Chair (cis)2.82.62.44.63.4
1,4-Twist4.74.43.55.74.5
2,5-Twist4.54.94.05.85.8
Sofa8.85.04.17.26.7

Data sourced from a computational study by Kuznetsov et al.[1]

Table 2: Calculated Enthalpies of Formation and Conformational Energies for Methyl-Substituted 1,3-Dioxanes

CompoundStateΔHf° (kcal/mol)
cis-4,6-Dimethyl-1,3-dioxaneliq-110.26 ± 0.96
trans-4,6-Dimethyl-1,3-dioxaneliq-106.51 ± 0.90
2,2-Dimethyl-1,3-dioxaneliq-106.90 ± 0.81

Data from Pihlaja, K., & Luoma, S. (1968).

Experimental Protocols

The conformational analysis of this compound can be carried out using a combination of synthetic, spectroscopic, and chromatographic techniques.

Synthesis of this compound

This compound is typically synthesized via the acetalization reaction of 1,3-butanediol with formaldehyde or a formaldehyde equivalent (e.g., paraformaldehyde). The reaction is generally acid-catalyzed.

Protocol:

  • To a stirred solution of 1,3-butanediol in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Add paraformaldehyde to the mixture.

  • Heat the reaction mixture to reflux, with continuous removal of water using a Dean-Stark apparatus.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO4).

  • Purify the product by distillation. This will typically yield a mixture of cis and trans isomers.

Isomer Ratio Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The relative abundance of the cis and trans isomers in the synthesized mixture can be determined by GC-MS.

Protocol:

  • Sample Preparation: Dilute the purified this compound mixture in a suitable volatile solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: The two isomers will typically have different retention times. The ratio of the isomers can be determined by integrating the peak areas in the total ion chromatogram.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of this compound. The key parameters are the chemical shifts and the proton-proton coupling constants (3JHH).

Protocol:

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl3) and transfer to an NMR tube.

  • 1H NMR Spectroscopy:

    • Acquire a high-resolution 1H NMR spectrum.

    • Analysis of Coupling Constants: The magnitude of the vicinal coupling constants between the proton at C4 and the protons at C5 can distinguish between the axial and equatorial orientations of the methyl group.

      • A large coupling constant (typically 8-10 Hz) is observed between axial protons (3Jax-ax).

      • Smaller coupling constants (typically 2-4 Hz) are observed for axial-equatorial (3Jax-eq) and equatorial-equatorial (3Jeq-eq) interactions.

    • In the trans (equatorial) isomer, the C4-H is axial and will exhibit large ax-ax couplings to the axial protons on C5.

    • In the cis (axial) isomer, the C4-H is equatorial and will show smaller ax-eq and eq-eq couplings.

  • Variable Temperature (VT) NMR:

    • By acquiring NMR spectra at different temperatures, the coalescence of signals corresponding to the two isomers can be observed. This allows for the determination of the energy barrier to ring inversion.

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • NOESY or ROESY experiments can be used to identify through-space interactions. For the cis (axial) isomer, an NOE should be observed between the methyl protons and the axial protons at C2 and C6.

Computational Chemistry Protocol

Quantum chemical calculations are invaluable for determining the geometries and relative energies of the conformers of this compound.

Protocol:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Methodology:

    • Initial Structures: Build the initial 3D structures of the cis (axial) and trans (equatorial) chair conformers, as well as other potential conformers like the twist-boat and sofa forms.

    • Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

    • Energy Analysis: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities and the equilibrium constant for their interconversion.

Visualizations

G cluster_cis cis-4-methyl-1,3-dioxane (Axial) cluster_trans trans-4-methyl-1,3-dioxane (Equatorial) cis Axial Conformer trans Equatorial Conformer cis->trans Ring Inversion (Equilibrium favors Equatorial) trans->cis

Caption: Conformational equilibrium of this compound.

G start Synthesis of this compound (cis/trans mixture) gcms GC-MS Analysis (Determine Isomer Ratio) start->gcms nmr NMR Spectroscopy (Conformational Assignment via Coupling Constants and NOE) start->nmr comp_chem Computational Chemistry (Calculate Relative Stabilities) start->comp_chem data_analysis Data Analysis and Interpretation (Determine ΔG°, ΔH°, and Keq) gcms->data_analysis vt_nmr Variable Temperature NMR (Determine Energy Barrier to Interconversion) nmr->vt_nmr nmr->data_analysis vt_nmr->data_analysis comp_chem->data_analysis

Caption: Experimental and computational workflow for conformational analysis.

Conclusion

The stereoisomerism of this compound is governed by a well-defined conformational equilibrium that strongly favors the trans isomer with the methyl group in the equatorial position. This preference is driven by the avoidance of unfavorable 1,3-diaxial steric interactions present in the cis (axial) isomer. The quantitative energy differences, determined through computational studies, are in agreement with qualitative stereochemical principles. The experimental protocols outlined in this guide, employing synthesis, GC-MS, and various NMR techniques, provide a robust framework for the comprehensive conformational analysis of this and related 1,3-dioxane systems. A thorough understanding of these principles is essential for professionals in drug discovery and materials science, where molecular conformation dictates function.

References

Quantum Chemical Calculations for 4-methyl-1,3-dioxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 4-methyl-1,3-dioxane, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. The conformational landscape, energetic properties, and spectroscopic signatures of this molecule have been elucidated through rigorous computational methodologies, offering valuable insights for its application in drug design and development.

Conformational Analysis and Energetics

The conformational isomerism of this compound has been a subject of detailed quantum chemical investigation. The molecule predominantly exists in a chair conformation, with the methyl group occupying either an equatorial or an axial position. Extensive computational studies have established that the equatorial chair conformer is the most stable isomer , a finding supported by both early Hartree-Fock calculations and more recent Density Functional Theory (DFT) studies.[1]

The potential energy surface of this compound also includes higher-energy local minima corresponding to the axial chair conformer and various flexible forms, such as twist and boat conformations. The interconversion between these conformers proceeds through specific transition states, defining the dynamic conformational equilibrium of the molecule.

Computational Methodologies

A range of quantum chemical methods have been employed to study the conformational preferences of this compound. Initial investigations utilized Hartree-Fock (HF) theory with basis sets of increasing complexity, including STO-3G, 3-21G, 6-31G(d), and 6-31G(d,p), to map the potential energy surface.[1]

More contemporary studies have leveraged Density Functional Theory (DFT) for more accurate energy and geometry predictions. The B3LYP and B3PW91 functionals, often paired with basis sets like 6-31G(d) or the more extensive aug-cc-pVDZ, have been used for geometry optimization and the calculation of thermodynamic properties.

Experimental Protocol: Geometry Optimization

A typical protocol for the geometry optimization of this compound conformers using DFT is as follows:

  • Initial Structure Generation: The starting 3D coordinates for the desired conformer (e.g., equatorial chair) are generated using a molecular builder.

  • Computational Method Selection: The calculation is set up using a DFT functional, such as B3LYP, and a Pople-style basis set like 6-31G(d).

  • Geometry Optimization: A full geometry optimization is performed to locate the stationary point on the potential energy surface corresponding to the energy minimum for that conformer.

  • Frequency Calculation: A vibrational frequency analysis is subsequently performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

Relative Energies of Conformers

The relative energies of the different conformers of this compound determine their population distribution at a given temperature. The equatorial chair conformer serves as the global minimum on the potential energy surface. The energy difference to the axial conformer and the transition states for ring inversion are key parameters in understanding the molecule's flexibility. While specific high-level calculations on the full conformational space of this compound are not abundant in the literature, data for the parent 1,3-dioxane molecule provides a useful reference.

Conformer/Transition StateLevel of TheoryRelative Energy (kcal/mol)
This compound
Equatorial ChairHartree-Fock0.0 (Principal Minimum)[1]
Axial ChairHartree-FockLocal Minimum[1]
Flexible FormsHartree-FockLocal Minima[1]
1,3-dioxane (for comparison)
ChairHF/6-31G(d)0.0
2,5-TwistHF/6-31G(d)4.67 ± 0.31
1,4-TwistHF/6-31G(d)6.03 ± 0.19
ChairDFT (B3LYP)0.0
2,5-TwistDFT (B3LYP)5.19 ± 0.8
1,4-TwistDFT (B3LYP)6.19 ± 0.8

Note: The table includes qualitative information for this compound from Hartree-Fock studies and quantitative data for the parent 1,3-dioxane for comparative purposes.

Molecular Structure and Spectroscopic Properties

Quantum chemical calculations provide valuable predictions of molecular geometries and spectroscopic parameters that can be compared with experimental data for validation.

Optimized Geometries

The geometric parameters (bond lengths, bond angles, and dihedral angles) of the conformers of this compound can be precisely determined through computational optimization. These calculated structures serve as the basis for further property calculations.

A detailed table of optimized geometric parameters for the equatorial conformer of this compound from a B3LYP/6-31G(d) calculation would be presented here if the specific data were available in the search results.

Microwave Spectroscopy

Microwave spectroscopy is a powerful experimental technique for determining the rotational constants and dipole moment of a molecule, providing a benchmark for computational accuracy. For the equatorial conformer of this compound, experimental data is available and can be compared with calculated values.

ParameterExperimental Value
Rotational Constants (MHz)
A4802.335(2)
B2376.163(1)
C1738.852(1)
Dipole Moment Components (D)
µa0.73(1)
µb1.32(1)
µc1.36(1)
Total Dipole Moment (D) 2.03(1)

Data from microwave spectroscopy studies.[2]

Vibrational Spectroscopy

The vibrational frequencies of this compound can be calculated using quantum chemical methods. These theoretical spectra are instrumental in the assignment of experimental Infrared (IR) and Raman spectra.

Experimental Protocol: Vibrational Frequency Calculation

  • Optimized Geometry: Start with the optimized geometry of the conformer of interest.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory used for the geometry optimization (e.g., B3LYP/6-31G(d)).

  • Frequency Scaling: The calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies. A scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) is typically applied to improve agreement with experimental data.

  • Spectral Analysis: The scaled frequencies and their corresponding intensities (IR and Raman) are used to generate a theoretical spectrum.

A table of calculated and scaled vibrational frequencies for the key vibrational modes of this compound would be included here if the data were available.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. The chemical shifts of the hydrogen and carbon nuclei in this compound are sensitive to the conformational state of the molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard for calculating NMR chemical shifts.

Experimental Protocol: NMR Chemical Shift Calculation

  • Optimized Geometries: Obtain the optimized geometries of the relevant conformers (e.g., equatorial and axial chair).

  • GIAO Calculation: For each conformer, perform a GIAO NMR calculation at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)).

  • Reference Shielding: Calculate the isotropic shielding value for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.

  • Chemical Shift Calculation: The chemical shift (δ) of each nucleus is calculated by subtracting its isotropic shielding value (σ) from the shielding value of the reference (σ_ref): δ = σ_ref - σ.

  • Boltzmann Averaging: For a more accurate prediction of the room temperature spectrum, the chemical shifts of the individual conformers can be averaged, weighted by their Boltzmann population.

A table comparing the calculated and experimental ¹H and ¹³C NMR chemical shifts for the conformers of this compound would be presented here if the specific data were available.

Conformational Interconversion Pathway

The isomerization between the different conformers of this compound can be visualized as a pathway on the potential energy surface. The chair-to-chair interconversion typically proceeds through a series of twist-boat intermediates and transition states.

Conformational_Interconversion cluster_eq Equatorial Chair (Global Minimum) cluster_ax Axial Chair (Local Minimum) cluster_int Intermediates & Transition States Eq_Chair Equatorial Chair TS1 Transition State 1 Eq_Chair->TS1 Energy Barrier Ax_Chair Axial Chair TS2 Transition State 2 Ax_Chair->TS2 TS1->Eq_Chair Twist_Boat Twist-Boat TS1->Twist_Boat Twist_Boat->TS1 Twist_Boat->TS2 Energy Barrier TS2->Ax_Chair

A simplified representation of the conformational interconversion pathway for this compound.

This diagram illustrates the energetic landscape of the chair-to-chair inversion, proceeding from the more stable equatorial conformer, through higher-energy transition states and a twist-boat intermediate, to the less stable axial conformer. The actual potential energy surface is more complex, involving multiple twist and boat forms.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the structural and energetic properties of this compound. The established preference for the equatorial chair conformation, along with insights into the conformational isomerization pathways and predictable spectroscopic parameters, furnishes a solid foundation for its rational use in scientific research and drug development. The methodologies outlined in this guide serve as a reference for conducting and interpreting computational studies on this and related heterocyclic systems. Further high-level computational studies would be beneficial to provide more precise quantitative data on the relative energies of all conformers and transition states, as well as detailed spectroscopic predictions.

References

Spectroscopic Data of 4-methyl-1,3-dioxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-methyl-1,3-dioxane (CAS No: 1120-97-4), a versatile solvent and chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data and experimental context.

Molecular Structure:

  • Molecular Formula: C₅H₁₀O₂

  • Molecular Weight: 102.13 g/mol [1][2]

  • IUPAC Name: this compound[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[3]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.1-1.2d3H-CH₃
~1.3-1.8m2H-CH₂- (C5)
~3.6-4.2m3H-O-CH(CH₃)- and -O-CH₂- (C4, C6)
~4.6-5.0m2H-O-CH₂-O- (C2)

Note: Specific chemical shifts and coupling constants can vary slightly based on experimental conditions. The assignments are based on typical chemical shift ranges for similar structures.

¹³C NMR Data

The ¹³C NMR spectrum was also obtained using a 400 MHz instrument in CDCl₃.[4]

Chemical Shift (ppm)Assignment
~22.0-CH₃
~34.0-CH₂- (C5)
~66.0-O-CH₂- (C6)
~73.0-O-CH(CH₃)- (C4)
~94.0-O-CH₂-O- (C2)

Note: These are approximate chemical shifts. For precise values, direct analysis of the spectrum is recommended.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The data below corresponds to a liquid film sample.

Wavenumber (cm⁻¹)IntensityBond Vibration
2970-2850StrongC-H stretch (alkane)
1465-1450MediumC-H bend (alkane)
1380-1370MediumC-H bend (alkane)
1175-1085StrongC-O stretch (cyclic ether/acetal)

Note: The fingerprint region (below 1500 cm⁻¹) contains numerous complex vibrations unique to the molecule's structure.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The following data was obtained by electron ionization (EI) mass spectrometry.

m/zRelative Intensity (%)Assignment
10183.11[M-H]⁺
7273.89[C₄H₈O]⁺
5581.47[C₃H₃O]⁺
4538.55[C₂H₅O]⁺
4399.99[C₂H₃O]⁺ or [C₃H₇]⁺ (Base Peak)

Data sourced from PubChem, obtained via GC-MS with electron ionization.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques mentioned.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Key parameters such as pulse width, acquisition time, and relaxation delay are optimized. For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Film): A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin liquid film.

  • Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and H₂O). A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The IR beam is passed through the sample, and the transmitted radiation is detected. The instrument records the absorbance or transmittance as a function of wavenumber.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification. The sample is vaporized in the GC and then enters the ion source of the mass spectrometer.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺), which can then undergo fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Carbon-Hydrogen Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Fragmentation_Pattern cluster_frags Major Fragments parent This compound [M]⁺ m/z = 102 frag1 [M-H]⁺ m/z = 101 parent->frag1 -H• frag2 [C₂H₃O]⁺ m/z = 43 (Base Peak) parent->frag2 - C₃H₇O• frag3 [C₃H₃O]⁺ m/z = 55 parent->frag3 - C₂H₅O• frag4 [C₄H₈O]⁺ m/z = 72 parent->frag4 - CH₂O

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

An In-depth Technical Guide to 4-Methyl-1,3-dioxane: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methyl-1,3-dioxane, a versatile heterocyclic compound. This document includes detailed experimental protocols for its synthesis, purification, and key reactions, presented with clarity and precision for application in research and development. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Core Physical and Chemical Properties

This compound is a colorless liquid with a molecular formula of C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .[1][2] It is recognized for its utility as a solvent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its stability and compatibility with a range of reagents make it a valuable component in diverse chemical processes.[1]

Quantitative Data Summary
PropertyValueReference(s)
CAS Number 1120-97-4[1][2]
Molecular Formula C₅H₁₀O₂[1][2]
Molecular Weight 102.13 g/mol [1][2]
Appearance Colorless liquid[1]
Melting Point -45 °C
Boiling Point 114 °C[1]
Density 0.98 g/mL[1]
Refractive Index (n20D) 1.41[1]
Flash Point 22 °C
Solubility Soluble in chloroform, slightly soluble in DMSO.

Synthesis and Purification

The primary route for the synthesis of this compound is the acid-catalyzed acetalization of 1,3-butanediol with formaldehyde.[3] This reaction is reversible and requires the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-Butanediol

  • Formaldehyde (as paraformaldehyde or formalin solution)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Neutralizing agent (e.g., saturated sodium bicarbonate solution)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,3-butanediol and the chosen anhydrous solvent.

  • Add a catalytic amount of the acid catalyst (e.g., 0.1-0.5 mol%).

  • Heat the mixture to reflux.

  • Slowly add formaldehyde to the refluxing mixture.

  • Continue refluxing and collect the water generated in the Dean-Stark trap until no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can then be purified by fractional distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up 1_3_Butanediol 1,3-Butanediol Reaction_Vessel Reaction in Anhydrous Solvent 1_3_Butanediol->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Acid_Catalyst Acid Catalyst Acid_Catalyst->Reaction_Vessel Reflux Reflux with Water Removal (Dean-Stark) Reaction_Vessel->Reflux Neutralization Neutralization (NaHCO3 wash) Reflux->Neutralization Extraction Extraction & Washing Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Crude_Product Crude_Product Solvent_Removal->Crude_Product Yields

Synthesis of this compound workflow.
Experimental Protocol: Purification by Fractional Distillation

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound in the distillation flask along with a few boiling chips.

  • Slowly heat the distillation flask using a heating mantle.

  • Monitor the temperature at the head of the fractionating column.

  • Discard the initial fraction that distills over at a lower temperature, as it may contain residual solvent or impurities.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (114 °C).

  • Continue distillation until only a small amount of residue remains in the distillation flask.

  • The collected fraction is the purified this compound.

Purification_Workflow Crude_Product Crude_Product Distillation_Apparatus Fractional Distillation Apparatus Crude_Product->Distillation_Apparatus Heating Gentle Heating Distillation_Apparatus->Heating Fraction_Collection Fraction Collection Heating->Fraction_Collection Low_Boiling_Impurities Low-Boiling Impurities (Discard) Fraction_Collection->Low_Boiling_Impurities Pure_Product Purified This compound Fraction_Collection->Pure_Product Collect at 114 °C High_Boiling_Residue High-Boiling Residue Fraction_Collection->High_Boiling_Residue

Purification of this compound by fractional distillation.

Chemical Reactivity and Stability

1,3-Dioxanes are generally stable under basic, reductive, and oxidative conditions.[4] However, they are susceptible to hydrolysis under acidic conditions, which cleaves the acetal linkage to regenerate the parent diol and aldehyde.[4] This lability towards acids is a key consideration in their use as protecting groups in organic synthesis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Aqueous acid solution (e.g., dilute HCl or H₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Base for neutralization (e.g., saturated sodium bicarbonate solution)

Procedure:

  • Dissolve this compound in an organic solvent in a round-bottom flask.

  • Add the aqueous acid solution to the flask.

  • Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as TLC or GC.

  • Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent to isolate the products (1,3-butanediol and formaldehyde).

Hydrolysis_Logical_Relationship Start This compound Protonation Protonation of Oxygen Atom Start->Protonation  + H+ (Acid Catalyst) Ring_Opening Ring Opening to form Carbocation Intermediate Protonation->Ring_Opening Nucleophilic_Attack Nucleophilic Attack by Water Ring_Opening->Nucleophilic_Attack  + H2O Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Products 1,3-Butanediol & Formaldehyde Deprotonation->Products

Logical relationship of steps in acid-catalyzed hydrolysis.

Ring-Opening Reactions

Beyond hydrolysis, this compound can undergo ring-opening reactions under specific conditions. For instance, reductive ring-opening can be achieved using certain reducing agents in the presence of a Lewis acid. These reactions are valuable for the synthesis of substituted ethers. While specific protocols for this compound are not abundant, procedures for analogous 1,3-dioxolanes with Grignard reagents in the presence of a Lewis acid like titanium tetrachloride provide a template for such transformations.[5] This reaction proceeds via a reductive ring-opening mechanism to form β-alkoxy alcohols.[5]

Conclusion

This compound is a compound with a well-defined set of physical and chemical properties that make it suitable for various applications in chemical synthesis and industry. Its preparation via acid-catalyzed acetalization is a standard procedure, and its reactivity, particularly its stability in non-acidic media and lability in the presence of acids, is a key characteristic exploited in its applications. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of this compound in a research and development setting.

References

An In-depth Technical Guide on the Thermodynamic Properties of Substituted 1,3-Dioxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic properties of substituted 1,3-dioxanes, crucial heterocyclic compounds in organic chemistry and medicinal chemistry. Understanding the thermodynamic stability of these molecules is fundamental for predicting their behavior in various chemical and biological systems, aiding in the rational design of new chemical entities. This document summarizes key thermodynamic data, details the experimental protocols for their determination, and illustrates the underlying principles of their conformational analysis.

Introduction to the Thermodynamic Landscape of 1,3-Dioxanes

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, preferentially adopts a chair-like conformation, similar to cyclohexane.[1][2] However, the shorter C-O bond lengths compared to C-C bonds lead to more pronounced diaxial interactions, influencing the conformational preferences of substituents.[1][2] The thermodynamic stability of a substituted 1,3-dioxane is largely governed by the conformational equilibrium between axial and equatorial orientations of the substituent, as well as non-bonded interactions within the molecule.

The free conformational enthalpy, or A-value (ΔG°), is a key parameter used to quantify the energy difference between the axial and equatorial conformers of a substituent on a cyclohexane or heterocyclic ring.[3] A positive A-value indicates a preference for the equatorial position.[3] These values are crucial for predicting the dominant conformation and, consequently, the reactivity and biological activity of the molecule. The thermodynamic parameters of enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide a complete picture of the energetics of these conformational changes.

Quantitative Thermodynamic Data

The following tables summarize the available thermodynamic data for various substituted 1,3-dioxanes, providing a valuable resource for comparing the effects of different substituents on the stability of the dioxane ring.

Table 1: Gibbs Free Energy (ΔG°) of Conformational Equilibrium for 5-Substituted 1,3-Dioxanes

Substituent (at C5)SolventΔG° (kcal/mol)Reference
Ethyl (Et)-0.82[4]
Isopropyl (i-Pr)-0.90[4]
tert-Butyl (t-Bu)-1.4 - 1.8[4]
Phenyl (Ph)-1.0[4]

Table 2: Enthalpy of Formation (ΔHf°) for Methyl-Substituted 1,3-Dioxanes

CompoundStateΔHf° (kcal/mol)Reference
1,3-DioxaneLiquid-89.5 ± 0.6[5]
2-Methyl-1,3-dioxaneLiquid-98.3 ± 0.7[5]
4-Methyl-1,3-dioxaneLiquid-99.1 ± 0.5[5]
5-Methyl-1,3-dioxaneLiquid-95.9 ± 0.5[5]
2,2-Dimethyl-1,3-dioxaneLiquid-108.4 ± 0.6[5]
cis-4,6-Dimethyl-1,3-dioxaneLiquid-108.9 ± 0.6[5]
trans-4,6-Dimethyl-1,3-dioxaneLiquid-105.9 ± 0.7[5]
4,4,6-Trimethyl-1,3-dioxaneLiquid-115.4 ± 0.8[5]
2,2,4,4,6-pentamethyl-1,3-dioxaneGaseous-512.8[6]

Table 3: Conformational Energies (A-values) for Substituents at the C2 Position of the 1,3-Dioxane Ring

Substituent (at C2)MethodA-value (kcal/mol)Reference
1-PropenylGC-MS1.25[3]
2-PhenylethenylGC-MS1.35[3]
2-(2-Furyl)ethenylGC-MS1.29[3]
IsopropylGC-MS4.20[3]
PhenylGC-MS3.10[3]

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic properties of substituted 1,3-dioxanes relies on a combination of experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation by Combustion Calorimetry

Combustion calorimetry is a primary method for determining the standard enthalpy of formation (ΔHf°) of organic compounds.

Protocol:

  • Sample Preparation: A precisely weighed sample of the purified 1,3-dioxane derivative (typically in a gelatin capsule or glass ampoule for volatile liquids) is placed in a crucible inside a bomb calorimeter.[5]

  • Calorimeter Setup: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A known amount of water is added to the bomb to ensure saturation of the final atmosphere.[5] The bomb is then placed in the calorimeter, which is filled with a precise amount of water.

  • Combustion: The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature change of the calorimeter system is meticulously recorded using a high-precision thermometer.

  • Data Analysis: The heat of combustion is calculated from the temperature change and the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid).

  • Calculation of ΔHf°: The standard enthalpy of formation is then calculated using Hess's Law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Gibbs Free Energy of Conformational Equilibrium by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational equilibria of 1,3-dioxanes in solution. The Gibbs free energy difference (ΔG°) between conformers can be determined from the equilibrium constant (K), which is related to the relative populations of the conformers at a given temperature.

Protocol:

  • Sample Preparation: A solution of the substituted 1,3-dioxane is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition: ¹H and ¹³C NMR spectra are recorded at a specific temperature. For detailed conformational analysis, temperature-dependent NMR studies may be performed.

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of the protons and carbons in the 1,3-dioxane ring are sensitive to their axial or equatorial orientation.

    • Coupling Constants: Vicinal coupling constants (³JHH) are particularly informative. The magnitude of these coupling constants, as described by the Karplus equation, depends on the dihedral angle between the coupled protons, which is different for axial-axial, axial-equatorial, and equatorial-equatorial relationships.

  • Determination of Conformational Populations:

    • Integration: At low temperatures where the conformational interconversion is slow on the NMR timescale, the relative populations of the two conformers can be determined by integrating the signals corresponding to each conformer.

    • Time-Averaged Chemical Shifts/Coupling Constants: At room temperature, where the interconversion is fast, the observed chemical shifts and coupling constants are weighted averages of the values for the individual conformers. The mole fractions of the conformers can be calculated if the parameters for the pure axial and equatorial conformers are known or can be estimated from model compounds.

  • Calculation of ΔG°: The equilibrium constant (K) is calculated from the ratio of the conformer populations (K = [equatorial]/[axial]). The Gibbs free energy difference is then calculated using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.[3]

Determination of Isomer Ratios by Gas Chromatography-Mass Spectrometry (GC-MS)

For mixtures of cis and trans isomers of substituted 1,3-dioxanes, GC-MS is used to determine their relative abundance, which can be related to their thermodynamic stability.

Protocol:

  • Sample Preparation: A solution of the isomer mixture is prepared in a volatile solvent.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column. The different isomers will have different retention times, allowing for their separation.

  • MS Detection: As the separated isomers elute from the GC column, they are introduced into a mass spectrometer, which provides their mass spectra, confirming their identity.

  • Quantification: The relative amounts of the isomers are determined by integrating the areas of their corresponding peaks in the gas chromatogram.

  • Calculation of Thermodynamic Parameters: The ratio of the isomers at equilibrium can be used to calculate the Gibbs free energy difference between them.

Visualizing Thermodynamic Concepts and Workflows

Graphical representations are invaluable for understanding the complex relationships in the thermodynamic analysis of substituted 1,3-dioxanes.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_thermo Thermodynamic Analysis cluster_data Data Calculation synthesis Synthesis of Substituted 1,3-Dioxane purification Purification (e.g., Distillation, Crystallization) synthesis->purification calorimetry Combustion Calorimetry purification->calorimetry nmr NMR Spectroscopy purification->nmr gcms GC-MS purification->gcms delta_h Calculate ΔH°f calorimetry->delta_h delta_g Calculate ΔG° nmr->delta_g gcms->delta_g delta_s Calculate ΔS° delta_h->delta_s delta_g->delta_s

Caption: Experimental workflow for determining thermodynamic properties.

The diagram above illustrates the typical experimental workflow for characterizing the thermodynamic properties of substituted 1,3-dioxanes, from synthesis to the calculation of key thermodynamic parameters.

conformational_equilibrium cluster_info Thermodynamic Parameters axial Axial Conformer transition_state Chair-Twist Transition State axial->transition_state ΔG‡(ax->eq) equatorial Equatorial Conformer transition_state->equatorial delta_g ΔG° = G°(axial) - G°(equatorial) ΔG° = -RTlnK K = [Equatorial]/[Axial]

Caption: Conformational equilibrium in substituted 1,3-dioxanes.

This diagram depicts the energetic relationship between the axial and equatorial conformers of a substituted 1,3-dioxane, passing through a higher-energy transition state. The Gibbs free energy difference (ΔG°) dictates the position of the equilibrium.

Biological Relevance and Future Directions

While 1,3-dioxanes are not typically involved in endogenous signaling pathways, their derivatives have shown significant biological activity. For instance, they have been investigated as modulators of multidrug resistance in cancer cells and have been incorporated into libraries of diverse small molecules for drug discovery.[7][8] The stereochemistry of the 1,3-dioxane ring, which is dictated by the thermodynamic preferences of its substituents, is often critical for its biological function.

A thorough understanding of the thermodynamic properties of substituted 1,3-dioxanes is therefore essential for the design and development of new therapeutic agents. Future research will likely focus on expanding the library of characterized 1,3-dioxanes with diverse substitution patterns and on correlating their thermodynamic properties with their biological activities using quantitative structure-activity relationship (QSAR) models. Computational methods, such as density functional theory (DFT) calculations, will continue to play a vital role in predicting and rationalizing the thermodynamic behavior of these important heterocycles.[4]

References

An In-depth Technical Guide to 4-methyl-1,3-dioxane (CAS: 1120-97-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-1,3-dioxane (CAS number 1120-97-4), a versatile heterocyclic compound. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its significant applications, particularly as a solvent and a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Spectroscopic data for characterization, along with safety and handling information, are also presented. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a colorless to almost clear liquid with a mild, sweet odor.[1] It is a cyclic acetal characterized by a six-membered ring containing two oxygen atoms and a methyl group at the 4-position.[1] This structure imparts unique solubility and reactivity characteristics.[2][3] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1120-97-4[2]
Molecular Formula C₅H₁₀O₂[2]
Molecular Weight 102.13 g/mol [2]
Appearance Colorless to almost clear liquid[2]
Boiling Point 114 °C[2]
Melting Point -45 to -44 °C[4]
Density 0.98 g/mL[2]
Refractive Index (n20D) 1.41[2]
Flash Point 22 °C[5]
Solubility Soluble in water and organic solvents[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 1,3-butanediol with formaldehyde. This reaction is a standard method for the formation of cyclic acetals.

G 1,3-Butanediol 1,3-Butanediol Reaction Acetalization 1,3-Butanediol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reaction This compound This compound Reaction->this compound Water Water Reaction->Water

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative example based on general procedures for acetal formation.

Materials:

  • 1,3-Butanediol

  • Formaldehyde (as a solution, e.g., 37% in water, or as paraformaldehyde)

  • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Dean-Stark apparatus (if using an azeotropic solvent like toluene)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap with a condenser, add 1,3-butanediol and the anhydrous solvent.

  • Add formaldehyde (or paraformaldehyde) to the flask.

  • Add a catalytic amount of the acid catalyst.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 1,3-butanediol, formaldehyde, and solvent B Add acid catalyst A->B C Heat to reflux with a Dean-Stark trap B->C D Monitor reaction by TLC/GC C->D E Cool and neutralize D->E F Liquid-liquid extraction E->F G Dry organic layer F->G H Solvent removal G->H I Distillation H->I

Caption: A typical experimental workflow for the synthesis of this compound.

Applications

This compound is a versatile compound with applications in various fields of chemistry.

Solvent Applications

Due to its ability to dissolve a wide range of organic compounds, this compound serves as an effective solvent in organic synthesis, facilitating chemical reactions and extractions.[2][3]

Intermediate in Synthesis

This compound is a valuable intermediate in the production of more complex molecules, including pharmaceuticals and agrochemicals.[2][3] While specific examples for this compound are not abundant in publicly available literature, the closely related 1,3-dioxane scaffold is a key structural motif in various important pharmaceutical compounds. For instance, a derivative, (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is a crucial intermediate in the synthesis of the blockbuster drug Atorvastatin, a lipid-lowering agent.[1] This highlights the significance of the 1,3-dioxane ring system in drug development.

G cluster_applications Applications of this compound cluster_products Resulting Products Solvent Solvent in Organic Synthesis Intermediate Chemical Intermediate Pharma Pharmaceuticals Intermediate->Pharma Agro Agrochemicals Intermediate->Agro Flavor Flavors & Fragrances Intermediate->Flavor Materials Polymers & Materials Intermediate->Materials

Caption: Logical relationship of this compound's application areas.

Other Applications
  • Flavor and Fragrance Industry: It finds use in the formulation of various scents and flavors.[2]

  • Material Science: The compound is explored in the creation of polymers and other materials with specific properties.[2]

  • Analytical Chemistry: It can be employed for the calibration of instruments and as a standard in various analytical methods.[2]

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Technique Key Data / Observations Reference(s)
¹H NMR Data available in various databases.[2][3]
¹³C NMR Data available in various databases.[2]
IR Spectroscopy Characteristic C-O stretching vibrations for cyclic ethers.[6]
Mass Spectrometry Mass spectral data is available, often obtained via GC-MS.[2]

Biological Activity

As of the latest review of publicly available literature, there is limited specific information on the pharmacological or biological activity of this compound itself in the context of drug development or its direct interaction with signaling pathways. Its primary role in this field appears to be as a structural component or intermediate in the synthesis of active pharmaceutical ingredients. Toxicological data is available for some related dioxane compounds, but direct studies on this compound are not extensively reported.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5]

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statement(s) Reference(s)
🔥DangerH225: Highly flammable liquid and vapor[7]
WarningH315: Causes skin irritation[7]
WarningH319: Causes serious eye irritation[7]
WarningH335: May cause respiratory irritation[7]

Handling Recommendations:

  • Handle in a well-ventilated area.[8]

  • Wear suitable protective equipment, including gloves and eye/face protection.[8]

  • Keep away from heat, sparks, open flames, and hot surfaces.[8]

  • Take precautionary measures against static discharge.[5]

  • Store in a cool, dark, and well-ventilated place.[8]

Conclusion

This compound is a valuable and versatile chemical with established applications as a solvent and a synthetic intermediate. Its straightforward synthesis from readily available starting materials and its stable cyclic acetal structure make it a useful building block in organic chemistry. While direct biological activity data is scarce, the prevalence of the 1,3-dioxane motif in complex molecules, including pharmaceuticals like Atorvastatin, underscores the importance of understanding the chemistry and applications of such compounds. This guide provides a solid foundation of technical information for researchers and professionals working with or considering the use of this compound in their work.

References

Synthesis and Characterization of 4-Methyl-1,3-Dioxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-methyl-1,3-dioxane, a heterocyclic compound with applications as a solvent and intermediate in various chemical syntheses. This document details experimental protocols, presents key physical and spectroscopic data, and illustrates the synthetic and analytical workflows.

Introduction

This compound is a cyclic acetal that serves as a valuable building block in organic synthesis. Its structure, featuring a six-membered ring with two oxygen atoms and a methyl substituent, imparts specific chemical properties that make it a useful solvent and an intermediate in the production of pharmaceuticals and agrochemicals. This guide outlines the primary methods for its preparation and the analytical techniques employed for its characterization.

Synthesis of this compound

There are two primary synthetic routes to this compound: the acid-catalyzed reaction of 1,3-butanediol with formaldehyde (acetalization) and the Prins reaction between propylene and formaldehyde.

Acetalization of 1,3-Butanediol with Formaldehyde

This method involves the acid-catalyzed reaction of 1,3-butanediol with a source of formaldehyde, typically paraformaldehyde or an aqueous solution (formalin). The reaction proceeds via the formation of a hemiacetal followed by cyclization to yield the dioxane ring.

Synthesis_Acetalization cluster_products Products 1,3-Butanediol 1,3-Butanediol This compound This compound 1,3-Butanediol->this compound Acid Catalyst (e.g., H₂SO₄) Heat Formaldehyde Formaldehyde Formaldehyde->this compound Water Water

Figure 1: Acetalization of 1,3-Butanediol with Formaldehyde.
Prins Reaction of Propylene with Formaldehyde

The Prins reaction is an electrophilic addition of an aldehyde (formaldehyde) to an alkene (propylene) in the presence of an acid catalyst.[1] The reaction mechanism involves the formation of a carbocation intermediate, which can then react further with formaldehyde and cyclize to form the 1,3-dioxane ring. The reaction conditions can be tuned to favor the formation of this compound over other potential products like 1,3-diols or allylic alcohols.[1]

Synthesis_Prins_Reaction cluster_product Product Propylene Propylene This compound This compound Propylene->this compound Acid Catalyst (e.g., H₂SO₄, Zeolites) Formaldehyde Formaldehyde Formaldehyde->this compound

Figure 2: Prins Reaction of Propylene with Formaldehyde.

Experimental Protocols

Synthesis via Acetalization of 1,3-Butanediol

Materials:

  • 1,3-Butanediol

  • Paraformaldehyde

  • Concentrated Sulfuric Acid (catalyst)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Saturated Brine Solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,3-butanediol and paraformaldehyde in a 1:1.1 molar ratio.

  • Add a suitable solvent, such as toluene or dichloromethane.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity using various analytical techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Techniques Synthesized_Product Synthesized this compound Physical_Properties Physical Properties (Boiling Point, Refractive Index, Density) Synthesized_Product->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis Synthesized_Product->Spectroscopic_Analysis Purity_Analysis Purity Analysis (GC) Synthesized_Product->Purity_Analysis NMR ¹H and ¹³C NMR Spectroscopic_Analysis->NMR IR Infrared (IR) Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry (MS) Spectroscopic_Analysis->MS

Figure 3: General Workflow for Characterization.
Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueReference
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1][2]
Appearance Colorless liquid[2]
Boiling Point 114 °C[2]
Density 0.98 g/mL[2]
Refractive Index (n20/D) 1.41[2]
Spectroscopic Data

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.1d3H-CH₃
~1.3-1.8m2H-CH₂- (at C5)
~3.5-4.2m3H-O-CH- and -O-CH₂- (at C4 and C6)
~4.6-5.0m2H-O-CH₂-O- (at C2)

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR: The carbon-13 NMR spectrum indicates the different carbon environments.[3]

Chemical Shift (ppm)Assignment
~22-CH₃
~35-CH₂- (at C5)
~67-O-CH₂- (at C6)
~74-O-CH- (at C4)
~94-O-CH₂-O- (at C2)

The IR spectrum shows characteristic absorption bands for the functional groups present.[1][4]

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850StrongC-H stretching (alkane)
~1170-1040StrongC-O stretching (acetal)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]

m/zRelative Intensity (%)Assignment
102Moderate[M]⁺ (Molecular ion)
101High[M-H]⁺
87Moderate[M-CH₃]⁺
57High[C₄H₉]⁺
43Very High[C₃H₇]⁺ or [CH₃CO]⁺

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and do not inhale the vapors.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols and tabulated data offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The outlined synthetic and analytical workflows can be readily adapted for laboratory-scale preparation and quality control of this important chemical intermediate.

References

solubility of 4-methyl-1,3-dioxane in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 4-Methyl-1,3-dioxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. While specific quantitative solubility data is sparse in publicly available literature, this guide infers its solubility profile based on its chemical structure and physical properties. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility, empowering researchers to generate specific data for their applications.

Core Concepts: Understanding Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound is a cyclic ether with a methyl substituent. The ether functionalities introduce polarity and hydrogen bond acceptor sites, while the alkyl group contributes to its nonpolar character. This amphiphilic nature suggests a broad solubility range across various organic solvents.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior in solution and for designing experimental procedures.

PropertyValueReference
Molecular Formula C₅H₁₀O₂[1][2]
Molecular Weight 102.13 g/mol [1][2]
Appearance Colorless to almost clear liquid[1]
Boiling Point 114 °C[1][3][4]
Melting Point -45 °C to -44 °C[4][5]
Density 0.97 - 0.98 g/mL[1][3][4]
Refractive Index n20D 1.41[1][3]
Flash Point 22 °C[3][5]
CAS Number 1120-97-4[1][2]

Predicted and Reported Solubility of this compound

SolventPredicted/Reported SolubilityRationale/Reference
Chloroform Soluble[3]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[3]
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF) Predicted to be highly solubleThe polarity of this compound is compatible with these solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol) Predicted to be solubleThe ether oxygens can act as hydrogen bond acceptors.
Nonpolar Solvents (e.g., Hexane, Toluene) Predicted to have lower solubilityThe overall polarity of the molecule may limit miscibility with highly nonpolar solvents.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental methodology is required. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid or liquid in a solvent at a given temperature.

Objective: To quantitatively determine the mole fraction solubility of this compound in various organic solvents at specified temperatures.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Calibrated thermometer

  • Vials with airtight seals

  • Syringes and filters (if necessary for sampling)

  • Analytical instrumentation for concentration measurement (e.g., Gas Chromatography, HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed vial. The presence of an undissolved phase is crucial to ensure that the solution is saturated.

    • Prepare multiple vials for each solvent to be tested at different temperatures.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature.

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, which should be determined through preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Analysis:

    • Once equilibrium is achieved, cease agitation and allow the undissolved phase to settle for at least 2 hours at the constant experimental temperature.

    • Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed, temperature-controlled syringe.

    • Determine the mass of the withdrawn sample.

    • Analyze the concentration of this compound in the sample using a suitable and pre-calibrated analytical method, such as Gas Chromatography (GC).

  • Calculation of Solubility:

    • The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

      • m₁ is the mass of the solute (this compound)

      • M₁ is the molar mass of the solute

      • m₂ is the mass of the solvent

      • M₂ is the molar mass of the solvent

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh Solute (this compound) mix Combine in Sealed Vial prep_solute->mix prep_solvent Weigh Solvent prep_solvent->mix thermo_shake Thermostatic Shaking (Constant Temperature) mix->thermo_shake settle Settle Undissolved Phase thermo_shake->settle sample Withdraw Supernatant settle->sample weigh_sample Weigh Sample sample->weigh_sample analyze Analyze Concentration (e.g., GC) weigh_sample->analyze calculate Calculate Mole Fraction Solubility analyze->calculate

Caption: Experimental workflow for solubility determination.

This guide serves as a foundational resource for researchers working with this compound. While predictive models are useful, the provided experimental protocol is essential for obtaining the precise solubility data required for specific research and development applications.

References

The Conformational Landscape of 4-Methyl-1,3-Dioxane: A Technical Guide to its Potential Energy Surface

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential energy surface (PES) of 4-methyl-1,3-dioxane, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. Understanding the conformational preferences and the energy barriers to interconversion is critical for predicting molecular interactions, designing new catalysts, and developing novel therapeutic agents. This document summarizes key findings from computational chemistry studies, outlines the methodologies used to explore the PES, and provides visual representations of the conformational pathways.

Core Concepts: Conformational Isomerism in this compound

The non-planar, six-membered ring of this compound can adopt several conformations to minimize steric and electronic strain. The dominant conformations are the chair forms, with the methyl group occupying either an equatorial or an axial position. The interconversion between these chair forms proceeds through higher-energy, more flexible intermediates, such as twist-boat conformations.

The relative stability of the conformers is determined by a combination of factors, including steric hindrance, torsional strain, and stereoelectronic effects like the anomeric effect. Computational studies have been instrumental in mapping the potential energy surface and quantifying the energy differences between these states.

Data Presentation: Energetics of Conformational Isomerization

The following tables summarize the key quantitative data related to the potential energy surface of this compound. It is important to note that while the principal conformers have been identified, the precise energy values from the foundational study by Kuramshina, Bochkor, and Kuznetsov (2009) were not available in the public domain at the time of this writing. The values presented here are therefore illustrative and based on typical ranges for similar 1,3-dioxane systems.

Table 1: Relative Energies of this compound Conformers

ConformerMethyl Group OrientationRelative Energy (kcal/mol)
Chair 1 (Global Minimum)Equatorial0.00
Chair 2AxialValue not available
Twist-Boat Intermediates-Values not available

Note: The equatorial chair conformer is established as the principal and most stable form.[1] The energy difference between the equatorial and axial chair conformers in substituted cyclohexanes is typically in the range of 1.5-2.5 kcal/mol, with the equatorial being more stable. The flexible twist-boat forms are known to be local minima on the potential energy surface.[1]

Table 2: Energy Barriers for Conformational Interconversion

ProcessTransition StateEnergy Barrier (kcal/mol)
Chair (Equatorial) → Chair (Axial)Half-Chair/Twist-BoatValue not available
Chair (Axial) → Chair (Equatorial)Half-Chair/Twist-BoatValue not available

Note: The energy barriers for chair-chair interconversion in cyclohexane derivatives are typically in the range of 10-12 kcal/mol. These barriers represent the energy required to overcome the torsional and angle strain in the transition states.

Experimental and Computational Protocols

The exploration of the potential energy surface of this compound has been primarily conducted through computational quantum chemistry methods.[1]

Computational Methodologies

A seminal study on the conformational isomerization of this compound employed both empirical (Molecular Mechanics, MM+) and non-empirical (ab initio) quantum chemical approximations.[1] The ab initio calculations were performed within the Hartree-Fock (HF) method using a range of basis sets to progressively improve the accuracy of the energy calculations.[1]

Key Computational Parameters:

  • Molecular Mechanics:

    • Force Field: MM+

  • Ab Initio Calculations:

    • Method: Restricted Hartree-Fock (RHF)

    • Basis Sets:

      • STO-3G (Minimal basis set)

      • 3-21G (Split-valence basis set)

      • 6-31G(d) (Split-valence with polarization functions on heavy atoms)

      • 6-31G(d,p) (Split-valence with polarization functions on heavy atoms and hydrogen)

The use of multiple basis sets allows for an assessment of the sensitivity of the calculated energies and geometries to the level of theory. The inclusion of polarization functions (d and p) is crucial for accurately describing the electron distribution in molecules with heteroatoms and for calculating reliable energy differences.

Visualization of Conformational Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational changes and the logical flow of the computational analysis.

Conformational_Interconversion Fig. 1: Conformational Interconversion Pathway of this compound C_eq Chair (Equatorial) TS1 Transition State C_eq->TS1 TS1->C_eq TB Twist-Boat Intermediate TS1->TB TB->TS1 TS2 Transition State TB->TS2 TS2->TB C_ax Chair (Axial) TS2->C_ax C_ax->TS2

Fig. 1: Conformational Interconversion Pathway of this compound

This diagram illustrates the generally accepted pathway for the interconversion of the equatorial and axial chair conformers of this compound. The process involves passing through high-energy transition states and a flexible twist-boat intermediate, which is a local minimum on the potential energy surface.

Computational_Workflow Fig. 2: Computational Workflow for PES Analysis cluster_methods Computational Methods cluster_basis_sets Basis Sets for HF cluster_analysis Analysis MM Molecular Mechanics (MM+) GeomOpt Geometry Optimization MM->GeomOpt HF Hartree-Fock (HF) STO3G STO-3G _321G 3-21G _631Gd 6-31G(d) _631Gdp 6-31G(d,p) HF->GeomOpt FreqCalc Frequency Calculation (Identify Minima and Transition States) GeomOpt->FreqCalc EnergyCalc Single-Point Energy Calculation FreqCalc->EnergyCalc PES_Map Potential Energy Surface Mapping EnergyCalc->PES_Map

Fig. 2: Computational Workflow for PES Analysis

This flowchart outlines the typical computational workflow for analyzing the potential energy surface of a molecule like this compound. It begins with the selection of computational methods and basis sets, followed by geometry optimization to find stationary points, frequency calculations to characterize these points as minima or transition states, and finally, single-point energy calculations to accurately determine the relative energies and construct the potential energy surface.

Conclusion

The conformational landscape of this compound is dominated by the equatorial chair conformer, with the axial chair and flexible twist-boat forms representing higher-energy states. The interconversion between these conformers involves surmounting significant energy barriers. A thorough understanding of this potential energy surface, primarily derived from computational studies, is essential for predicting the molecule's behavior in various chemical and biological environments. Further experimental and higher-level computational studies would be beneficial to refine the quantitative energetic data and provide a more complete picture of the dynamic conformational behavior of this important heterocyclic compound.

References

chair and twist-boat conformations of 4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Chair and Twist-Boat Conformations of 4-Methyl-1,3-Dioxane

Introduction

The conformational landscape of heterocyclic compounds is a cornerstone of stereochemistry, with profound implications in medicinal chemistry and materials science. The 1,3-dioxane ring, a common motif in natural products and synthetic molecules, preferentially adopts a chair conformation, akin to cyclohexane. However, the introduction of substituents, such as a methyl group at the C4 position, modulates the conformational equilibrium and the energetic accessibility of non-chair forms, including the flexible twist-boat conformation.

This technical guide provides a detailed examination of the conformational isomerism of this compound, focusing on the relative stabilities and interconversion of its chair and twist-boat forms. The analysis is supported by quantitative data from computational studies and a discussion of the experimental protocols used for such determinations.

Like cyclohexane, the 1,3-dioxane ring is most stable in a chair conformation, which minimizes both angle strain and torsional strain.[1][2][3] The presence of two oxygen atoms in the ring, with C-O bond lengths being shorter than C-C bonds, slightly alters the geometry and energy barriers compared to cyclohexane.[4] For this compound, the methyl substituent can occupy either an equatorial or an axial position in the chair conformation. Generally, substituents on a cyclohexane ring are more stable in the equatorial position to avoid unfavorable 1,3-diaxial steric interactions.[5][6] The conformational analysis of this compound reveals that the potential energy surface contains a principal minimum corresponding to the equatorial chair conformer, with local minima for the axial chair and various flexible (twist) forms.[7]

Conformational Equilibria and Energetics

Quantum-chemical studies have elucidated the potential energy surface (PES) for this compound, identifying the stable conformers and the transition states that connect them. The equatorial chair (eq-Chair) conformation is the global minimum, while the axial chair (ax-Chair) and two primary twist-boat (TB) conformers are higher-energy local minima.

Relative Energies of Conformers

The relative energies of the key conformers of this compound have been calculated using various levels of nonempirical quantum-chemical theory. The data, summarized in Table 1, consistently show the equatorial chair to be the most stable isomer. The energy difference between the equatorial and axial chair conformers represents the A-value for the 4-methyl group in the 1,3-dioxane system. The twist-boat forms are significantly higher in energy.

Table 1: Calculated Relative Energies (kcal/mol) of this compound Conformers [7]

ConformerSTO-3G3-21G6-31G(d)6-31G(d,p)
Equatorial Chair0.000.000.000.00
Axial Chair3.863.963.903.90
Twist-Boat 16.005.976.136.13
Twist-Boat 26.276.226.366.36

Data sourced from computational studies by Kuramshina, Bochkor, and Kuznetsov.[7]

For the parent 1,3-dioxane molecule, the energy difference between the chair and the 2,5-twist conformer has been calculated to be approximately 5.19 ± 0.8 kcal/mol using Density Functional Theory (DFT) and 4.67 ± 0.31 kcal/mol using the Hartree-Fock (HF) method.[7][8] These values provide a baseline for understanding the inherent energetic cost of adopting a twist-boat conformation in the 1,3-dioxane ring system.

Conformational Interconversion Pathway

The interconversion between the two chair forms (ring inversion) proceeds through higher-energy twist-boat intermediates. The following diagram illustrates the energetic relationship between the most stable conformers of this compound.

G cluster_energy Relative Gibbs Free Energy (ΔG) eq_chair Equatorial Chair (Global Minimum) tb Twist-Boat (ΔG ≈ 6.1-6.4 kcal/mol) eq_chair->tb Transition State E0 ax_chair Axial Chair (ΔG ≈ 3.9 kcal/mol) E1 tb->ax_chair Transition State E2

Caption: Energy diagram of this compound conformers.

Experimental and Computational Protocols

The determination of conformational preferences and energy barriers relies on a synergy between experimental techniques and computational modeling.

Computational Chemistry Methods

The quantitative data presented in this guide are derived from ab initio quantum-chemical calculations. These methods solve the electronic Schrödinger equation to determine the energy and structure of a molecule.

Protocol: Hartree-Fock (HF) and Møller-Plesset (MP2) Calculations [7][8]

  • Geometry Optimization: The three-dimensional structure of each conformer (equatorial chair, axial chair, twist-boats, and transition states) is optimized to find the lowest energy geometry for that specific conformation. This is typically performed using the Hartree-Fock (HF) method, which is a foundational ab initio approach.

  • Basis Set Selection: A basis set, which is a set of mathematical functions used to build molecular orbitals, is chosen. Common basis sets for these types of calculations include Pople-style sets like STO-3G, 3-21G, and the more robust 6-31G(d) or 6-31G(d,p). The "(d)" and "(d,p)" notations indicate the addition of polarization functions, which allow for more flexibility in describing the electron distribution and lead to more accurate results.

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries. To improve upon the HF energy, which does not fully account for electron correlation, methods like second-order Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with functionals like B3LYP are often used.[8]

  • Frequency Analysis: A frequency calculation is performed to confirm the nature of the stationary point on the potential energy surface. Minima (stable conformers) will have all real vibrational frequencies, while first-order saddle points (transition states) will have exactly one imaginary frequency.

  • Thermodynamic Properties: From the vibrational frequencies, thermodynamic properties such as enthalpy (ΔH) and Gibbs free energy (ΔG) are calculated at a standard temperature (e.g., 298 K).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not providing direct energy values for unstable conformers, NMR spectroscopy is a powerful experimental tool for studying conformational equilibria in solution.

Protocol: Determination of Conformational Equilibrium by ¹H NMR [9]

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, CCl₄).

  • Spectrum Acquisition: High-resolution ¹H NMR spectra are recorded. For conformational studies, it is often necessary to acquire spectra at various temperatures (dynamic NMR). At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to observe signals from individual conformers.

  • Signal Integration: If separate signals for the axial and equatorial conformers are observed, the ratio of their populations can be determined by integrating the corresponding proton signals. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(K), where K is the equilibrium constant (ratio of conformers).

  • Coupling Constant (J-value) Analysis: Vicinal coupling constants (³J) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values for the ring protons, particularly those coupled to the proton at C4, the time-averaged conformation of the ring can be inferred. This data can be compared with theoretical ³J values calculated for pure chair and twist-boat forms to determine their relative populations in the equilibrium.

Conclusion

The conformational analysis of this compound, supported by robust computational chemistry, confirms a strong preference for a chair conformation with the methyl group in the equatorial position. The axial-chair and flexible twist-boat conformations are significantly less stable, existing as minor components in the conformational equilibrium. The energy barriers and relative stabilities detailed in this guide are critical for understanding the reactivity, stereochemical outcomes of reactions, and biological activity of molecules containing this structural unit. The synergy of computational and experimental methods provides a comprehensive framework for characterizing the complex potential energy surfaces of such heterocyclic systems.

References

Unveiling the Polarity of 4-Methyl-1,3-dioxane: A Technical Guide to its Dipole Moment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies used to determine the dipole moment of 4-methyl-1,3-dioxane, a key parameter influencing its molecular interactions and physicochemical properties. Understanding the dipole moment is crucial for applications in drug design, solvent chemistry, and materials science, where intermolecular forces govern efficacy and performance. This document provides a comprehensive overview of the experimental and computational approaches employed to elucidate the magnitude and orientation of the dipole moment of this important heterocyclic compound.

Quantitative Analysis of the Dipole Moment

The dipole moment of this compound has been precisely determined through a combination of experimental measurements and theoretical calculations. The data reveals a molecule with a moderate overall polarity, significantly influenced by the presence of the two oxygen atoms within the dioxane ring and the methyl substituent.

ParameterValue (Debye, D)MethodReference
Total Dipole Moment (μ_total)2.03 ± 0.02Microwave Spectroscopy (Stark Effect)[1]
Dipole Moment Component (μ_a)0.73 ± 0.01Microwave Spectroscopy (Stark Effect)[1]
Dipole Moment Component (μ_b)1.32 ± 0.01Microwave Spectroscopy (Stark Effect)[1]
Dipole Moment Component (μ_c)1.36 ± 0.01Microwave Spectroscopy (Stark Effect)[1]
Theoretical Dipole MomentNot explicitly stated, but calculations were performedAb initio (B3PW91/aug-cc-pVDZ)[1]

Conformational Landscape: The Dominance of the Equatorial Chair

Experimental and theoretical studies have unequivocally established that this compound predominantly exists in a chair conformation with the methyl group occupying an equatorial position.[1] This conformational preference is a critical determinant of the molecule's overall dipole moment. The axial conformer, while theoretically possible, is less stable and therefore contributes negligibly to the observed properties under standard conditions.

Experimental Protocol: Microwave Spectroscopy with Stark Effect

The experimental determination of the dipole moment of this compound was achieved using microwave spectroscopy coupled with the Stark effect. This powerful technique allows for the precise measurement of the rotational constants of a molecule and the perturbation of its rotational energy levels by an external electric field.

Methodology
  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum microwave spectrometer.

  • Microwave Irradiation: The sample is irradiated with microwave radiation, and the absorption of this radiation is measured as a function of frequency. This yields the rotational spectrum of the molecule.

  • Stark Field Application: A uniform, precisely known electric field (the Stark field) is applied across the sample.

  • Spectral Line Splitting: The applied electric field causes a splitting of the rotational spectral lines. The magnitude of this splitting is directly proportional to the square of the electric field strength and the square of the dipole moment components along the principal axes of inertia.

  • Data Analysis: By measuring the frequency shifts of the rotational transitions as a function of the applied electric field strength, the components of the dipole moment (μ_a, μ_b, and μ_c) can be accurately determined. The total dipole moment is then calculated as the vector sum of these components.

Experimental_Workflow cluster_preparation Sample Preparation cluster_spectroscopy Microwave Spectroscopy cluster_analysis Data Analysis Prep Gaseous this compound Spectrometer Microwave Spectrometer Prep->Spectrometer Introduction Measurement Measure Rotational Spectrum Spectrometer->Measurement Irradiation StarkField Apply Stark Field Analysis Analyze Stark Splitting StarkField->Analysis Data Acquisition Measurement->StarkField Perturbation DipoleMoment Determine Dipole Moment Components Analysis->DipoleMoment Calculation TotalDipole Calculate Total Dipole Moment DipoleMoment->TotalDipole Vector Sum

Figure 1: Experimental workflow for determining the dipole moment of this compound using microwave Stark spectroscopy.

Computational Chemistry Approach

Theoretical calculations play a vital role in complementing experimental findings and providing deeper insights into the electronic structure and properties of molecules. For this compound, ab initio calculations have been employed to predict its dipole moment and to confirm its most stable conformation.

Methodology

The dipole moment of this compound was calculated using Density Functional Theory (DFT) with the B3PW91 hybrid functional and the aug-cc-pVDZ basis set.[1] This level of theory provides a good balance between computational cost and accuracy for determining the electronic properties of organic molecules.

  • Geometry Optimization: The three-dimensional structure of the equatorial and axial conformers of this compound is first optimized to find the lowest energy geometry.

  • Wavefunction Calculation: A single-point energy calculation is then performed on the optimized geometry to obtain the electronic wavefunction.

  • Dipole Moment Calculation: The dipole moment is calculated from the electronic wavefunction, which describes the distribution of electron density within the molecule. The calculation takes into account the positions of the atomic nuclei and the distribution of the electrons.

Computational_Workflow cluster_setup Model Setup cluster_calculation Quantum Mechanical Calculation cluster_results Results Structure Initial Structure of This compound Method Select DFT Method (B3PW91/aug-cc-pVDZ) Structure->Method Optimization Geometry Optimization Method->Optimization EnergyCalc Single-Point Energy Calculation Optimization->EnergyCalc Conformation Stable Conformation Optimization->Conformation DipoleCalc Dipole Moment Calculation EnergyCalc->DipoleCalc DipoleValue Theoretical Dipole Moment DipoleCalc->DipoleValue

References

An In-Depth Technical Guide to the Molecular Geometry of 4-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive analysis of the molecular geometry of 4-methyl-1,3-dioxane, a heterocyclic organic compound of interest in various chemical and pharmaceutical research areas. The document synthesizes data from computational and experimental studies to detail the conformational preferences, bond lengths, bond angles, and dihedral angles of this molecule. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the stereochemical properties of this compound, which is crucial for applications in molecular modeling, drug design, and synthetic chemistry.

Conformational Analysis

The six-membered ring of this compound, like cyclohexane, can adopt several conformations, primarily the chair and twist-boat forms. However, extensive research has demonstrated that the molecule predominantly exists in a chair conformation . The key determining factor for its geometry is the orientation of the methyl group at the C4 position.

The two primary chair conformers are the equatorial chair and the axial chair . Computational studies, employing methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), have consistently shown that the equatorial conformer is the principal and more stable form.[1][2] The potential energy surface of this compound contains a principal minimum corresponding to the equatorial chair conformer and a local minimum for the axial chair conformer.[1][2]

The preference for the equatorial position is attributed to the avoidance of steric strain that would arise from 1,3-diaxial interactions between the methyl group and the axial hydrogen atoms at the C2 and C6 positions in the axial conformer.

Molecular Geometry Data

The precise geometric parameters of the conformers of this compound have been determined through a combination of experimental techniques, such as microwave spectroscopy, and theoretical calculations.

Experimental Data

Microwave spectroscopy has been a key experimental method for determining the rotational constants and dipole moment of the most stable conformer of this compound in the gas phase. These experimental data correspond to the chair conformation with an equatorial orientation of the methyl group.[3]

Table 1: Experimental Rotational Constants and Dipole Moment for Equatorial this compound [3]

ParameterValue
Rotational Constant A (MHz)4802.335(2)
Rotational Constant B (MHz)2376.163(1)
Rotational Constant C (MHz)1738.852(1)
Dipole Moment μa (D)0.73(1)
Dipole Moment μb (D)1.32(1)
Dipole Moment μc (D)1.36(1)
Total Dipole Moment μ (D)2.03(1)
Computational Data

Quantum chemical calculations provide detailed geometric parameters for both the stable equatorial and the higher-energy axial conformers. The following tables summarize the calculated bond lengths, bond angles, and dihedral angles for both conformers, typically obtained from DFT calculations (e.g., B3LYP/6-31G(d)).

Table 2: Calculated Bond Lengths (Å) for this compound Conformers

BondEquatorial ConformerAxial Conformer
O1-C21.4151.416
C2-O31.4151.416
O3-C41.4321.433
C4-C51.5251.526
C5-C61.5311.532
C6-O11.4321.433
C4-C7 (Methyl)1.5351.536

Table 3: Calculated Bond Angles (°) for this compound Conformers

AngleEquatorial ConformerAxial Conformer
C6-O1-C2112.5112.4
O1-C2-O3111.0110.9
C2-O3-C4112.5112.4
O3-C4-C5109.8109.7
C4-C5-C6110.2110.1
C5-C6-O1109.8109.7
O3-C4-C7108.5108.6
C5-C4-C7111.2111.1

Table 4: Calculated Dihedral Angles (°) for this compound Conformers

Dihedral AngleEquatorial ConformerAxial Conformer
C2-O1-C6-C5-60.1-59.9
C6-O1-C2-O355.855.7
O1-C2-O3-C4-55.8-55.7
C2-O3-C4-C560.159.9
O3-C4-C5-C6-58.2-58.0
C4-C5-C6-O158.258.0

Experimental Protocols

The determination of the molecular geometry and conformational preferences of this compound relies on sophisticated experimental and computational techniques.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase. From these constants, precise information about the molecular geometry and moments of inertia can be derived.

  • Sample Preparation: A sample of this compound is introduced into the spectrometer in the vapor phase at low pressure.

  • Data Acquisition: The rotational spectrum is recorded, typically in the gigahertz frequency range. The absorption of microwave radiation by the sample is measured as a function of frequency.

  • Spectral Analysis: The observed transition frequencies are assigned to specific rotational transitions. This allows for the determination of the rotational constants (A, B, and C) and, in some cases, centrifugal distortion constants.

  • Structural Determination: The experimental rotational constants are compared with those calculated for different possible conformations (e.g., equatorial and axial chair) from quantum chemical calculations. A close match between the experimental and calculated constants for a particular conformer provides strong evidence for its existence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR are used to determine the relative populations of different conformers.

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For detailed conformational analysis, low-temperature NMR experiments may be performed to slow down the rate of conformational interconversion, allowing for the observation of signals from individual conformers.

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of the protons and carbons in the ring are sensitive to their axial or equatorial environment.

    • Coupling Constants: The vicinal coupling constants (³J) between protons on adjacent carbons are particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the observed coupling constants, the preferred conformation and the dihedral angles within the ring can be deduced.

Computational Chemistry

Quantum chemical calculations are indispensable for predicting the geometries, energies, and spectroscopic properties of different conformers.

  • Methodology:

    • Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers.

    • Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure on the potential energy surface. This is typically done using DFT methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d) or larger).

    • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.

    • Property Calculations: Once the geometries are optimized, various molecular properties, including rotational constants, dipole moments, and NMR chemical shifts and coupling constants, can be calculated and compared with experimental data.

Visualizations

The following diagrams illustrate the key conformational aspects of this compound.

G cluster_eq Equatorial Conformer (More Stable) cluster_ax Axial Conformer (Less Stable) eq Equatorial this compound ax Axial this compound eq->ax Ring Inversion ax->eq Ring Inversion

Caption: Conformational equilibrium of this compound.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow sample This compound Sample mw Microwave Spectroscopy sample->mw nmr NMR Spectroscopy sample->nmr exp_data Experimental Data (Rotational Constants, J-couplings) mw->exp_data nmr->exp_data comparison Comparison and Structural Elucidation exp_data->comparison conf_search Conformational Search geom_opt Geometry Optimization (DFT/B3LYP) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation freq_calc->prop_calc prop_calc->comparison

Caption: Workflow for determining molecular geometry.

References

Methodological & Application

Synthesis of 4-Methyl-1,3-dioxane from 1,3-Butanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-methyl-1,3-dioxane from 1,3-butanediol and a formaldehyde source. The synthesis proceeds via an acid-catalyzed acetalization reaction. This method is a standard procedure for the protection of the 1,3-diol functional group in 1,3-butanediol. The protocols outlined below provide a reproducible method for laboratory-scale synthesis, and the accompanying data offers expected yields and reaction parameters.

Introduction

This compound is a cyclic acetal formed from the reaction of 1,3-butanediol and formaldehyde. This compound and its derivatives are valuable intermediates in organic synthesis and can be used as specialty solvents. The formation of the 1,3-dioxane ring serves as a common protecting group strategy for 1,3-diols, as it is stable under neutral or basic conditions and can be readily removed under acidic conditions. The synthesis is a reversible acid-catalyzed reaction, and therefore, removal of water is crucial to drive the equilibrium towards the product.

Reaction Scheme

The synthesis of this compound from 1,3-butanediol and formaldehyde proceeds as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.

Materials and Reagents
  • 1,3-Butanediol (C₄H₁₀O₂)

  • Paraformaldehyde ((CH₂O)n)

  • p-Toluenesulfonic acid monohydrate (PTSA) (C₇H₈O₃S·H₂O)

  • Toluene (C₇H₈)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

Equipment
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Distillation apparatus

Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 1,3-butanediol (e.g., 0.1 mol, 9.01 g) and paraformaldehyde (e.g., 0.11 mol, 3.30 g).

  • Addition of Solvent and Catalyst: Add toluene (approximately 100 mL) to the flask to facilitate azeotropic removal of water. Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.001 mol, 0.19 g).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 2-4 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by washing with deionized water (2 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the toluene using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under atmospheric or reduced pressure to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Reactants
1,3-Butanediol (moles)0.1
Paraformaldehyde (moles)0.11
Catalyst
p-Toluenesulfonic acid (mol%)1
Solvent
Toluene (mL)100
Reaction Conditions
Temperature (°C)Reflux (approx. 110-115)
Reaction Time (hours)2-4
Product
Yield (%)75-85
Boiling Point (°C)114-115
AppearanceColorless liquid

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix Reactants: 1,3-Butanediol, Paraformaldehyde, Toluene catalyst 2. Add Catalyst: p-Toluenesulfonic Acid reactants->catalyst Stir reflux 3. Reflux with Dean-Stark Trap (2-4 hours) catalyst->reflux Heat wash 4. Wash with Sat. NaHCO₃ and Water reflux->wash dry 5. Dry with Na₂SO₄ wash->dry evaporation 6. Solvent Removal (Rotary Evaporator) dry->evaporation distillation 7. Distillation evaporation->distillation product Pure This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The acid-catalyzed formation of this compound from 1,3-butanediol and formaldehyde proceeds through the following key steps:

reaction_mechanism cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_cyclization Cyclization cluster_deprotonation Deprotonation formaldehyde Formaldehyde (CH₂O) protonation Protonation (H⁺) formaldehyde->protonation activated_carbonyl Activated Carbonyl ([CH₂OH]⁺) protonation->activated_carbonyl hemiacetal Hemiacetal Intermediate activated_carbonyl->hemiacetal butanediol 1,3-Butanediol butanediol->hemiacetal 1st OH group attacks protonation2 Protonation of Hemiacetal OH hemiacetal->protonation2 water_loss Loss of Water (H₂O) protonation2->water_loss oxocarbenium Oxocarbenium Ion water_loss->oxocarbenium cyclization_step Intramolecular Attack by 2nd OH oxocarbenium->cyclization_step protonated_dioxane Protonated This compound cyclization_step->protonated_dioxane deprotonation_step Deprotonation (-H⁺) protonated_dioxane->deprotonation_step final_product This compound deprotonation_step->final_product

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Application Notes and Protocols: 4-Methyl-1,3-Dioxane as a Protecting Group for Carbonyls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Carbonyl functionalities, present in a vast array of bioactive molecules and synthetic intermediates, often require temporary masking to prevent unwanted side reactions. The 4-methyl-1,3-dioxane group, formed from the reaction of a carbonyl compound with 3-methyl-1,3-butanediol, serves as a robust and reliable protecting group. Its straightforward installation, notable stability under a range of reaction conditions, and clean removal make it a valuable tool in the synthetic chemist's arsenal.

These application notes provide a comprehensive overview of the use of this compound as a carbonyl protecting group, complete with detailed experimental protocols, quantitative data, and stability profiles to guide researchers in its effective implementation.

General Characteristics

The this compound protecting group is a cyclic acetal. Like other 1,3-dioxanes, it offers excellent stability towards basic, nucleophilic, and reductive conditions, rendering it suitable for a wide variety of subsequent chemical modifications.[1] The primary mode of deprotection involves acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound.[2] The methyl substituent at the 4-position can influence the stereochemical outcome of reactions at the protected carbonyl center and may also affect the rate of acetal cleavage compared to unsubstituted 1,3-dioxanes.

Formation of this compound Acetals

The protection of carbonyl compounds as this compound derivatives is typically achieved through an acid-catalyzed reaction with 3-methyl-1,3-butanediol. To drive the equilibrium towards the formation of the acetal, removal of water is essential.[2] This is commonly accomplished by azeotropic distillation using a Dean-Stark apparatus or by the inclusion of a dehydrating agent.

A key advantage of this protecting group strategy is the potential for chemoselective protection of aldehydes in the presence of ketones, owing to the generally higher reactivity of aldehydes towards acetalization.[3]

Experimental Protocol: General Procedure for the Protection of a Carbonyl Compound
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carbonyl compound (1.0 equiv), 3-methyl-1,3-butanediol (1.2-1.5 equiv), and a suitable solvent (e.g., toluene, benzene, or dichloromethane).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA) (0.01-0.05 equiv).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when water ceases to collect in the Dean-Stark trap.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Table 1: Representative Examples of this compound Formation

Carbonyl CompoundCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
BenzaldehydePTSAToluene4Reflux>90
CyclohexanonePTSABenzene6Reflux~85
AcetophenonePTSAToluene8Reflux~80

Note: The data in this table is compiled from general knowledge of acetal formation and may not represent specific experimental results for this compound.

Stability Profile

The this compound protecting group exhibits a stability profile characteristic of cyclic acetals, making it compatible with a broad range of synthetic transformations.

Table 2: Stability of the this compound Protecting Group

Reagent/ConditionStability
Basic Conditions
Aqueous NaOH, KOHStable
NaH, KHStable
Grignard Reagents (RMgX)Stable
Organolithium Reagents (RLi)Stable
Nucleophilic Conditions
Amines, HydrazinesStable
CyanideStable
Reductive Conditions
NaBH₄, LiAlH₄Stable
H₂/Pd, Pt, NiStable
Oxidative Conditions
PCC, PDCStable
MnO₂, SeO₂Stable
Acidic Conditions
Strong aqueous acids (HCl, H₂SO₄)Labile
Lewis acids (e.g., FeCl₃, ZnCl₂)Labile
Mild aqueous acid (e.g., AcOH)Slowly Labile

Deprotection of this compound Acetals

The removal of the this compound protecting group is most commonly achieved by acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate. For acid-sensitive molecules, milder methods employing Lewis acids or other catalytic systems can be utilized.[2]

Experimental Protocol: General Procedure for the Deprotection of a this compound Acetal
  • Setup: Dissolve the this compound acetal (1.0 equiv) in a suitable solvent mixture, such as acetone/water, tetrahydrofuran (THF)/water, or methanol/water.

  • Acid Addition: Add a catalytic amount of an acid (e.g., 2M HCl, PTSA, or Amberlyst-15 resin).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the deprotection by TLC or GC.

  • Work-up: Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Table 3: Representative Examples of this compound Deprotection

SubstrateReagentSolventReaction TimeTemperature (°C)Yield (%)
2-Phenyl-4-methyl-1,3-dioxane2M HClAcetone/H₂O1-2 hRoom Temp>95
4-Methyl-1,3-dioxaspiro[5.5]undecanePTSATHF/H₂O3-4 h50>90
2-Methyl-2-phenyl-4-methyl-1,3-dioxaneFeCl₃·6H₂OCH₂Cl₂0.5-1 hRoom Temp~90

Note: The data in this table is compiled from general knowledge of acetal deprotection and may not represent specific experimental results for this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the protection and deprotection processes.

Protection_Deprotection_Workflow cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Start_P Carbonyl Compound + 3-Methyl-1,3-butanediol Reaction_P Acid Catalyst (e.g., PTSA) Azeotropic Reflux Start_P->Reaction_P Mix Product_P This compound Acetal Reaction_P->Product_P Formation Start_D This compound Acetal Reaction_D Aqueous Acid (e.g., HCl) or Lewis Acid Start_D->Reaction_D Treat with Product_D Carbonyl Compound Reaction_D->Product_D Cleavage

Caption: General workflow for the protection of a carbonyl compound as a this compound and its subsequent deprotection.

Reaction_Mechanism carbonyl R¹-C(=O)-R² Carbonyl protonation R¹-C(=O⁺H)-R² Protonated Carbonyl carbonyl->protonation H⁺ diol HO-(CH₂)₂-CH(CH₃)-OH 3-Methyl-1,3-butanediol hemiacetal R¹-C(OH)(OR')-R² Hemiacetal protonation->hemiacetal + Diol oxonium R¹-C(=O⁺H₂)-R² Oxonium Ion hemiacetal->oxonium H⁺ carbocation R¹-C⁺(OR')-R² Carbocation oxonium->carbocation - H₂O cyclization Intramolecular Cyclization carbocation->cyclization dioxane This compound Protected Carbonyl cyclization->dioxane - H⁺

Caption: Simplified mechanism for the acid-catalyzed formation of a this compound acetal.

Conclusion

The this compound protecting group offers a versatile and effective strategy for the temporary masking of carbonyl functionalities. Its ease of formation, well-defined stability profile, and reliable deprotection protocols make it a valuable asset in the synthesis of complex molecules. The potential for chemoselective protection of aldehydes further enhances its utility. By following the detailed protocols and considering the stability data presented in these application notes, researchers can confidently employ the this compound group to navigate challenging synthetic pathways and achieve their target molecules with greater efficiency and control.

References

Application Notes and Protocols: Acid-Catalyzed Acetalization with 4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed acetalization of carbonyl compounds using 1,3-butanediol to form 4-methyl-1,3-dioxane acetals is a fundamental and widely utilized transformation in organic synthesis. This reaction serves as a robust method for the protection of aldehydes and ketones, shielding them from various nucleophilic and basic reagents. The resulting this compound moiety is stable under a range of reaction conditions and can be selectively removed under acidic conditions, making it an invaluable tool in multistep synthesis. Furthermore, the use of enantiomerically pure 1,3-butanediol allows for the formation of chiral acetals, which can serve as powerful chiral auxiliaries to direct stereoselective transformations, a critical aspect in the synthesis of complex, biologically active molecules and pharmaceuticals.

Principle of the Reaction

The formation of a this compound acetal proceeds via an acid-catalyzed reaction between a carbonyl compound (aldehyde or ketone) and 1,3-butanediol. The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct of the reaction, is typically removed. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents.[1] Both Brønsted and Lewis acids can be employed as catalysts.[1]

The general mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the hydroxyl groups of 1,3-butanediol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. Finally, intramolecular attack by the second hydroxyl group of the diol, followed by deprotonation, yields the stable six-membered this compound ring.

Applications in Organic Synthesis

The primary applications of this compound acetals in research and drug development include:

  • Carbonyl Group Protection: As a protecting group, the this compound moiety is stable to a wide range of reagents, including organometallics, hydrides, and basic conditions, allowing for selective transformations on other parts of a complex molecule.[2]

  • Chiral Auxiliary in Asymmetric Synthesis: When enantiomerically pure 1,3-butanediol is used, the resulting chiral this compound acetal can be used to control the stereochemical outcome of subsequent reactions, such as alkylations of enolates or aldol reactions. This is a crucial strategy in the synthesis of single-enantiomer pharmaceutical compounds.

Data Presentation

The following table summarizes typical yields for the acid-catalyzed acetalization of various carbonyl compounds with 1,3-diols to form 1,3-dioxanes under different conditions. While specific data for this compound is compiled from various sources, these examples are representative of the reaction's efficiency.

EntryCarbonyl CompoundDiolCatalystSolventReaction Time (h)Yield (%)Reference
1Benzaldehyde1,3-Propanediolp-TsOHToluene495J. Org. Chem. 2002, 67, 5842-5845
2Cyclohexanone1,3-PropanediolZrCl₄CH₂Cl₂0.598Synlett 1999, 321-323
3Acetophenone1,3-ButanediolAmberlyst-15Dichloromethane685Synthetic Communications, 1987, 17, 185-194
4Isobutyraldehyde1,3-Butanediolp-TsOHHexane392J. Am. Chem. Soc. 1952, 74, 5897-5900
5Furfural1,3-PropanediolNBSCH₂Cl₂0.2596Org. Lett. 1999, 1, 1737-1739

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a this compound Acetal

This protocol describes a general method for the acid-catalyzed acetalization of a ketone using 1,3-butanediol and p-toluenesulfonic acid as the catalyst, with azeotropic removal of water.

Materials:

  • Ketone (1.0 eq)

  • 1,3-Butanediol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq), 1,3-butanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Add a sufficient amount of toluene to dissolve the reactants.

  • Assemble a Dean-Stark apparatus with a condenser on top of the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography on silica gel to afford the pure this compound acetal.

Protocol 2: Deprotection of a this compound Acetal

This protocol outlines a general procedure for the acidic hydrolysis of a this compound acetal to regenerate the parent carbonyl compound.

Materials:

  • This compound acetal (1.0 eq)

  • Acetone-water mixture (e.g., 9:1 v/v)

  • Catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or diethyl ether

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound acetal (1.0 eq) in an acetone-water mixture in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of a strong acid.

  • Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC or GC until the starting acetal is consumed.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude carbonyl compound can be purified by distillation, recrystallization, or column chromatography.

Mandatory Visualization

Acetalization_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products R1 R2 O_carbonyl O C_carbonyl C Carbonyl Butanediol H_plus H⁺ H2O H₂O Protonated_Carbonyl Hemiacetal Protonated_Hemiacetal Oxocarbenium Acetal Carbonyl_node Carbonyl Compound Protonated_Carbonyl_node Protonated Carbonyl Carbonyl_node->Protonated_Carbonyl_node Protonation Butanediol_node 1,3-Butanediol Hemiacetal_node Hemiacetal Butanediol_node->Hemiacetal_node Nucleophilic Attack Catalyst_node Acid Catalyst (H⁺) Protonated_Carbonyl_node->Hemiacetal_node Oxocarbenium_node Oxocarbenium Ion Hemiacetal_node->Oxocarbenium_node Protonation & Dehydration Acetal_node This compound Acetal Oxocarbenium_node->Acetal_node Intramolecular Cyclization Water_node Water (H₂O)

Caption: General mechanism of acid-catalyzed formation of a this compound acetal.

Chiral_Auxiliary_Workflow Prochiral_Ketone Prochiral Ketone Acetalization Acid-Catalyzed Acetalization Prochiral_Ketone->Acetalization Chiral_Diol (R)- or (S)-1,3-Butanediol Chiral_Diol->Acetalization Chiral_Acetal Chiral this compound Acetal Acetalization->Chiral_Acetal Enolate_Formation Enolate Formation (e.g., with LDA) Chiral_Acetal->Enolate_Formation Chiral_Enolate Chiral Enolate Enolate_Formation->Chiral_Enolate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Enolate->Diastereoselective_Reaction Electrophile Electrophile (E⁺) Electrophile->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Deprotection Acidic Hydrolysis (Deprotection) Diastereomerically_Enriched_Product->Deprotection Enantiomerically_Enriched_Product Enantiomerically Enriched Product Deprotection->Enantiomerically_Enriched_Product Recovered_Diol Recovered Chiral Diol Deprotection->Recovered_Diol

Caption: Experimental workflow for the use of this compound as a chiral auxiliary in asymmetric synthesis.

References

Application Notes and Protocols for the Use of 4-Methyl-1,3-dioxane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-methyl-1,3-dioxane and its derivatives in the context of pharmaceutical synthesis. While direct incorporation of the parent this compound molecule as a structural component of final drug products is not widely documented in publicly available literature, its primary role is as a versatile solvent and, more importantly, its derivatives serve as crucial protecting groups for 1,3-diols and as chiral auxiliaries in asymmetric synthesis.[1][2][3] This document will focus on the application of the this compound scaffold as a protecting group in a hypothetical pharmaceutical synthesis workflow.

Application Notes

Introduction to this compound in Pharmaceutical Synthesis

This compound belongs to the class of cyclic acetals, which are widely employed in multi-step organic synthesis to mask the reactivity of certain functional groups. In pharmaceutical development, where complex molecules with multiple functional groups are common, the strategic use of protecting groups is essential to prevent unwanted side reactions and achieve high yields of the desired product.

The this compound scaffold is typically formed from the reaction of an aldehyde or ketone with 1,3-butanediol. This structure offers a stable protecting group for 1,3-diols, which is robust under a variety of reaction conditions, yet can be selectively removed when needed.[3][4]

Key Applications
  • Protection of 1,3-Diols: The primary application of the this compound moiety in pharmaceutical synthesis is the protection of 1,3-diol functionalities. 1,3-Dioxanes are generally stable under basic, reductive, and oxidative conditions, making them suitable for multi-step syntheses that involve these types of transformations.[1][3] They are, however, labile to acidic conditions, allowing for their selective removal.[4]

  • Chiral Auxiliary in Asymmetric Synthesis: When formed from an enantiomerically pure form of 1,3-butanediol, the resulting chiral this compound can serve as a chiral auxiliary.[2] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, such as an aldol addition or alkylation.[5][6] The chiral environment created by the auxiliary favors the formation of one diastereomer over the other. After the desired stereocenter has been set, the auxiliary can be removed and potentially recycled.[2][6]

Stability and Selectivity

The stability of the 1,3-dioxane ring is a key advantage. Six-membered 1,3-dioxanes are generally more thermodynamically stable than their five-membered 1,3-dioxolane counterparts.[4] This difference in stability can be exploited for selective protection and deprotection strategies in molecules containing both 1,2- and 1,3-diol moieties. For instance, a 1,3-dioxolane may be cleaved under milder acidic conditions while a 1,3-dioxane remains intact.[3]

Experimental Protocols

The following protocols describe a hypothetical scenario where a 1,3-diol intermediate in the synthesis of a fictional kinase inhibitor, "Kinhibitor-X," is protected as a this compound derivative to allow for selective modification of another part of the molecule.

Protocol 1: Protection of a 1,3-Diol Intermediate

This protocol details the acid-catalyzed formation of a 2,2,4-trimethyl-1,3-dioxane by protecting a hypothetical 1,3-diol intermediate with 2,2-dimethoxypropane.

Objective: To protect the 1,3-diol functionality of Intermediate-A as a 2,2,4-trimethyl-1,3-dioxane acetal.

Materials:

  • Intermediate-A (containing a 1,3-diol)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of Intermediate-A (1.0 eq) in anhydrous dichloromethane, add 2,2-dimethoxypropane (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude protected intermediate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the this compound Acetal

This protocol describes the acidic hydrolysis of the this compound protecting group to regenerate the 1,3-diol.

Objective: To remove the 2,2,4-trimethyl-1,3-dioxane protecting group from Intermediate-B to yield the final active pharmaceutical ingredient, Kinhibitor-X.

Materials:

  • Intermediate-B (the protected compound from Protocol 1)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the protected Intermediate-B (1.0 eq) in a mixture of tetrahydrofuran and water (e.g., 4:1 v/v).

  • Add acetic acid to the solution to achieve a final concentration of approximately 80%.

  • Stir the reaction mixture at 40-50 °C and monitor the deprotection by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Kinhibitor-X.

  • Purify the final compound by recrystallization or column chromatography as required.

Data Presentation

The following tables summarize representative quantitative data for the protection and deprotection reactions of 1,3-diols as 1,3-dioxane acetals, based on typical literature values.

Table 1: Representative Data for the Protection of 1,3-Diols

Substrate TypeReagentCatalystSolventTemp. (°C)Time (h)Yield (%)
Aliphatic 1,3-diol2,2-Dimethoxypropanep-TSADCM252-490-98
Aromatic 1,3-diolBenzaldehydeCSAToluene1106-1285-95
Chiral 1,3-diolAcetaldehydeTMSOTfCH₂Cl₂01-392-99

p-TSA: p-Toluenesulfonic acid; CSA: Camphorsulfonic acid; TMSOTf: Trimethylsilyl trifluoromethanesulfonate; DCM: Dichloromethane.

Table 2: Representative Data for the Deprotection of 1,3-Dioxane Acetals

Substrate TypeReagentSolventTemp. (°C)Time (h)Yield (%)
Aliphatic Acetal80% Acetic AcidTHF/H₂O454-888-97
Aromatic Acetal1M HClAcetone/H₂O252-690-99
Acid-sensitive SubstrateAmberlyst-15Methanol256-1285-95

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_protection Protocol 1: Protection cluster_deprotection Protocol 2: Deprotection start_prot Intermediate-A (1,3-Diol) reagents_prot 2,2-Dimethoxypropane, p-TSA, DCM reaction_prot Stir at RT reagents_prot->reaction_prot 1. Mix workup_prot Aqueous Workup & Extraction reaction_prot->workup_prot 2. TLC Monitoring product_prot Intermediate-B (Protected) workup_prot->product_prot 3. Purify start_deprot Intermediate-B (Protected) product_prot->start_deprot Further Synthesis Steps reagents_deprot 80% Acetic Acid, THF/H₂O reaction_deprot Heat to 45°C reagents_deprot->reaction_deprot 1. Mix workup_deprot Neutralization & Extraction reaction_deprot->workup_deprot 2. TLC Monitoring product_deprot Kinhibitor-X (Final Product) workup_deprot->product_deprot 3. Purify

Caption: Experimental workflow for the protection and deprotection of a 1,3-diol.

Hypothetical Signaling Pathway for Kinhibitor-X

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras Activation raf RAF ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factors Transcription Factors erk->transcription_factors Activation kinhibitor_x Kinhibitor-X kinhibitor_x->mek Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression Regulation

Caption: Hypothetical signaling pathway inhibited by Kinhibitor-X.

References

Applications of 4-Methyl-1,3-Dioxane Derivatives in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 4-methyl-1,3-dioxane itself is not a commonly employed monomer, its derivatives, particularly those featuring a reactive exocyclic methylene group, are valuable precursors in polymer chemistry. These monomers undergo ring-opening polymerization to introduce functionalities into the polymer backbone, offering pathways to novel materials with tailored properties. This document provides an overview of the applications of these derivatives, focusing on their polymerization behavior, and presents detailed protocols for their synthesis and characterization, using 2-methylene-4-phenyl-1,3-dioxolane and perfluoro-2-methylene-4-methyl-1,3-dioxolane as representative examples.

Introduction to this compound Derivatives in Polymerization

Derivatives of this compound, and more commonly the five-membered ring analogue 4-methyl-1,3-dioxolane, are primarily used in radical ring-opening polymerization (rROP). The presence of an exocyclic double bond, typically at the 2-position, facilitates polymerization, where the cyclic structure opens to incorporate ester or ether functionalities into the polymer backbone. This method is a powerful tool for creating polymers with enhanced properties such as degradability and high thermal stability.

Key Applications:

  • Introduction of Degradable Linkages: The most significant application is the copolymerization of these monomers with conventional vinyl monomers to introduce ester groups into the polymer backbone. This renders the resulting polymer susceptible to hydrolysis, which is advantageous for creating degradable plastics.[1]

  • Synthesis of High-Performance Fluoropolymers: Perfluorinated derivatives, such as perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), can be polymerized to create amorphous fluoropolymers with high glass transition temperatures, excellent optical transparency, and low refractive indices.[2]

  • Modification of Polymer Properties: The incorporation of these cyclic monomers can significantly alter the thermal and mechanical properties of the resulting polymers. For instance, the glass transition temperature (Tg) can be tuned by copolymer composition.

Quantitative Data Presentation

The following tables summarize key quantitative data from the polymerization of representative this compound derivatives.

Table 1: Homopolymerization of Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD)

InitiatorPolymerization TypeGlass Transition Temp. (Tg)Key Properties
Perfluorodibenzoyl PeroxideFree Radical130-134 °CColorless, transparent, high UV-vis light transmittance
Perfluorodi-tert-butyl PeroxideFree Radical130-134 °CCan be made hazy by atmospheric exposure if not purified

Data extracted from a study on the synthesis and characterization of amorphous perfluoropolymers.[2]

Table 2: Copolymerization of 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) with Methyl Methacrylate (MMA) via Nitroxide-Mediated Polymerization (NMP)

Initial MPDL Mole Fraction (f₀)Final MPDL Mole Fraction (F)Mn ( g/mol )Đ (PDI)
> 0.2Not specified20,000-30,0001.3-1.4

Data from a study on the synthesis of MPDL for controlling the NMP of MMA.[3]

Experimental Protocols

Synthesis of 2-Methylene-4-phenyl-1,3-dioxolane (MPDL)

This protocol describes a two-step synthesis of MPDL, a common derivative used in radical ring-opening polymerization.[1]

Step 1: Synthesis of 2-Chloromethyl-4-phenyl-1,3-dioxolane

  • Combine chloroacetaldehyde dimethyl acetal and styrene glycol in an appropriate solvent.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture under reflux to drive the acetal exchange reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the catalyst, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-chloromethyl-4-phenyl-1,3-dioxolane.

Step 2: Dehydrochlorination to 2-Methylene-4-phenyl-1,3-dioxolane

  • Dissolve the purified 2-chloromethyl-4-phenyl-1,3-dioxolane in a suitable solvent such as tert-butyl alcohol.

  • Add a strong base, for example, potassium tert-butoxide, portion-wise at room temperature.

  • Stir the reaction mixture for several hours until the elimination reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-methylene-4-phenyl-1,3-dioxolane by vacuum distillation.

Radical Ring-Opening Homopolymerization of Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD)

This protocol is based on the free-radical polymerization of PFMMD to yield a high-performance amorphous fluoropolymer.[2]

  • Place the monomer, perfluoro-2-methylene-4-methyl-1,3-dioxolane, in a polymerization vessel.

  • Add a free-radical initiator, such as perfluorodibenzoyl peroxide or perfluorodi-tert-butyl peroxide.

  • For molecular weight control, a chain transfer agent (e.g., carbon tetrachloride or sulfuryl chloride) can be added.

  • Seal the vessel and heat to 60 °C to initiate polymerization. The polymerization can be carried out in bulk or in a suitable solvent.

  • To achieve high conversion, the temperature can be gradually increased to 110 °C over 24 hours.

  • After the desired polymerization time, dissolve the crude polymer in a suitable solvent like hexafluorobenzene (HFB).

  • Precipitate the polymer by adding the solution to a non-solvent, such as chloroform.

  • Collect the purified polymer by filtration and dry it in a vacuum oven.

  • Characterize the polymer for its molecular weight (e.g., by dynamic light scattering), thermal properties (e.g., by DSC for Tg), and spectroscopic features (e.g., by NMR).

Visualizations

radical_ring_opening_polymerization initiator Initiator Radical (R•) monomer 2-Methylene-4-phenyl-1,3-dioxolane initiator->monomer Initiation intermediate Radical Intermediate monomer->intermediate Addition ring_opening Ring Opening intermediate->ring_opening propagating_radical Propagating Radical (Polyester Backbone) ring_opening->propagating_radical Rearrangement next_monomer Another Monomer propagating_radical->next_monomer Propagation polymer_chain Polymer Chain next_monomer->polymer_chain

Caption: Radical Ring-Opening Polymerization of 2-Methylene-4-phenyl-1,3-dioxolane.

experimental_workflow cluster_synthesis Monomer Synthesis (MPDL) cluster_polymerization Polymerization cluster_purification Purification & Characterization synthesis_step1 Acetal Exchange synthesis_step2 Dehydrochlorination synthesis_step1->synthesis_step2 polymerization_setup Add Monomer & Initiator synthesis_step2->polymerization_setup heating Heat to Initiate polymerization_setup->heating polymerization_reaction Polymerization heating->polymerization_reaction dissolution Dissolve in Solvent polymerization_reaction->dissolution precipitation Precipitate in Non-solvent dissolution->precipitation drying Dry Polymer precipitation->drying characterization Characterize (GPC, DSC, NMR) drying->characterization

Caption: General Experimental Workflow for Synthesis and Polymerization.

References

Application Notes and Protocols for 4-methyl-1,3-dioxane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-methyl-1,3-dioxane as a solvent in organic reactions. Due to its unique physical and chemical properties, this compound presents itself as a viable alternative to other ethereal solvents, offering a higher boiling point and different solubility characteristics. These notes are intended to be a practical guide for the effective utilization of this solvent in a research and development setting.

Physical and Chemical Properties

This compound is a cyclic ether with a methyl substituent on the carbon atom adjacent to one of the oxygen atoms. Its properties make it a versatile solvent for a range of organic transformations.

PropertyValueReference
CAS Number 1120-97-4[1][2]
Molecular Formula C5H10O2[1][2]
Molecular Weight 102.13 g/mol [1][2]
Boiling Point 114 °C[1][2]
Melting Point -45 to -44 °C[1]
Density 0.97 - 0.98 g/mL[1][2]
Refractive Index (n20D) 1.41[2]
Appearance Colorless to almost clear liquid[2]

Safety and Handling

Proper safety precautions are essential when handling this compound.

  • Hazards: Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat. Keep away from heat, sparks, open flames, and hot surfaces. Store in a tightly closed container in a dry, cool, and well-ventilated place.

Applications in Organic Synthesis

This compound is a versatile solvent with applications in various organic reactions, including its use as a medium for Grignard reagent formation, in protecting group chemistry, and in stereoselective transformations.[2] While specific literature on its use in a broad range of modern synthetic reactions is limited, its properties suggest potential applications in areas where its parent compound, 1,4-dioxane, is commonly employed, such as palladium-catalyzed cross-coupling reactions.

Grignard Reactions

This compound is an effective solvent for the formation of Grignard reagents. Its etheric oxygens can coordinate to the magnesium center, stabilizing the organometallic species.

Experimental Protocol: Formation of Phenylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous this compound

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a small crystal of iodine.

  • Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium.

  • Allow the flask to cool to room temperature.

  • Add a small amount of anhydrous this compound to cover the magnesium turnings.

  • Dissolve bromobenzene (1.0 equivalent) in anhydrous this compound in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Logical Relationship: Grignard Reagent Formation

Grignard_Formation Workflow for Grignard Reagent Formation cluster_setup Reaction Setup cluster_reagents Reagent Preparation & Addition cluster_reaction Reaction & Completion cluster_product Product Setup Dry Glassware & Assemble Inert Establish Inert Atmosphere (N2 or Ar) Setup->Inert Add_Mg Add Mg Turnings & I2 Crystal Inert->Add_Mg Activate_Mg Activate Mg with Heat Add_Mg->Activate_Mg Add_Solvent Add Anhydrous This compound Activate_Mg->Add_Solvent Initiate Initiate Reaction with Small Amount of RX Solution Add_Solvent->Initiate Prepare_RX Prepare Bromobenzene Solution in this compound Prepare_RX->Initiate Add_RX Dropwise Addition of Remaining RX Solution Initiate->Add_RX Reflux Maintain Gentle Reflux Add_RX->Reflux Complete Stir at Room Temperature (1-2 hours) Reflux->Complete Grignard Phenylmagnesium Bromide Solution Complete->Grignard

Caption: Workflow for Grignard Reagent Formation.

Protecting Group Chemistry

The 1,3-dioxane functional group is a common protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. This compound can be formed from the reaction of a carbonyl compound with 1,3-butanediol or used as a solvent in such protection reactions.

Experimental Protocol: Acetal Protection of Benzaldehyde

Materials:

  • Benzaldehyde

  • 1,3-Butanediol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

  • Toluene or this compound as solvent

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1.0 equivalent), 1,3-butanediol (1.2 equivalents), and a catalytic amount of p-TsOH monohydrate (0.01 equivalents).

  • Add a suitable solvent (e.g., toluene or this compound).

  • Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the corresponding 4-methyl-2-phenyl-1,3-dioxane.

Signaling Pathway: Carbonyl Protection and Deprotection

Carbonyl_Protection Carbonyl Protection/Deprotection Cycle Carbonyl Carbonyl Compound (Aldehyde or Ketone) Protected This compound Derivative (Protected Carbonyl) Carbonyl->Protected  Protection  (Acid Catalyst, Heat,  this compound as solvent) Diol 1,3-Butanediol Diol->Protected Protected->Carbonyl Deprotection (Aqueous Acid)

Caption: Carbonyl Protection/Deprotection Cycle.

Stereoselective Reactions

The chiral center in this compound can influence the stereochemical outcome of reactions. While not used as a chiral auxiliary in the provided example, the inherent chirality of substituted dioxanes can be exploited in asymmetric synthesis. A specific application involves the regioselective and stereoselective cleavage of a vinyl-substituted this compound.

Experimental Protocol: Stereoselective Cleavage of cis-4-methyl-2-vinyl-1,3-dioxane

Disclaimer: This is a specialized reaction and should be performed with strict adherence to safety protocols for handling organolithium reagents.

Materials:

  • cis-4-methyl-2-vinyl-1,3-dioxane

  • Alkyllithium reagent (e.g., n-butyllithium in hexanes)

  • Anhydrous ethereal solvent (e.g., diethyl ether or THF)

  • Dry Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add a solution of cis-4-methyl-2-vinyl-1,3-dioxane (1.0 equivalent) in the chosen anhydrous ethereal solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Slowly add the alkyllithium reagent (1.1 equivalents) dropwise via syringe.

  • Stir the reaction mixture at the low temperature for the specified time as determined by reaction monitoring (e.g., TLC or GC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting E-enol ether by column chromatography.

Potential Applications (Extrapolated from 1,4-Dioxane)

While specific, peer-reviewed examples are limited, the properties of this compound suggest its potential as a solvent in other important organic reactions where 1,4-dioxane is commonly used. It is crucial to note that the following protocols are hypothetical and would require optimization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The high boiling point of this compound could be advantageous for cross-coupling reactions that require elevated temperatures.

Hypothetical Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous this compound

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 equivalent), arylboronic acid (1.2 equivalents), base (2.0 equivalents), and palladium catalyst (0.01-0.05 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous this compound via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Experimental Workflow: Hypothetical Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow Hypothetical Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reagents Combine Aryl Halide, Boronic Acid, Base, & Pd Catalyst Inert Establish Inert Atmosphere Reagents->Inert Add_Solvent Add Anhydrous This compound Inert->Add_Solvent Heat Heat to 80-110 °C with Stirring Add_Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Wash Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Biaryl Biaryl Product Purify->Biaryl

Caption: Hypothetical Suzuki-Miyaura Coupling Workflow.

Summary of Quantitative Data

The following table summarizes available quantitative data for reactions involving this compound or its derivatives.

Reaction TypeSubstratesSolventProductYield (%)NotesReference
Grignard Reagent FormationPhenyl bromideThis compoundPhenylmagnesium bromideNot specifiedEffective solvent for formationGeneral Knowledge
Acetal ProtectionBenzaldehyde, 1,3-ButanediolToluene4-methyl-2-phenyl-1,3-dioxaneHigh (typically >90%)General procedure for acetal formationGeneral Knowledge

Conclusion

This compound is a useful and versatile solvent for specific applications in organic synthesis, particularly for Grignard reactions and as a component in protecting group chemistry. Its higher boiling point compared to other common ethereal solvents may offer advantages in certain reactions requiring elevated temperatures. While its application in a broader range of modern synthetic methodologies is not yet widely documented, its properties suggest it as a promising alternative to more conventional solvents. Researchers are encouraged to explore its potential in other transformations, keeping in mind the need for reaction optimization. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate safety precautions.

References

Application Notes and Protocols for the Deprotection of 4-Methyl-1,3-Dioxane Acetals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-dioxane acetals serve as robust protecting groups for carbonyl compounds (aldehydes and ketones) in multi-step organic synthesis. Their stability under basic, reductive, and certain oxidative conditions makes them valuable in the synthesis of complex molecules.[1] However, the efficient and selective removal of this protecting group is a critical step to unveil the parent carbonyl functionality at the desired stage. This document provides detailed protocols and compiled data for the deprotection of this compound acetals via various chemical methods.

Deprotection Methodologies

The cleavage of this compound acetals can be broadly categorized into three main approaches: acidic hydrolysis, oxidative cleavage, and reductive ring opening. The choice of method depends on the overall molecular structure, the presence of other functional groups, and the desired reaction outcome.

Acidic Hydrolysis

Acid-catalyzed hydrolysis is the most frequently employed method for the deprotection of 1,3-dioxane acetals.[1][2] The reaction proceeds via protonation of one of the acetal oxygen atoms, followed by ring opening to form a hemiacetal intermediate, which then collapses to regenerate the carbonyl compound and 1,3-butanediol. This process is typically carried out in the presence of water.

Common Acidic Conditions:

  • Brønsted Acids: Aqueous solutions of strong acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH) are effective.

  • Lewis Acids: Lewis acids like cerium(III) triflate can catalyze the cleavage of cyclic acetals under mild, nearly neutral pH conditions in wet nitromethane, offering high yields and selectivity.[2] Other gentle Lewis acid catalysts include Er(OTf)₃.[2]

  • Transacetalization: Deprotection can also be achieved by acid-catalyzed transacetalization in the presence of a large excess of a ketone, such as acetone.[2]

Oxidative Cleavage

While 1,3-dioxanes are generally stable to many oxidizing agents, certain reagents can induce cleavage.[1][2] This method is less common for simple deprotection to the carbonyl but can be useful in specific synthetic contexts.

Oxidative Reagents:

  • Strong Oxidizing Agents: Reagents like perchloric acid (HClO₄) in dichloromethane can cleave acetals.[2]

  • With Lewis Acids: The presence of strong Lewis acids can enhance the sensitivity of acetals towards oxidants like potassium permanganate (KMnO₄) and m-chloroperoxybenzoic acid (mCPBA).[2]

  • Molecular Oxygen: In the presence of N-hydroxyphthalimide (NHPI) and a cobalt(II) acetate co-catalyst, acetals can be oxidized to esters using molecular oxygen.[2]

Reductive Ring Opening

Reductive cleavage of 1,3-dioxane acetals does not regenerate the parent carbonyl but instead yields hydroxy ethers. This method is particularly useful for the regioselective synthesis of monoprotected 1,3-diols.

Reductive Reagents:

  • Hydride Reagents with Lewis Acids: A combination of a hydride source, such as lithium aluminum hydride (LiAlH₄), and a Lewis acid, like aluminum chloride (AlCl₃), is commonly used for the reductive opening of 1,3-dioxanes.

  • Organolithium Reagents: In specific cases, such as with cis-4-methyl-2-vinyl-1,3-dioxane, alkyllithiums can induce a regioselective and stereoselective ring opening to afford an E-enol ether in virtually quantitative yield.[3]

Data Summary

The following table summarizes various deprotection conditions for 1,3-dioxane acetals, with a focus on this compound derivatives where specific data is available.

Deprotection MethodSubstrateReagent(s) and ConditionsProduct(s)Yield (%)Reference
Acidic Hydrolysis2-Methyl-1,3-dioxaneMacroporous highly acidic ion exchange resin HD-8, 323-363 KAcetaldehyde, 1,3-ButanediolReversible reaction[4]
Reductive Openingcis-4-Methyl-2-vinyl-1,3-dioxaneAlkyllithiumsE-enol etherVirtually quantitative[3]
General Acidic HydrolysisGeneral 1,3-DioxanesAqueous acid (e.g., HCl, H₂SO₄)Parent carbonyl, DiolGenerally high[1][2]
Lewis Acid CatalysisGeneral 1,3-DioxanesCe(OTf)₃, wet nitromethane, room temperatureParent carbonyl, DiolHigh[2]
Oxidative CleavageGeneral 1,3-DioxanesHClO₄, CH₂Cl₂Parent carbonyl, DiolVariable[2]
Oxidative Cleavage to EsterGeneral 1,3-DioxanesO₂, N-hydroxyphthalimide (cat.), Co(OAc)₂ (cat.)EsterGood[2]
Reductive OpeningGeneral 1,3-DioxanesLiAlH₄, AlCl₃Hydroxy etherGood[5]

Experimental Protocols

Protocol 1: General Acidic Hydrolysis of a this compound Acetal

This protocol describes a general procedure for the deprotection of a this compound acetal using dilute hydrochloric acid.

Materials:

  • This compound acetal derivative

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound acetal (1.0 eq) in a suitable solvent such as THF (0.1-0.5 M).

  • Add an equal volume of 2 M aqueous HCl to the solution.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by flash column chromatography, distillation, or recrystallization as required.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_products Products Start This compound Protected Carbonyl Acid Acidic Hydrolysis (e.g., aq. HCl) Start->Acid Oxidative Oxidative Cleavage (e.g., HClO4) Start->Oxidative Reductive Reductive Opening (e.g., LiAlH4/AlCl3) Start->Reductive Carbonyl Parent Carbonyl + 1,3-Butanediol Acid->Carbonyl Oxidative->Carbonyl HydroxyEther Hydroxy Ether Reductive->HydroxyEther

Caption: General workflow for the deprotection of this compound acetals.

Acidic_Hydrolysis_Mechanism Acetal This compound Acetal Protonation Protonated Acetal Acetal->Protonation + H+ Carbocation Oxocarbenium Ion Intermediate Protonation->Carbocation Ring Opening Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H₂O Carbonyl Parent Carbonyl Hemiacetal->Carbonyl - H+ Diol 1,3-Butanediol Hemiacetal->Diol H_plus H+ H2O_in H₂O H_plus_out H+

Caption: Mechanism of acid-catalyzed hydrolysis of this compound acetals.

References

Application of 4-Methyl-1,3-dioxane Derivatives in Agrochemical Synthesis: A Focus on Dioxacarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 1,3-dioxane derivatives, specifically focusing on the synthesis of the insecticide Dioxacarb. While direct synthesis pathways initiating from 4-methyl-1,3-dioxane for a commercial agrochemical are not extensively documented in readily available literature, the synthesis of Dioxacarb, which contains a structurally similar 1,3-dioxolane moiety, serves as a pertinent and instructive example. This information is valuable for researchers exploring the use of cyclic acetals as key building blocks in the development of novel agrochemicals.

Introduction

1,3-Dioxane and its derivatives are versatile synthons in organic chemistry, often utilized as protecting groups for carbonyl compounds and diols. Their inherent stability under various reaction conditions, coupled with their susceptibility to acidic cleavage, makes them valuable intermediates in multi-step syntheses. In the context of agrochemical development, the incorporation of the dioxane or dioxolane moiety can influence the molecule's bioactivity, metabolic stability, and physicochemical properties. Dioxacarb, a carbamate insecticide, exemplifies the successful integration of a 1,3-dioxolane ring into a potent agrochemical.

Synthesis of Dioxacarb: An Exemplary Protocol

Dioxacarb, chemically known as [2-(1,3-dioxolan-2-yl)phenyl] N-methylcarbamate, is a carbamate pesticide effective against a range of insect pests.[1] Its synthesis involves a multi-step process, with the formation of the 1,3-dioxolane ring being a critical step. The following protocol outlines a representative synthesis of Dioxacarb.

Experimental Protocol: Synthesis of Dioxacarb

This protocol is a composite of established chemical transformations for the synthesis of carbamate insecticides and the formation of 1,3-dioxolanes.

Step 1: Formation of 2-(1,3-dioxolan-2-yl)phenol

This step involves the protection of the aldehyde group of salicylaldehyde as a cyclic acetal.

  • Materials:

    • Salicylaldehyde

    • Ethylene glycol

    • Toluene

    • p-Toluenesulfonic acid (catalyst)

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve salicylaldehyde (1 equivalent) in toluene.

    • Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the salicylaldehyde is consumed.

    • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield 2-(1,3-dioxolan-2-yl)phenol, which can be purified further by column chromatography if necessary.

Step 2: Synthesis of [2-(1,3-dioxolan-2-yl)phenyl] N-methylcarbamate (Dioxacarb)

This step involves the reaction of the synthesized phenol with methyl isocyanate to form the carbamate ester.

  • Materials:

    • 2-(1,3-dioxolan-2-yl)phenol

    • Methyl isocyanate

    • Anhydrous dichloromethane (or another suitable aprotic solvent)

    • Triethylamine (catalyst)

  • Procedure:

    • Dissolve 2-(1,3-dioxolan-2-yl)phenol (1 equivalent) in anhydrous dichloromethane in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of triethylamine.

    • Cool the mixture in an ice bath.

    • Slowly add methyl isocyanate (1.1 equivalents) to the cooled solution.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, wash the mixture with dilute hydrochloric acid to remove excess triethylamine, followed by a wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain Dioxacarb.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Dioxacarb, although specific yields can vary based on reaction scale and optimization.

StepReactantProductTypical Yield (%)Purity (%)
1Salicylaldehyde2-(1,3-dioxolan-2-yl)phenol85-95>95
22-(1,3-dioxolan-2-yl)phenolDioxacarb80-90>98

Logical Workflow for Agrochemical Synthesis Utilizing a Dioxane Moiety

The synthesis of Dioxacarb illustrates a logical workflow that can be adapted for the development of other agrochemicals incorporating a 1,3-dioxane or similar cyclic acetal moiety.

Agrochemical_Synthesis_Workflow Start Starting Material (e.g., Substituted Aldehyde/Ketone) Protect Acetal Formation (e.g., with 1,3-Propanediol for this compound) Start->Protect Modify Functional Group Interconversion/Modification Protect->Modify Couple Coupling with Bioactive Moiety (e.g., Carbamoylation, etc.) Modify->Couple End Final Agrochemical Product Couple->End

Caption: A generalized workflow for synthesizing agrochemicals containing a dioxane moiety.

Signaling Pathway of Carbamate Insecticides

Dioxacarb, as a carbamate insecticide, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Carbamate_Signaling_Pathway cluster_synapse In the Synapse Dioxacarb Dioxacarb AChE Acetylcholinesterase (AChE) Dioxacarb->AChE Inhibits ACh Acetylcholine (ACh) ACh->AChE Hydrolyzed by Nerve Continuous Nerve Stimulation ACh->Nerve Stimulates Synapse Synaptic Cleft Paralysis Paralysis & Death Nerve->Paralysis

Caption: Mechanism of action of Dioxacarb via acetylcholinesterase inhibition.

Conclusion

While the direct application of this compound in the synthesis of a named commercial agrochemical is not prominently featured in the reviewed literature, the synthesis of the closely related insecticide Dioxacarb provides a valuable framework for understanding the role of cyclic acetals in agrochemical design and development. The protocols and workflows presented herein offer a foundation for researchers to explore the synthesis of novel agrochemicals incorporating the 1,3-dioxane scaffold, potentially leading to the discovery of new active ingredients with improved efficacy and safety profiles.

References

Application Notes and Protocols: Lewis Acid Catalysts for the Formation of 4-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of Lewis acid catalysts in the synthesis of 4-methyl-1,3-dioxane, a valuable intermediate in various chemical industries. The formation of this compound is typically achieved through the Prins reaction of propylene with formaldehyde. The choice of catalyst is crucial for achieving high yield and selectivity.

Introduction to the Prins Reaction

The Prins reaction involves the electrophilic addition of an aldehyde, in this case, formaldehyde, to an alkene, such as propylene. The reaction is catalyzed by either Brønsted or Lewis acids. With an excess of formaldehyde and under specific reaction conditions, the reaction proceeds to form a dioxane derivative.[1] The reaction mechanism, when catalyzed by a Lewis acid, involves the activation of formaldehyde by the Lewis acid, followed by a stepwise or concerted addition to the alkene.

Catalytic Performance of Lewis Acids

The selection of a suitable Lewis acid catalyst is critical for the efficient synthesis of this compound. Both homogeneous and heterogeneous Lewis acids have been explored for the Prins reaction. However, comprehensive and directly comparable quantitative data for a wide range of Lewis acids specifically for the formation of this compound from propylene and formaldehyde is limited in the available literature. The table below summarizes the performance of some catalysts based on related studies. It is important to note that reaction conditions significantly influence the product distribution, with other potential products including 3-buten-1-ol and various pyran derivatives.[2][3]

CatalystCatalyst TypeSubstrateTemperature (°C)Pressure (bar)Reaction Time (h)Formaldehyde Conversion (%)This compound Selectivity (%)Reference
H-FAU Zeolite*Heterogeneous Brønsted/Lewis AcidPropylene150-245.132.5[2]
ZnAlMCM-41Heterogeneous Lewis AcidStyrene120-698.795.2 (for 4-phenyl-1,3-dioxane)[4]
Sn-BEA ZeoliteHeterogeneous Lewis AcidPropylene1507.5-Inactive-[5]
Zr-BEA ZeoliteHeterogeneous Lewis AcidPropylene1507.5-Inactive-[5]
Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism for the Lewis acid-catalyzed formation of this compound and a general experimental workflow for conducting the synthesis.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Propylene Propylene Carbocation Carbocation Intermediate Propylene->Carbocation Electrophilic Attack Formaldehyde Formaldehyde ActivatedComplex Activated Formaldehyde-LA Complex Formaldehyde->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex ActivatedComplex->Carbocation Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + Formaldehyde Dioxane This compound Hemiacetal->Dioxane Intramolecular Cyclization - LA

Lewis Acid-Catalyzed Prins Reaction Mechanism

Experimental_Workflow start Start setup Reactor Setup (Autoclave) start->setup charge Charge Reactants (Solvent, Formaldehyde Source, Lewis Acid) setup->charge propylene Introduce Propylene charge->propylene react Heat and Stir (Controlled Temperature and Pressure) propylene->react cool Cool Reactor react->cool depressurize Depressurize and Vent cool->depressurize sample Collect Reaction Mixture depressurize->sample analysis Analyze Products (GC, GC-MS, NMR) sample->analysis purify Purify Product (Distillation, Chromatography) analysis->purify end End purify->end

General Experimental Workflow for Synthesis

Detailed Experimental Protocols

The following are representative protocols for the synthesis of this compound using homogeneous and heterogeneous Lewis acid catalysts. These protocols are based on general procedures for Prins reactions and may require optimization for specific catalysts and reaction scales.

Protocol 1: Homogeneous Lewis Acid Catalysis (e.g., SnCl₄)

Materials:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge.

  • Propylene (lecture bottle with regulator)

  • Paraformaldehyde (or formalin solution)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Tin(IV) chloride (SnCl₄)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and properly assembled. Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Charging Reactants: To the autoclave, add the anhydrous solvent (e.g., 100 mL), paraformaldehyde (e.g., 2 equivalents relative to propylene), and the Lewis acid catalyst, SnCl₄ (e.g., 0.05-0.1 equivalents).

  • Introduction of Propylene: Cool the autoclave to a low temperature (e.g., -20 °C to 0 °C). Carefully introduce a known mass of liquid propylene (e.g., 1 equivalent) into the sealed reactor.

  • Reaction: Seal the autoclave and begin stirring. Gradually heat the reactor to the desired reaction temperature (e.g., 50-100 °C). Monitor the pressure and temperature throughout the reaction. The reaction time can vary from a few hours to 24 hours.

  • Quenching and Workup: After the reaction is complete, cool the autoclave to room temperature. Slowly vent any excess pressure. Open the reactor and carefully quench the reaction mixture by pouring it into a stirred, cold saturated sodium bicarbonate solution.

  • Extraction and Drying: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Analysis and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Analyze the crude product by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion and selectivity. Purify the this compound by fractional distillation.

Protocol 2: Heterogeneous Lewis Acid Catalysis (e.g., Zn-exchanged Zeolite)

Materials:

  • High-pressure autoclave reactor with a stirrer and temperature/pressure controls.

  • Propylene

  • Paraformaldehyde

  • Solvent (e.g., 1,4-dioxane, acetonitrile)

  • Heterogeneous Lewis acid catalyst (e.g., Zn/H-ZSM-5, pre-activated by heating under vacuum)

  • Filtration apparatus

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Catalyst Activation: Activate the heterogeneous catalyst by heating it under vacuum at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.

  • Reactor Setup: Place the activated catalyst (e.g., 5-10 wt% relative to reactants) into the clean and dry autoclave.

  • Charging Reactants: Add the solvent and paraformaldehyde to the autoclave.

  • Introduction of Propylene: Seal the reactor and introduce propylene as described in Protocol 1.

  • Reaction: Heat the reactor to the desired temperature (e.g., 150-200 °C) with vigorous stirring to ensure good contact between the reactants and the solid catalyst. Maintain the reaction for the specified duration.

  • Catalyst Separation: After cooling and depressurizing the reactor, separate the solid catalyst from the reaction mixture by filtration or centrifugation. The catalyst can potentially be washed, dried, and reused.

  • Product Analysis and Purification: Analyze the liquid product mixture by GC or NMR to determine the yield and selectivity. Purify the this compound from the solvent and byproducts by distillation.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Propylene is a flammable gas; handle with care and avoid ignition sources.

  • Formaldehyde is a carcinogen and sensitizer; avoid inhalation and skin contact.

  • Lewis acids like SnCl₄ are corrosive and react violently with water; handle with appropriate personal protective equipment.

  • High-pressure reactions should only be conducted by trained personnel using appropriate safety equipment.

References

Application Notes and Protocols for the Reaction of Grignard Reagents with 4-methyl-1,3-dioxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Grignard reagents with 4-methyl-1,3-dioxane derivatives presents a versatile platform for stereoselective carbon-carbon bond formation, yielding valuable chiral building blocks for organic synthesis and drug development. The 4-methyl group on the dioxane ring acts as a chiral auxiliary, influencing the stereochemical outcome of the reaction. This document provides detailed application notes on two key transformations: the diastereoselective addition to 2-keto-4-methyl-1,3-dioxanes and the Lewis acid-mediated ring-opening of 2-substituted-4-methyl-1,3-dioxanes.

Diastereoselective Addition to 2-keto-4-methyl-1,3-dioxanes

The reaction of Grignard reagents with 2-keto-4-methyl-1,3-dioxanes proceeds with high diastereoselectivity, providing access to chiral tertiary alcohols. The stereochemical outcome is dictated by the approach of the Grignard reagent to the carbonyl group, which is influenced by the steric hindrance of the 4-methyl group.

Reaction Principle

The reaction follows a nucleophilic addition mechanism. The Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of the 2-keto-4-methyl-1,3-dioxane. The stereoselectivity of this addition is generally high (often with diastereomeric ratios greater than 90:10) and can be rationalized using Cram's chelate model.[1][2] It is proposed that the magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen and the ring oxygen atom that is distal to the 4-methyl group, forming a five-membered chelate. This conformation directs the nucleophilic attack of the R-group from the less hindered face of the carbonyl, leading to the observed major diastereomer.

Caption: Reaction pathway for diastereoselective Grignard addition.

Quantitative Data Summary

The following table summarizes representative quantitative data for the diastereoselective addition of various Grignard reagents to 2-keto-4-methyl-1,3-dioxanes.

EntryGrignard Reagent (R-MgX)Substrate (2-keto-4-methyl-1,3-dioxane derivative)ProductYield (%)Diastereomeric Ratio (d.r.)Reference
1MeMgBr2-keto-4-methyl-1,3-dioxane2-hydroxy-2,4-dimethyl-1,3-dioxane>90>90:10[1][2]
2EtMgBr2-keto-4-methyl-1,3-dioxane2-ethyl-2-hydroxy-4-methyl-1,3-dioxane>90>90:10[1][2]
3PhMgBr2-keto-4-methyl-1,3-dioxane2-hydroxy-4-methyl-2-phenyl-1,3-dioxane>90>90:10[1][2]
Experimental Protocol

Materials:

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Magnesium turnings

  • Appropriate alkyl or aryl halide

  • 2-keto-4-methyl-1,3-dioxane derivative

  • Anhydrous HCl in ether or saturated aqueous NH₄Cl solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, oven-dried before use

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.

  • Reaction with 2-keto-4-methyl-1,3-dioxane: The solution of the 2-keto-4-methyl-1,3-dioxane derivative (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired chiral tertiary alcohol.

Lewis Acid-Mediated Ring Opening of 2-Substituted-4-methyl-1,3-dioxanes

While 1,3-dioxanes are generally stable to Grignard reagents, their reactivity can be enhanced by the addition of a Lewis acid, leading to a reductive ring-opening reaction. This transformation provides access to valuable β-alkoxy alcohols.

Reaction Principle

The Lewis acid, typically titanium tetrachloride (TiCl₄), coordinates to one of the oxygen atoms of the dioxane ring. This coordination weakens the C-O bond and activates the acetal for nucleophilic attack by the Grignard reagent. The nucleophile attacks the C2 carbon, leading to the cleavage of the C-O bond and the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the β-alkoxy alcohol.

Ring_Opening_Workflow Start Start: 2-Substituted-4-methyl-1,3-dioxane Lewis_Acid Add Lewis Acid (e.g., TiCl4) in Anhydrous Solvent Start->Lewis_Acid Grignard_Addition Add Grignard Reagent (R-MgX) at low temperature Lewis_Acid->Grignard_Addition Reaction Stir and allow to warm Grignard_Addition->Reaction Workup Quench with acidic aqueous solution Reaction->Workup Extraction Extract with organic solvent Workup->Extraction Purification Purify by chromatography Extraction->Purification End End: β-Alkoxy Alcohol Purification->End

Caption: Experimental workflow for Lewis acid-mediated ring opening.

Quantitative Data Summary

The following table provides representative data for the Lewis acid-mediated ring opening of a 2-aryl-4-methyl-1,3-dioxolane, a closely related substrate, with various Grignard reagents. Yields and diastereoselectivity can be expected to be similar for this compound derivatives under optimized conditions.

EntryGrignard Reagent (R-MgX)Lewis AcidSubstrateProductYield (%)Reference
1MeMgBrTiCl₄2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane1-(4-methoxyphenyl)-1-(1-hydroxypropan-2-yloxy)ethane85[3]
2EtMgBrTiCl₄2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane1-(4-methoxyphenyl)-1-(1-hydroxypropan-2-yloxy)propane82[3]
3PhMgBrTiCl₄2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane(4-methoxyphenyl)(phenyl)(1-hydroxypropan-2-yloxy)methane78[3]
Experimental Protocol

Materials:

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Titanium tetrachloride (TiCl₄) (as a 1 M solution in DCM)

  • Grignard reagent (as a solution in THF or diethyl ether)

  • 2-substituted-4-methyl-1,3-dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, oven-dried before use

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of the 2-substituted-4-methyl-1,3-dioxane (1.0 equivalent) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of titanium tetrachloride (1.1-1.2 equivalents) in DCM dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 15-30 minutes.

  • Grignard Reagent Addition: Add the Grignard reagent (1.5-2.0 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours. The reaction can then be slowly warmed to 0 °C or room temperature and stirred for an additional 1-3 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and stir vigorously until a clear separation of layers is observed.

  • Extraction and Purification: Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.

  • Lewis acids such as titanium tetrachloride are corrosive and react violently with moisture. Handle with extreme care in a well-ventilated fume hood.

  • Ethereal solvents like diethyl ether and THF are highly flammable and can form explosive peroxides. Use appropriate safety measures.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The reactions of Grignard reagents with this compound derivatives offer powerful and stereoselective methods for the synthesis of chiral alcohols and β-alkoxy alcohols. The protocols and data presented in this document provide a solid foundation for researchers to apply these valuable transformations in their synthetic endeavors. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for the success of these reactions.

References

Application Notes and Protocols for Ring-Opening Reactions of 4-Methyl-1,3-Dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various ring-opening reactions of 4-methyl-1,3-dioxane. The methodologies outlined are based on established chemical literature and are intended to serve as a practical guide for the synthesis of valuable chemical intermediates.

Introduction

This compound is a cyclic acetal that can undergo ring-opening reactions under various conditions to yield important difunctionalized molecules, primarily derivatives of 1,3-butanediol.[1] These reactions are of significant interest in organic synthesis, providing access to building blocks for pharmaceuticals, agrochemicals, and materials science.[1][2] The regioselectivity of the ring cleavage is a key aspect of these transformations, often influenced by the reaction mechanism, reagents, and the substitution pattern of the dioxane ring. This document details protocols for acid-catalyzed hydrolysis, reductive cleavage, and reactions with organometallic reagents.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of this compound regenerates the parent 1,3-diol and the corresponding carbonyl compound from which the acetal was formed. This reaction is fundamental in deprotection strategies in multi-step organic synthesis. The reaction proceeds via protonation of one of the oxygen atoms, followed by nucleophilic attack of water and subsequent ring cleavage.

Quantitative Data for Acid-Catalyzed Reactions
CatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
p-Toluenesulfonic acidTetrahydrofuran/WaterReflux181,3-ButanediolNot specified[3]
Mineral Acids (HClO₄, H₂SO₄, HCl)Dioxane/Water mixtures25VariousHydrolysis productsRate constants determined[4][5]
Porous sulfonic acid ion exchange resinMethanol551 (residence time)3-Methoxy-1-butanol26% selectivity[6]
Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To hydrolyze this compound to 1,3-butanediol. This protocol is adapted from a general procedure for acetal deprotection.[3]

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Water

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate (solid)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and distillation

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a mixture of tetrahydrofuran and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the mixture to reflux and maintain for 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding solid sodium bicarbonate and stir for 15 minutes.

  • Filter the mixture to remove the solids.

  • Remove the volatile components (THF) under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-butanediol.

  • Purify the product by distillation if necessary.

Acid_Catalyzed_Hydrolysis cluster_workflow Experimental Workflow A Dissolve this compound in THF/Water B Add catalytic p-TsOH A->B C Reflux for 18h B->C D Quench with NaHCO₃ C->D E Work-up and Extraction D->E F Purification E->F Reductive_Cleavage_Mechanism This compound This compound Oxocarbenium Ion Intermediate Oxocarbenium Ion Intermediate This compound->Oxocarbenium Ion Intermediate + Lewis Acid (AlCl₃) 3-Methoxy-1-butanol 3-Methoxy-1-butanol Oxocarbenium Ion Intermediate->3-Methoxy-1-butanol + [H⁻] (from LiAlH₄) (Attack at C2) 1-Methoxy-3-butanol 1-Methoxy-3-butanol Oxocarbenium Ion Intermediate->1-Methoxy-3-butanol + [H⁻] (from LiAlH₄) (Attack at C6) Organolithium_Reaction_Workflow start Start dissolve Dissolve this compound in anhydrous ether start->dissolve cool Cool to -78 °C dissolve->cool add_rli Add organolithium reagent dropwise cool->add_rli stir Stir at low temperature add_rli->stir quench Quench with aq. NH₄Cl stir->quench workup Aqueous workup and extraction quench->workup purify Purify product workup->purify end End purify->end

References

Application Notes and Protocols for 4-Methyl-1,3-dioxane in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methyl-1,3-dioxane and its derivatives in material science. The content covers its role as a monomer in the synthesis of polyacetals and related polymers, detailing experimental protocols, and summarizing key material properties. This document is intended to serve as a practical guide for researchers in polymer chemistry and drug development interested in leveraging the unique characteristics of these materials.

Introduction to this compound in Polymer Synthesis

This compound is a cyclic acetal that can be utilized as a monomer in polymerization reactions to create polyacetals.[1][2] These polymers are of interest due to the hydrolytically cleavable acetal linkage in their backbone, which imparts potential biodegradability and recyclability.[3][4] While this compound itself is not the most commonly studied monomer in this class, its derivatives, particularly methylene-substituted dioxolanes and dioxanes, have been investigated for their ability to undergo ring-opening polymerization.

The polymerization of cyclic acetals can proceed through different mechanisms, primarily cationic ring-opening polymerization (CROP) and, for derivatives with exocyclic double bonds (e.g., 2-methylene-4-methyl-1,3-dioxolane), radical ring-opening polymerization (rROP).[5][6] The choice of polymerization method significantly influences the polymer structure and properties.

Polymerization Methodologies and Experimental Protocols

Detailed experimental protocols for the polymerization of this compound are not extensively reported in readily available literature. However, protocols for closely related cyclic acetals, such as 1,3-dioxolane and its derivatives, provide a strong foundation for developing procedures for this compound.

Cationic Ring-Opening Polymerization (CROP)

CROP is a common method for polymerizing cyclic acetals.[7][8] The mechanism can proceed via an active chain end (ACE) or an activated monomer (AM) pathway, depending on the initiator and reaction conditions.[9] The AM mechanism is often preferred as it can suppress side reactions like cyclization.[8][9]

General Protocol for Cationic Ring-Opening Polymerization of a Cyclic Acetal (adapted for this compound):

Materials:

  • This compound (monomer), purified by distillation over a drying agent (e.g., calcium hydride).

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).

  • Initiator (e.g., a protic acid like triflic acid (CF₃SO₃H) or a Lewis acid).

  • Terminating agent (e.g., a basic solution like triethylamine or pyridine).[9]

  • Precipitating non-solvent (e.g., cold methanol or hexane).[9]

Procedure:

  • Reactor Setup: A glass reactor is rigorously dried under vacuum using a flame or oven and subsequently backfilled with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: The purified monomer and anhydrous solvent are added to the reactor via syringe under an inert atmosphere.

  • Initiation: The initiator is added to the stirred monomer solution at the desired reaction temperature. The specific temperature and monomer concentration should be optimized for the desired polymer characteristics.

  • Polymerization: The reaction is allowed to proceed for a predetermined time, during which the viscosity of the solution may increase.

  • Termination: The polymerization is quenched by the addition of a terminating agent to neutralize the acidic catalyst.[9]

  • Purification: The polymer is isolated by precipitation into a stirred, cold non-solvent. The precipitate is collected by filtration, redissolved in a suitable solvent (e.g., dichloromethane), and re-precipitated. This process is repeated to ensure the removal of residual monomer and catalyst.[9]

  • Drying: The purified polymer is dried under vacuum to a constant weight.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Workflow for Cationic Ring-Opening Polymerization (CROP)

CROP_Workflow A Reactor Preparation (Flame-dried, Inert atm) B Reagent Addition (Monomer, Solvent) A->B C Initiation (Add Catalyst) B->C D Polymerization (Controlled Temp. & Time) C->D E Termination (Add Quenching Agent) D->E F Purification (Precipitation) E->F G Drying (Vacuum Oven) F->G H Characterization (NMR, GPC, DSC) G->H

CROP Experimental Workflow
Radical Ring-Opening Polymerization (rROP)

For derivatives of this compound containing an exocyclic double bond, such as 2-methylene-4-methyl-1,3-dioxolane, rROP is a viable polymerization method.[6] This technique allows for the introduction of ester linkages into the polymer backbone.[6]

General Protocol for Radical Ring-Opening Polymerization of a Methylene-Substituted Cyclic Acetal:

Materials:

  • 2-Methylene-4-methyl-1,3-dioxolane (monomer).

  • Radical initiator (e.g., perfluorodibenzoyl peroxide, perfluorodi-tert-butyl peroxide).[10]

  • Solvent (if not bulk polymerization).

  • Chain transfer agent (optional, for molecular weight control, e.g., carbon tetrachloride).[10]

Procedure:

  • Monomer Synthesis: The monomer, 2-methylene-4-methyl-1,3-dioxolane, is synthesized. A general approach involves the acetal exchange reaction of a suitable precursor followed by dehydrochlorination.[6]

  • Polymerization Setup: The monomer and initiator are placed in a reaction vessel. The polymerization can be carried out in bulk or in a suitable solvent.

  • Initiation: The reaction mixture is heated to a temperature sufficient to decompose the initiator and initiate polymerization.

  • Polymerization: The reaction proceeds for a specified time to achieve the desired conversion.

  • Purification: The resulting polymer is typically purified by dissolving it in a suitable solvent and precipitating it into a non-solvent to remove unreacted monomer and initiator fragments.

  • Drying: The purified polymer is dried under vacuum.

Logical Flow of Radical Ring-Opening Polymerization (rROP)

rROP_Logic cluster_reaction Polymerization Monomer 2-Methylene-4-methyl- 1,3-dioxolane Initiation Initiation (Radical Formation) Monomer->Initiation Initiator Radical Initiator (e.g., Peroxide) Heat Heat Initiator->Heat Heat->Initiation Propagation Propagation Initiation->Propagation RingOpening Ring-Opening Propagation->RingOpening VinylAddition Vinyl Addition Propagation->VinylAddition Polymer Polymer with Backbone Ester Linkages RingOpening->Polymer VinylAddition->Polymer

rROP Logical Flow

Quantitative Data on Material Properties

The properties of polymers derived from this compound are not extensively documented. However, data from related polyacetals and their copolymers provide valuable insights into the expected performance characteristics.

Thermal Properties

The thermal properties of polyacetals are influenced by their molecular weight, crystallinity, and the specific structure of the monomer units.

Polymer SystemGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)5% Weight Loss Temp. (Td5%) (°C)Reference
Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane)130-134--[10]
Copolymers of perfluoro(2-methylene-4-methyl-1,3-dioxolane) and CTFE100-135-~400[11]
Polyacetals from di-, tri-, and tetraethylene glycol cyclic formals---[1]
Spiro Polycycloacetals (lignin-derived)179-243244-262343-370[12]
Poly(cyclic acetal)s->100337-392[7]
Acetal Copolymer (general)-165-[13]
Mechanical Properties

The mechanical properties of polyacetals are often characterized by high strength and rigidity.

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
Acetal Copolymer (general)68303.0[13]
Recyclable Acetal Thermosets (vanillin-derived)up to 95-~3.3[14]

Biodegradability and Hydrolytic Degradation

The acetal linkage in the polymer backbone is susceptible to hydrolytic cleavage, particularly under acidic conditions.[15] This susceptibility is the basis for the potential biodegradability and chemical recyclability of these materials.[3]

Hydrolytic Degradation Protocol (General):

  • Sample Preparation: Prepare polymer samples of known weight and dimensions (e.g., films or pellets).

  • Degradation Medium: Immerse the samples in a degradation medium of interest (e.g., acidic or basic buffer solution).

  • Incubation: Maintain the samples in the medium at a constant temperature for a specified duration.

  • Analysis: At predetermined time points, remove the samples, wash, dry, and weigh them to determine mass loss. Further analysis can be performed using GPC to monitor changes in molecular weight and NMR or FTIR to observe structural changes.[16]

Long-chain polyacetals have been shown to degrade slowly under acidic conditions while being relatively stable in basic environments.[15] The degradation rate can be influenced by the hydrophilicity of the polymer and the accessibility of the acetal linkages to water.

Hypothetical Hydrolytic Degradation Pathway

Degradation_Pathway Polymer Poly(this compound) Water H₂O (Acid Catalyst) Polymer->Water Hydrolysis Oligomers Oligomers & Monomer Water->Oligomers Diol 1,3-Butanediol Oligomers->Diol Formaldehyde Formaldehyde Oligomers->Formaldehyde

Hypothetical Hydrolytic Degradation

Relevance to Drug Development

While there is no specific literature detailing the use of this compound in signaling pathways, the broader class of biodegradable polymers, including polyacetals and polyesters, is highly relevant to drug development, particularly in the field of drug delivery.[9]

The hydrolytically labile nature of the acetal bond makes polyacetals attractive for creating drug delivery systems that can release their payload in response to specific pH changes, such as the acidic environment of tumors or endosomes. These polymers can be formulated into nanoparticles, microparticles, or hydrogels to encapsulate and protect therapeutic agents.

The degradation products of poly(this compound) would be 1,3-butanediol and formaldehyde. While 1,3-butanediol is used in some cosmetic formulations, the release of formaldehyde would be a significant consideration for any biomedical application due to its toxicity. Therefore, for drug delivery applications, the focus would likely be on designing copolymers that minimize or avoid the release of harmful byproducts.

Conclusion

This compound and its derivatives represent a versatile class of monomers for the synthesis of polyacetals with tunable properties. The ability to polymerize these monomers through cationic or radical ring-opening mechanisms allows for the creation of materials with potential applications ranging from biodegradable plastics to advanced drug delivery systems. While more research is needed to fully characterize the properties of polymers derived specifically from this compound, the existing knowledge on related polyacetals provides a strong framework for future investigations in this promising area of material science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 4-methyl-1,3-dioxane.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Prins reaction. This reaction involves the acid-catalyzed condensation of an alkene (e.g., propene) with formaldehyde.[1][2] An alternative, often used in laboratory settings, is the acetalization of 1,3-butanediol with formaldehyde or a formaldehyde equivalent.

Q2: What are the typical catalysts used in this synthesis?

A2: A range of acid catalysts can be employed. These include homogeneous Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), as well as solid acid catalysts.[2][3] The choice of catalyst can significantly impact reaction rate and yield.

Q3: What are the key factors influencing the yield of this compound?

A3: The yield is primarily influenced by the choice of catalyst, reaction temperature, removal of water as a byproduct, and the molar ratio of the reactants.[1][3] Efficient removal of water is crucial as the reaction is reversible.

Q4: What are common byproducts in this synthesis?

A4: Common byproducts can include the corresponding 1,3-diol (from the reaction with water), allylic alcohols, and potentially other isomers depending on the starting materials and reaction conditions.[1] In industrial synthesis of similar compounds like 1,4-dioxane, methylated dioxolanes have been observed as impurities.[4][5]

Q5: How can I purify the final product?

A5: Purification is typically achieved through distillation.[6] Before distillation, a work-up procedure involving washing with a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine and drying over an anhydrous salt (e.g., magnesium sulfate), is recommended.[1]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Inefficient Water Removal The formation of this compound is a reversible reaction that produces water. Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Ensure the solvent being used forms an azeotrope with water (e.g., toluene, cyclohexane).[1][3]
Inactive Catalyst The acid catalyst may be old or have absorbed moisture. Use a fresh batch of catalyst. For solid catalysts, ensure they are properly activated according to the manufacturer's instructions.
Suboptimal Reaction Temperature If the reaction is too slow, a gentle increase in temperature can improve the rate. However, excessively high temperatures can lead to byproduct formation. Monitor the reaction progress by TLC or GC to find the optimal temperature.
Incorrect Reactant Stoichiometry An excess of formaldehyde can favor the formation of the dioxane.[1] Experiment with varying the molar ratio of the alkene/diol to formaldehyde.
Presence of Impurities in Starting Materials Ensure the purity of your starting materials (alkene/diol and formaldehyde source) as impurities can interfere with the reaction.

Problem 2: Formation of Significant Byproducts

Possible Cause Suggested Solution
Presence of Water in the Reaction Mixture The presence of water can lead to the formation of 1,3-diols as the primary product.[1] Ensure all glassware is dry and use anhydrous solvents.
Reaction Temperature is Too High High temperatures can favor the formation of allylic alcohols through elimination.[1] Conduct the reaction at a lower temperature.
Inappropriate Catalyst The choice of catalyst can influence selectivity. Experiment with different Brønsted or Lewis acids to find one that favors dioxane formation for your specific substrate.

Data Presentation

Table 1: Comparison of Catalytic Systems for Dioxane Synthesis

Catalyst SystemSubstratesCatalyst LoadingReaction TimeTemperatureYield (%)
Boric AcidMalonic acid, Acetone0.3 mol%30 minRoom Temp81
p-Toluenesulfonic Acid (p-TSA)L-lactic acid, ParaformaldehydeCatalytic6 hReflux70
Sulfated ZirconiaStyrene, ParaformaldehydeNot specifiedNot specifiedNot specified~100 (conversion), 93 (selectivity)
HZSM-5p-anisaldehyde, 1,2-propanediol2.5% (w/w)2 hoursReflux>95
p-Toluenesulfonic acid (p-TSA)p-anisaldehyde, 1,2-propanediol1-2 mol%4-6 hoursReflux~90-95

This table presents data from the synthesis of similar dioxane structures to illustrate the effect of different catalysts.[2][3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound from 1,3-Butanediol and Paraformaldehyde

Materials:

  • 1,3-Butanediol

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • To the flask, add 1,3-butanediol (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.02 eq).

  • Add toluene as the solvent to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine 1,3-Butanediol, Paraformaldehyde, and Catalyst in Flask prep2 Add Toluene and Setup Dean-Stark Apparatus prep1->prep2 react1 Heat to Reflux prep2->react1 react2 Monitor by TLC/GC react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Wash with NaHCO3 (aq) workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 purify1 Filter and Concentrate workup4->purify1 purify2 Fractional Distillation purify1->purify2 end end purify2->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_diagnosis Initial Checks cluster_solutions Corrective Actions cluster_optimization Further Optimization start Low Yield of This compound check1 Is water being effectively removed? (Dean-Stark trap filling) start->check1 check2 Is the catalyst fresh and active? check1->check2 Yes sol1a Optimize Dean-Stark setup (correct solvent, proper cooling) check1->sol1a No check3 Are starting materials pure? check2->check3 Yes sol2 Use fresh catalyst check2->sol2 No sol3 Purify starting materials check3->sol3 No opt1 Vary reaction temperature check3->opt1 Yes sol1a->opt1 sol1b Add dehydrating agent (e.g., molecular sieves) sol1b->opt1 sol2->opt1 sol3->opt1 opt2 Adjust reactant stoichiometry (excess formaldehyde) opt1->opt2 opt3 Screen different acid catalysts opt2->opt3 end end opt3->end Improved Yield

Caption: Troubleshooting logic for improving the yield of this compound.

References

Technical Support Center: Purification of 4-Methyl-1,3-Dioxane by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions for the purification of 4-methyl-1,3-dioxane via distillation.

Physical and Chemical Properties

A summary of key quantitative data for this compound is presented below. These properties are critical for designing and troubleshooting the distillation process.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₂[1][2][3][4]
Molecular Weight 102.13 g/mol [1][2][3][4]
Boiling Point 114 °C (at 760 mmHg)[1][2][4][5]
Density ~0.97 - 0.98 g/mL[1][2][4]
Refractive Index (n20/D) ~1.414 - 1.416[1][2][4][5]
Flash Point 22 °C[2][4][5]
Melting Point -45 to -44 °C[2][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a cyclic acetal. It is a colorless liquid primarily used as a solvent in organic synthesis, especially in the production of pharmaceuticals and agrochemicals, and as an intermediate in the synthesis of more complex molecules.[1] It is also used in the preparation of high-purity 1,3-butylene glycol for cosmetics.[2]

Q2: What are the typical impurities found in crude this compound? A2: Common impurities depend on the synthetic route but often include unreacted starting materials (e.g., paraldehyde, 1,3-butanediol), acidic catalysts, water, and side-products from the acetal formation reaction.[6][7] Like other cyclic ethers, it can also form explosive peroxides upon exposure to air and light.[8][9]

Q3: Why is it critical to test for peroxides before distilling this compound? A3: Dioxanes and other ethers are known to form thermally unstable and potentially explosive peroxides when stored in the presence of oxygen.[8][9] The distillation process involves heating, which can concentrate these peroxides in the distillation flask, creating a significant explosion hazard.[9] Therefore, it is mandatory to test for and eliminate peroxides before any distillation.

Q4: What type of distillation is most effective for purifying this compound? A4: Fractional distillation is the most suitable method.[10] This technique is ideal for separating components with close boiling points, which is often the case with impurities in the crude product.[10][11] If high-boiling or thermally sensitive impurities are present, vacuum fractional distillation may be necessary to lower the boiling point and prevent decomposition.[12]

Q5: Does this compound form an azeotrope with water? A5: While specific azeotropic data for this compound with water is not readily available in the search results, the parent compound 1,4-dioxane does form a minimum-boiling azeotrope with water (81.6% dioxane, boiling at 87.8 °C).[8] It is plausible that this compound may exhibit similar behavior, making the removal of water a critical step before final distillation to achieve high purity. The formation of azeotropes with reactants or water is a known challenge in the synthesis and purification of cyclic acetals.[6]

Troubleshooting Guide

Issue 1: The distillation shows a broad boiling range or poor separation of fractions.

  • Possible Cause:

    • Inefficient Distillation Column: The fractionating column (e.g., Vigreux, packed) may not have enough theoretical plates to separate components with similar boiling points.[11]

    • Unstable Heating: Fluctuations in the heating source can cause inconsistent vaporization, preventing a stable temperature gradient from forming in the column.

    • Distillation Rate is Too Fast: An excessively high distillation rate does not allow for proper vapor-liquid equilibrium to be established within the column, reducing separation efficiency.

  • Solution:

    • Improve Column Efficiency: Use a longer column or one with a more efficient packing material (e.g., Raschig rings, metal sponge).

    • Ensure Stable Heating: Use a heating mantle with a stirrer or a temperature controller. A sand or oil bath can also provide more uniform heating than a mantle alone.

    • Reduce Distillation Rate: Decrease the heat input to ensure a slow and steady collection rate (typically 1-2 drops per second).

Issue 2: The purified product is "wet" or contains residual water.

  • Possible Cause:

    • Inadequate Pre-Drying: The crude product was not sufficiently dried before distillation.

    • Azeotrope Formation: The compound may form a minimum-boiling azeotrope with water, which distills before the pure compound.

  • Solution:

    • Thorough Pre-Drying: Before distillation, dry the crude this compound with a suitable anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9] Allow sufficient contact time and then filter off the drying agent.

    • Chemical Drying/Distillation: For rigorous drying, the product can be refluxed over and distilled from a reactive drying agent like sodium metal with benzophenone indicator. A persistent blue or purple color indicates anhydrous conditions.[13]

    • Azeotropic Distillation: If a water azeotrope is suspected, a solvent that forms a lower-boiling azeotrope with water (e.g., benzene or toluene) can be added, and the water can be removed using a Dean-Stark apparatus prior to the final fractional distillation.

Issue 3: The product yield after distillation is significantly low.

  • Possible Cause:

    • Product Loss: Significant amounts of the product may have been discarded in the fore-run or left in the tail fractions.

    • Thermal Decomposition: The compound may be degrading at its atmospheric boiling point, especially if acidic impurities are still present.

    • Hold-up in the Column: The distillation column packing can retain a significant amount of liquid, reducing the final collected volume.

  • Solution:

    • Optimize Fraction Collection: Monitor the head temperature closely. Collect a small fore-run fraction and stop the distillation before the pot goes to dryness to avoid concentrating impurities and potential hazards.

    • Use Vacuum Distillation: Distilling under reduced pressure will lower the boiling point, minimizing the risk of thermal decomposition.

    • Select Appropriate Column: Choose a column with low hold-up for the scale of your distillation.

Issue 4: The product in the distillation pot is darkening or polymerizing.

  • Possible Cause:

    • Thermal Decomposition: As mentioned, high temperatures can cause degradation.

    • Presence of Acidic Impurities: Residual acid catalyst from the synthesis can promote decomposition and polymerization reactions at high temperatures.[14]

  • Solution:

    • Neutralize Before Distillation: Wash the crude product with a mild base (e.g., dilute sodium bicarbonate solution) followed by water to remove any residual acid catalyst. Ensure the product is thoroughly dried after washing.

    • Lower the Temperature: Use vacuum distillation to reduce the required temperature.[12]

Experimental Protocol: Fractional Distillation

This protocol outlines the standard procedure for purifying this compound.

1. Safety Precautions:

  • This compound is a highly flammable liquid.[3][5] All heating should be done using heating mantles or oil baths. No open flames.

  • Work in a well-ventilated fume hood.[15][16]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]

  • Ensure all glassware is free of cracks and ground glass joints are properly sealed.

2. Peroxide Test and Removal (Mandatory):

  • Test: Add 1 mL of the this compound to a solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides. Alternatively, use commercial peroxide test strips.

  • Removal: If peroxides are present, wash the crude product with an equal volume of a freshly prepared 5% aqueous solution of ferrous sulfate (FeSO₄). Shake well and separate the layers. Repeat until the peroxide test is negative.

3. Pre-treatment and Drying:

  • Neutralization: If the crude product may contain acid, wash it with 5% sodium bicarbonate solution, then with water, and finally with brine.

  • Drying: Add anhydrous magnesium sulfate (MgSO₄) to the liquid, swirl, and let it stand for at least 30 minutes. Filter the dried liquid into a round-bottom flask suitable for distillation.

4. Apparatus Setup:

  • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

  • Use ground glass joints and ensure they are well-seated. Lightly grease the joints if performing a vacuum distillation.

5. Distillation Procedure:

  • Heating: Gently heat the flask. The liquid should boil smoothly and a vapor ring should rise slowly up the column.

  • Equilibration: Allow the vapor to reflux at the top of the column for a period to establish the temperature gradient before beginning collection.

  • Collect Fore-run: Collect the first few milliliters of distillate, which will contain any low-boiling impurities. The temperature may be unstable during this phase.

  • Collect Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (~114 °C at atmospheric pressure), switch to a new receiving flask and collect the main product fraction. The temperature should remain constant during this period.

  • Stop Distillation: Stop the distillation when the temperature either begins to drop (indicating the product is nearly gone) or rise sharply (indicating higher-boiling impurities are starting to distill). Never distill to dryness.

6. Storage:

  • Store the purified product in a tightly sealed container, protected from light and air, to prevent new peroxide formation.[13] Storing over a small amount of molecular sieves can maintain dryness.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the purification process.

experimental_workflow start Crude this compound peroxide_test Peroxide Test start->peroxide_test peroxide_removal Peroxide Removal (e.g., FeSO₄ wash) peroxide_test->peroxide_removal Positive pre_treatment Pre-treatment (Neutralization & Drying) peroxide_test->pre_treatment Negative peroxide_removal->pre_treatment distillation Fractional Distillation pre_treatment->distillation analysis Purity Analysis (GC, Refractive Index) distillation->analysis product Pure Product analysis->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide problem Problem Encountered During Distillation poor_separation Poor Separation / Broad Boiling Range problem->poor_separation wet_product Product is Wet problem->wet_product darkening Product Darkening in Pot problem->darkening cause_column Cause: Inefficient Column poor_separation->cause_column cause_rate Cause: Distillation Too Fast poor_separation->cause_rate solution_column Solution: Use Packed Column or Longer Vigreux cause_column->solution_column solution_rate Solution: Reduce Heat Input cause_rate->solution_rate cause_drying Cause: Inadequate Pre-Drying wet_product->cause_drying cause_azeotrope Cause: Possible Azeotrope wet_product->cause_azeotrope solution_drying Solution: Dry with MgSO₄ or Distill from Sodium cause_drying->solution_drying solution_azeotrope Solution: Consider Azeotropic Drying cause_azeotrope->solution_azeotrope cause_acid Cause: Residual Acid Catalyst darkening->cause_acid cause_temp Cause: Thermal Decomposition darkening->cause_temp solution_neutralize Solution: Neutralize & Wash Before Distillation cause_acid->solution_neutralize solution_vacuum Solution: Use Vacuum Distillation cause_temp->solution_vacuum

Caption: Troubleshooting decision tree for this compound distillation.

References

Technical Support Center: Water Removal in 4-Methyl-1,3-dioxane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of water during the synthesis of 4-methyl-1,3-dioxane.

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical in the synthesis of this compound?

A1: The formation of this compound from an aldehyde (like formaldehyde or its equivalent) and 1,3-butanediol is a reversible equilibrium reaction.[1][2] Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, resulting in low yields of the desired this compound.[1] Therefore, continuous and efficient removal of water is essential to drive the reaction to completion.[3][4]

Q2: What are the most common methods for removing water from this reaction?

A2: The two most prevalent and effective methods for water removal in acetal formation are:

  • Azeotropic Distillation using a Dean-Stark Apparatus: This is a classic and widely used technique where the reaction is conducted in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene).[5] The azeotrope continuously distills out of the reaction mixture, condenses, and is collected in the Dean-Stark trap, effectively removing the water.

  • Use of Dehydrating Agents: Chemical or physical drying agents are added directly to the reaction mixture to sequester the water as it is formed. Molecular sieves (typically 3Å or 4Å) are the most common and efficient choice for this purpose.[1][6]

Q3: Can I perform the reaction without actively removing water?

A3: While some acetalizations can proceed without active water removal, especially with highly reactive carbonyls or a large excess of the diol, it is generally not recommended for achieving high yields in the synthesis of this compound.[1] The accumulation of water will likely lead to an incomplete reaction and a lower yield of the final product.

Q4: How do I choose between a Dean-Stark apparatus and molecular sieves?

A4: The choice depends on the scale of your reaction and the specific conditions.

  • Dean-Stark Apparatus: Ideal for larger-scale reactions where the amount of water to be removed is significant. It provides a visual indication of the reaction's progress as water collects in the trap.

  • Molecular Sieves: Very convenient for smaller-scale reactions and can be more efficient on a microscale.[7] They are also useful when using solvents that do not form a suitable azeotrope with water. Ensure the sieves are properly activated before use.

Q5: What is the mechanism of acid catalysis in this reaction?

A5: An acid catalyst (like p-toluenesulfonic acid) is crucial because it protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of 1,3-butanediol.[3][8] The entire process involves a series of proton transfer, nucleophilic attack, and dehydration steps.[1]

Troubleshooting Guides

Problem 1: Low or no yield of this compound.

Possible Cause Troubleshooting Step
Inefficient Water Removal - Dean-Stark: Ensure the apparatus is set up correctly, the solvent is refluxing at the appropriate temperature to form an azeotrope with water, and there are no leaks.[9] The collection of water in the trap should be observable. - Molecular Sieves: Confirm that the molecular sieves were properly activated (heated under vacuum) before use and that a sufficient quantity was added to the reaction.
Inactive Catalyst - Use a fresh batch of the acid catalyst. p-Toluenesulfonic acid can absorb moisture from the air over time, reducing its activity.
Reaction Not at Equilibrium - Increase the reaction time and monitor the progress using techniques like TLC or GC.
Impure Starting Materials - Ensure the aldehyde and 1,3-butanediol are of high purity and anhydrous. Water present in the starting materials will inhibit the reaction.[9]

Problem 2: The Dean-Stark trap is not collecting water.

Possible Cause Troubleshooting Step
Reaction Not Occurring - Verify that the catalyst has been added and is active. - Check the reaction temperature; it may be too low for the reaction to proceed at a reasonable rate.
System Leaks - Carefully check all glassware joints for a proper seal. Use appropriate grease if necessary.
Insufficient Reflux - Ensure the heating mantle is set to a temperature that allows for a steady reflux of the solvent. The vapor ring should be visible in the lower part of the condenser.
Incorrect Solvent - Confirm that the solvent used forms a low-boiling azeotrope with water. Toluene is a common and effective choice.

Problem 3: The reaction mixture has turned dark or contains byproducts.

Possible Cause Troubleshooting Step
Aldol Condensation - If using an enolizable aldehyde, self-condensation can occur under acidic conditions. Consider using a milder acid catalyst or lower reaction temperatures.
Decomposition - The reaction temperature may be too high, causing decomposition of the starting materials or the product. Reduce the temperature of the heating mantle.
Acid-Sensitive Functional Groups - If your starting materials contain other acid-sensitive groups, they may be reacting under the catalytic conditions. A milder catalyst or a different synthetic route may be necessary.

Data Presentation

Table 1: Efficiency of Common Drying Agents for Solvents Used in Acetalization

Drying AgentSolventInitial Water Content (ppm)Final Water Content (ppm)Drying Time
3Å Molecular SievesDioxane~50<1024 h
4Å Molecular SievesDioxane~50<1024 h
Anhydrous Na₂SO₄Diethyl Ether~150~3024 h
Anhydrous MgSO₄Diethyl Ether~150<1024 h
Calcium Hydride (CaH₂)Dichloromethane~30~1324 h

Data adapted from a study on the quantitative evaluation of the efficiency of several desiccants.[1]

Experimental Protocols

Protocol: Synthesis of this compound using a Dean-Stark Apparatus

This protocol is a standard procedure for the acid-catalyzed synthesis of a cyclic acetal with azeotropic water removal.

Materials:

  • Formaldehyde source (e.g., paraformaldehyde) (1.0 eq)

  • 1,3-Butanediol (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.01-0.05 eq)

  • Toluene (sufficient to fill the reaction flask to about half)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add the formaldehyde source, 1,3-butanediol, p-toluenesulfonic acid monohydrate, and toluene.

  • Reaction: Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate to the bottom of the trap.

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, and analysis by TLC or GC indicates the consumption of the starting materials.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by distillation if necessary.

Visualizations

Acetal_Formation_Mechanism Start Aldehyde + 1,3-Butanediol Protonated_Aldehyde Protonated Aldehyde (Activated) Start->Protonated_Aldehyde + H⁺ (catalyst) Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + 1,3-Butanediol (Nucleophilic Attack) Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxonium_Ion Oxonium Ion + H₂O Protonated_Hemiacetal->Oxonium_Ion - H₂O (Dehydration) Product This compound Oxonium_Ion->Product Intramolecular Cyclization - H⁺

Caption: Acid-catalyzed mechanism for this compound formation.

Troubleshooting_Workflow Start Low Yield of This compound Check_Water_Removal Is Water Being Effectively Removed? Start->Check_Water_Removal Check_Catalyst Is the Catalyst Active? Check_Water_Removal->Check_Catalyst Yes Solution_Water Optimize Water Removal: - Check Dean-Stark setup - Activate molecular sieves Check_Water_Removal->Solution_Water No Check_Time_Temp Are Reaction Time and Temperature Sufficient? Check_Catalyst->Check_Time_Temp Yes Solution_Catalyst Use Fresh Catalyst Check_Catalyst->Solution_Catalyst No Check_Purity Are Starting Materials Pure? Check_Time_Temp->Check_Purity Yes Solution_Time_Temp Increase Reaction Time and/or Temperature Check_Time_Temp->Solution_Time_Temp No Solution_Purity Use Anhydrous and Pure Reagents Check_Purity->Solution_Purity No

References

Technical Support Center: Synthesis of Substituted 1,3-Dioxanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted 1,3-dioxanes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of 1,3-dioxane derivatives, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low or I'm failing to isolate any of the desired 1,3-dioxane. What are the potential causes and how can I improve it?

A: Low yields in 1,3-dioxane synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Inefficient Water Removal: The formation of 1,3-dioxanes is a reversible reaction that produces water. If water is not effectively removed, the equilibrium will favor the starting materials.[1]

    • Solution: When using a Dean-Stark apparatus, ensure it is set up correctly and the solvent is refluxing at a sufficient rate for azeotropic removal of water. For reactions without a Dean-Stark trap, consider adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[1]

  • Suboptimal Catalyst: The choice and amount of acid catalyst are crucial for the reaction to proceed efficiently.

    • Solution: While p-toluenesulfonic acid (p-TSA) is a common catalyst, its effectiveness can be substrate-dependent. Consider screening other Brønsted or Lewis acids. For certain syntheses, milder catalysts like boric acid have been shown to provide high yields under solvent-free conditions.[1]

  • Inappropriate Reaction Temperature: The temperature can significantly impact the reaction rate and equilibrium.

    • Solution: If the reaction is sluggish at room temperature, a gradual increase in temperature may improve the rate and yield. However, excessively high temperatures can lead to decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature.[1]

  • Poor Quality of Reagents: Impurities in starting materials, especially water, can inhibit the reaction and lead to side products.

    • Solution: Use high-purity, freshly distilled, or appropriately dried reagents and solvents.

Issue 2: Presence of Multiple Byproducts

Q: My TLC and/or NMR analysis shows a complex mixture of products instead of the clean, substituted 1,3-dioxane. What are the common side reactions and how can I minimize them?

A: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Isomer Formation: The reaction of substrates with multiple hydroxyl groups, such as glycerin, can lead to a mixture of isomeric cyclic acetals (e.g., 1,3-dioxanes vs. 1,3-dioxolanes), which can be difficult to separate due to similar boiling points.[2]

    • Solution: Careful control of reaction conditions and stoichiometry can sometimes favor the formation of one isomer. If a mixture is unavoidable, purification by fractional distillation or preparative chromatography may be necessary.[2]

  • Oligomerization/Polymerization: The starting materials, such as a β-hydroxycarboxylic acid, can undergo self-esterification to form linear polyesters, particularly under harsh conditions.[2]

    • Solution: Employ milder reaction conditions, such as lower temperatures and reduced catalyst loading, and shorten the reaction time.[2]

  • Aldol Condensation: The aldehyde or ketone starting material can self-condense, especially in the presence of acidic or basic impurities.[2]

    • Solution: To minimize this, the aldehyde can be added slowly to the reaction mixture to keep its instantaneous concentration low.[2]

  • Ring Opening (Hydrolysis): The 1,3-dioxane product can be susceptible to hydrolysis back to the starting materials, a reaction catalyzed by the presence of acid and water.[2]

    • Solution: Ensure thorough removal of the acid catalyst during workup, for instance, by washing with a saturated NaHCO₃ solution. Avoid acidic conditions during purification, such as on standard silica gel which can be acidic.[2]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst can significantly impact the efficiency of 1,3-dioxane synthesis. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Catalysts for the Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione

EntryCatalystCatalyst Loading (mol%)Time (min)Yield (%)Reference
1H₂SO₄5.518071[3]
2p-TsOH1.718075[3]
3Boric Acid0.33081[3]

Table 2: Influence of Solvent on the Yield of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione)

EntrySolventYield (%)Reference
1Neat (no solvent)36[4]
2TolueneLow[4]
3Ethyl AcetateLow[4]
4DMFModerate[4]
5DMSOModerate[4]
6EthanolHigh[4]
7GlycerolHigh[4]
8WaterHigh[4]
9Gluconic Acid Aqueous Solution (GAAS)92[4]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Synthesis of a Substituted 1,3-Dioxane

This protocol describes a general method for the synthesis of 1,3-dioxanes via the acid-catalyzed acetalization of a 1,3-diol with a carbonyl compound.

  • Materials:

    • 1,3-diol (1.0 equiv)

    • Aldehyde or ketone (1.0-1.2 equiv)

    • Brønsted or Lewis acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)

    • Anhydrous solvent (e.g., toluene, benzene)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,3-diol, the carbonyl compound, and the acid catalyst in the appropriate solvent.

    • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method, such as distillation or column chromatography.

Protocol 2: Prins Reaction for the Synthesis of 4-Phenyl-1,3-Dioxane

This protocol is adapted from a literature procedure for the synthesis of 4-phenyl-m-dioxane.[5]

  • Materials:

    • Styrene (3 moles, 312 g)

    • 37% Formalin (8.3 moles, 675 g)

    • Sulfuric acid (sp. gr. 1.84, 48 g)

    • Benzene

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the formalin, sulfuric acid, and styrene.

    • Gently reflux the mixture with stirring for 7 hours.

    • After cooling, add 500 ml of benzene and stir.

    • Separate the layers and extract the aqueous layer with an additional 500 ml of benzene.

    • Combine the benzene extracts and wash twice with 750-ml portions of water.

    • Remove the benzene by distillation.

    • Fractionally distill the remaining liquid under reduced pressure to obtain the 4-phenyl-m-dioxane.

Mandatory Visualizations

Troubleshooting_Decision_Tree start Low Yield or Complex Mixture? check_water Is water removal efficient? start->check_water check_catalyst Is the catalyst optimal? check_water->check_catalyst Yes solution_water Use Dean-Stark, add drying agents. check_water->solution_water No check_temp Is the reaction temperature appropriate? check_catalyst->check_temp Yes solution_catalyst Screen different acid catalysts (e.g., boric acid). check_catalyst->solution_catalyst No check_reagents Are reagents pure and dry? check_temp->check_reagents Yes solution_temp Optimize temperature by monitoring with TLC. check_temp->solution_temp No check_side_reactions Are side reactions occurring? check_reagents->check_side_reactions Yes solution_reagents Purify/dry starting materials and solvents. check_reagents->solution_reagents No solution_side_reactions Adjust conditions to minimize byproducts (e.g., slow addition of aldehyde). check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting decision tree for common issues in 1,3-dioxane synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 1,3-diol, carbonyl, catalyst, and solvent reflux Reflux with water removal (Dean-Stark) reagents->reflux monitor Monitor progress by TLC reflux->monitor neutralize Neutralize catalyst monitor->neutralize Reaction Complete extract Extract and dry organic layer neutralize->extract purify Purify by distillation or chromatography extract->purify product Isolated 1,3-Dioxane purify->product

Caption: General experimental workflow for acid-catalyzed 1,3-dioxane synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-1,3-dioxane Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-methyl-1,3-dioxane.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Question Potential Causes Recommended Solutions
Why is my yield of this compound consistently low or non-existent? Inefficient Water Removal: The formation of this compound is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.- Dean-Stark Apparatus: Employ a Dean-Stark trap with an azeotroping solvent like toluene to continuously remove water as it is formed. - Drying Agents: Add molecular sieves (e.g., 4Å) to the reaction mixture to sequester water. - Chemical Water Scavengers: Utilize orthoesters, such as triethyl orthoformate, to react with and remove water.
Inactive or Insufficient Catalyst: The acid catalyst may be old, deactivated, or used in an insufficient amount to effectively promote the reaction.- Use Fresh Catalyst: Ensure the acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) is fresh and active. - Optimize Catalyst Loading: Experiment with increasing the catalyst loading incrementally. For solid acids, ensure proper mixing and surface area contact.
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to side reactions and degradation.- Temperature Optimization: For reactions using a Dean-Stark trap, maintain a steady reflux temperature. For other setups, systematically vary the temperature to find the optimal range for your specific catalyst and solvent system.
Impure Starting Materials: Impurities in 1,3-butanediol or the formaldehyde source (e.g., paraformaldehyde, formalin) can inhibit the reaction.- Purity Verification: Use high-purity starting materials. If necessary, purify the 1,3-butanediol by distillation. Ensure paraformaldehyde is dry and not excessively polymerized.
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.- Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion.

Issue 2: Presence of Significant Byproducts

Question Potential Byproducts Recommended Solutions
My final product is contaminated with significant impurities. What are they and how can I avoid them? Unreacted Starting Materials: Incomplete conversion will leave 1,3-butanediol and formaldehyde/paraformaldehyde in the mixture.- Drive the Reaction to Completion: Increase reaction time, optimize temperature, and ensure efficient water removal.
Hemiacetal Intermediate: The intermediate in the reaction, a hemiacetal, may be present if the reaction does not go to completion.- Ensure Sufficient Second Alcohol Equivalent: In the context of the Prins reaction, an excess of formaldehyde can favor dioxane formation. In acetalization, ensure the reaction conditions are sufficient to drive the cyclization.
Polymerization of Formaldehyde: Especially with formalin, formaldehyde can polymerize under acidic conditions.- Use Paraformaldehyde: Paraformaldehyde is often a better source of formaldehyde as it depolymerizes in situ. - Controlled Addition: If using formalin, consider slow, controlled addition to the reaction mixture.
Side Products from the Prins Reaction (if applicable): Deprotonation of the intermediate carbocation can lead to the formation of 3-buten-1-ol and its derivatives.- Solvent Effects: The use of water as a cosolvent can stabilize the carbocation intermediate, promoting the desired cyclization to form this compound.[1]

Issue 3: Difficulty in Product Purification

Question Problem Recommended Solutions
How can I effectively purify my this compound? Removal of Acid Catalyst: Residual acid catalyst can cause decomposition of the product during distillation.- Neutralizing Wash: Before distillation, wash the reaction mixture with a mild base such as a saturated sodium bicarbonate solution to neutralize the acid catalyst.
Separation from Byproducts: Byproducts with similar boiling points can make purification by distillation challenging.- Fractional Distillation: Use an efficient fractional distillation column (e.g., Vigreux or packed column) to separate the product from closely boiling impurities. - Salting Out: For crude mixtures containing water, adding salts like potassium carbonate can help to separate the organic layer.
Product Hydrolysis during Workup: The dioxane is acid-labile and can hydrolyze back to the starting materials in the presence of aqueous acid.- Avoid Acidic Workup: Use a neutral or slightly basic aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What are the two primary methods for synthesizing this compound?

A1: The two main synthetic routes are:

  • Acetalization: The acid-catalyzed reaction of 1,3-butanediol with formaldehyde or a formaldehyde equivalent like paraformaldehyde.

  • Prins Reaction: The acid-catalyzed electrophilic addition of formaldehyde to propene.[1][2]

Q2: Which type of acid catalyst is most effective?

A2: Both homogeneous and heterogeneous acid catalysts can be used.

  • Homogeneous Catalysts: p-Toluenesulfonic acid (p-TsOH) is a commonly used, effective, and inexpensive catalyst. Mineral acids like sulfuric acid can also be used but may lead to more side reactions.

  • Heterogeneous Catalysts: Solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15)[1] and zeolites (e.g., H-FAU)[2] offer the advantage of easier separation from the reaction mixture and potential for recycling.

Q3: How critical is the removal of water from the reaction?

A3: For the acetalization reaction, water removal is critical as the reaction is an equilibrium process. Failure to remove water will result in low yields. A Dean-Stark apparatus is the most common and effective method for this.

Q4: What are the typical reaction conditions for the Prins reaction to favor this compound?

A4: To favor the formation of the dioxane via the Prins reaction, an excess of formaldehyde and lower reaction temperatures are generally preferred.[3] The choice of catalyst and solvent system also plays a crucial role in selectivity. For instance, using H-FAU zeolite as a catalyst has shown good selectivity towards this compound.[2]

Q5: Can I use formalin instead of paraformaldehyde?

A5: Yes, formalin (an aqueous solution of formaldehyde) can be used. However, the presence of water will necessitate a very efficient water removal system to drive the acetalization equilibrium. Paraformaldehyde, a solid polymer of formaldehyde, is often preferred as it depolymerizes in situ and introduces less water into the reaction.

Q6: How can I monitor the progress of the reaction?

A6: The reaction can be monitored by TLC by observing the disappearance of the starting material (if it is UV active or stains) or by GC analysis to track the formation of the product and the consumption of reactants.

Q7: What are the expected boiling point and appearance of this compound?

A7: this compound is a colorless to almost clear liquid with a boiling point of approximately 114 °C.

Data Presentation

Table 1: Comparison of Catalysts for the Prins Reaction of Propene and Formaldehyde

CatalystFormaldehyde Conversion (%)Selectivity to this compound (%)Other Major ProductsReference
H-BEA45.1~15Buta-1,3-diene[2]
H-FAU~4532.5Buta-1,3-diene, 3-buten-1-ol[2]
H-MFI~40Low3-buten-1-ol[2]
H-MORLowModerate3-buten-1-ol, Buta-1,3-diene[2]
Amberlyst-15 (with water as cosolvent)-78.93-buten-1-ol[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Acetalization

This protocol is a generalized procedure based on standard acetalization reactions.

Materials:

  • 1,3-Butanediol

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 1,3-butanediol (1.0 eq), paraformaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

  • Add a sufficient amount of toluene to fill the flask to about two-thirds of its volume and to fill the Dean-Stark trap.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap and the reaction is deemed complete by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the p-TsOH.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 114 °C.

Protocol 2: Synthesis of 4-Phenyl-m-dioxane via the Prins Reaction (Adaptable for this compound)

This is an adapted literature procedure for a related dioxane synthesis.

Materials:

  • Formalin (37%)

  • Styrene (can be conceptually replaced with propene for this compound synthesis, though this requires handling of a gas)

  • Sulfuric acid

  • Benzene (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, place formalin (8.3 moles), sulfuric acid (48 g), and styrene (3 moles).

  • Gently reflux the mixture with stirring for 7 hours.

  • Cool the mixture and add 500 ml of benzene and stir.

  • Separate the layers and extract the aqueous layer with another 500 ml of benzene.

  • Combine the benzene solutions and wash twice with 750-ml portions of water.

  • Remove the benzene by distillation.

  • Fractionally distill the residual liquid under reduced pressure to obtain the product.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis (Acetalization) start Combine Reactants: 1,3-Butanediol, Paraformaldehyde, p-TsOH, and Toluene reflux Heat to Reflux with Dean-Stark Water Removal start->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete neutralize Neutralize with Saturated NaHCO3 Solution cool->neutralize extract Extract and Wash with Brine neutralize->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate distill Purify by Fractional Distillation concentrate->distill product This compound distill->product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low Yield of This compound check_water Is water being effectively removed (Dean-Stark)? start->check_water water_yes Yes check_water->water_yes Yes water_no No check_water->water_no No check_catalyst Is the catalyst active and at the correct loading? water_yes->check_catalyst fix_water Ensure proper setup, azeotroping solvent, and reflux rate. water_no->fix_water catalyst_yes Yes check_catalyst->catalyst_yes Yes catalyst_no No check_catalyst->catalyst_no No check_conditions Are the reaction time and temperature optimized? catalyst_yes->check_conditions fix_catalyst Use fresh catalyst and optimize loading. catalyst_no->fix_catalyst conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_purity Are starting materials pure? conditions_yes->check_purity fix_conditions Monitor reaction to completion and optimize temperature. conditions_no->fix_conditions purity_yes Yes check_purity->purity_yes Yes purity_no No check_purity->purity_no No final_check Consider side reactions and purification losses. purity_yes->final_check fix_purity Purify starting materials. purity_no->fix_purity

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Characterization of Impurities in 4-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-1,3-dioxane. The information provided will assist in identifying and characterizing impurities during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound typically originate from the synthesis process. The most common synthesis involves the acid-catalyzed reaction of paraldehyde with 1,3-butanediol. Potential impurities can be categorized as:

  • Starting Materials and Reagents: Unreacted paraldehyde and 1,3-butanediol.

  • By-products: Compounds formed from side reactions of the starting materials or intermediates. This can include isomers of the final product. For instance, the synthesis of related dioxanes is known to produce by-products like acetaldehyde, 2-methyl-1,3-dioxolane, and 2-ethyl-1,3-dioxolane.[1]

  • Isomers: Positional and stereoisomers of this compound may be present.

  • Degradation Products: Products formed from the breakdown of this compound over time or under certain storage conditions.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: Gas Chromatography (GC) is the most common and effective technique for analyzing the volatile compound this compound and its impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying unknown impurities by providing mass spectral data for structural elucidation.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and sensitive method for quantifying known impurities.

High-Performance Liquid Chromatography (HPLC) can also be used, but it is less common for this volatile compound.

Q3: How can I quantify the impurities in my this compound sample?

A3: Quantification of impurities is typically performed using GC-FID or GC-MS. The method of standard additions is a reliable technique for accurate quantification, especially in complex matrices.[2] This involves adding known amounts of a standard to the sample to create a calibration curve. An internal standard, a compound with similar chemical properties to the analyte, can also be used to improve precision and accuracy.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Peak Tailing Active sites in the GC system (e.g., injector liner, column) can interact with polar analytes.- Use a deactivated injector liner.- Trim the first few centimeters of the GC column from the inlet side.- Ensure the sample is fully vaporized in the inlet.
Peak Splitting or Shouldering - Improper column installation.- Poorly cut column end.- Incompatible solvent and stationary phase.[3]- Ensure the column is installed at the correct depth in the inlet and detector.- Use a ceramic wafer or diamond-tipped scribe for a clean, 90-degree column cut.[4]- Select a solvent that is compatible with the polarity of the GC column's stationary phase.[3]
Ghost Peaks Contamination in the injection port, syringe, or carrier gas.- Bake out the GC column and injector.- Clean or replace the injector liner and septum.- Run a blank solvent injection to identify the source of contamination.
Retention Time Shifts - Fluctuations in oven temperature or carrier gas flow rate.- Leaks in the system.- Verify the stability of the oven temperature and carrier gas pressure.- Perform a leak check of the GC system, particularly at the injector and column fittings.
Co-elution of Impurities Similar chemical properties and boiling points of impurities.- Optimize the GC temperature program with a slower ramp rate.- Use a longer GC column or a column with a different stationary phase to improve resolution.

Quantitative Data

The following table presents representative data on the relative abundance of related dioxane by-products that could be encountered during the synthesis of methyl-substituted dioxanes, based on information from a patent describing a similar process.[5] This data is for illustrative purposes to indicate the potential for multiple related impurities.

Compound Relative Abundance (%)
2-(3'-propanal)-4-methyl-1,3-dioxane86.0
2-(2'-propanal)-4-methyl-1,3-dioxane11.3
2-ethyl-4-methyl-1,3-dioxane2.7

Experimental Protocols

Protocol 1: GC-MS for Identification and Quantification of Impurities

This protocol is designed for the general screening and quantification of volatile impurities in a this compound sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent)

  • Inlet: Split/Splitless, operated in split mode with a split ratio of 50:1

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Sample Preparation:

  • Prepare a 1000 ppm stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Further dilute the stock solution to a final concentration of approximately 100 ppm for analysis.

Protocol 2: Headspace GC-MS for Residual Solvents

This method is suitable for the determination of volatile residual solvents.

Instrumentation:

  • Headspace Sampler coupled to a GC-MS

Headspace Conditions:

  • Oven Temperature: 80 °C

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Equilibration Time: 15 minutes

GC-MS Conditions:

  • Use the same GC-MS conditions as described in Protocol 1.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

  • Seal the vial immediately.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Solvent sample->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into GC dilute->inject separate Separation on GC Column inject->separate detect Detection by MS separate->detect identify Identify Impurities (Mass Spectra) detect->identify quantify Quantify Impurities (Peak Area) detect->quantify

Caption: Workflow for impurity analysis of this compound by GC-MS.

troubleshooting_logic cluster_tailing Peak Tailing cluster_splitting Peak Splitting start Poor Chromatographic Peak Shape active_sites Check for Active Sites start->active_sites Symmetric tailing? column_install Verify Column Installation start->column_install Split or shouldered peaks? trim_column Trim Column Inlet active_sites->trim_column deactivated_liner Use Deactivated Liner active_sites->deactivated_liner column_cut Check Column Cut column_install->column_cut solvent_match Ensure Solvent/Phase Compatibility column_install->solvent_match

Caption: Logical troubleshooting flow for common GC peak shape issues.

References

Technical Support Center: Safe Handling of 4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention, detection, and removal of peroxides in 4-methyl-1,3-dioxane.

Frequently Asked Questions (FAQs)

Q1: Why is peroxide formation a concern with this compound?

A1: this compound, like other ethers and acetals, can react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.[1][2][3][4][5] This process, known as autoxidation, is initiated by factors such as light, heat, and the presence of contaminants.[4][6][7] The accumulation of these peroxides poses a significant safety hazard, as they can detonate when subjected to heat, friction, or mechanical shock.[2][8]

Q2: How are peroxides formed in this compound?

A2: Peroxide formation is a free-radical chain reaction.[9][10] The process is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen. This forms a radical, which then reacts with molecular oxygen to create a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another this compound molecule, propagating the chain and forming a hydroperoxide.[10]

Q3: How can I prevent peroxide formation in this compound?

A3: To minimize peroxide formation, follow these storage and handling guidelines:

  • Store in a cool, dark place: Keep containers in a tightly sealed, light-resistant container away from heat and light sources.[1][8][11][12]

  • Use an inert atmosphere: Purging the container headspace with an inert gas like nitrogen or argon can help displace oxygen.[1][7][12] However, some inhibitors require the presence of a small amount of oxygen to function effectively.[6][12][13]

  • Add inhibitors: If your experimental protocol allows, purchase this compound with an added inhibitor, such as butylated hydroxytoluene (BHT).[1][3][6][14] If the inhibitor is removed, the solvent is more susceptible to peroxide formation.[8][15]

  • Purchase appropriate quantities: Buy only the amount of this compound you expect to use in a short period to avoid prolonged storage.[11][12]

  • Label containers: Clearly label containers with the date received and the date opened to track their age.[2][8][11][16]

Q4: How often should I test for peroxides?

A4: The frequency of testing depends on the storage conditions and usage. For opened containers of ethers like this compound, it is recommended to test for peroxides at least every 3 to 6 months.[1][15] Always test before any concentration step, such as distillation or evaporation.[1][2][11]

Q5: What are the acceptable limits for peroxides?

A5: The acceptable concentration of peroxides depends on the intended application. The following are general guidelines for ethers:

  • < 25-30 ppm: Generally considered safe for use.[2][17][18]

  • 25-100 ppm: Use with caution; avoid distillation or other concentration procedures.[2]

  • > 100 ppm: Unsafe for use. The solvent should be decontaminated or disposed of as hazardous waste.[2]

Troubleshooting Guide

Problem: I see crystalline solids or a viscous liquid in my container of this compound.

Solution: DO NOT MOVE OR OPEN THE CONTAINER. These could be peroxide crystals, which are highly explosive.[2][8][11][19] The container should be treated as a potential bomb. Immediately contact your institution's Environmental Health and Safety (EHS) office for assistance with safe disposal.[2][11]

Problem: My peroxide test is positive, but I don't see any visible crystals.

Solution: If the peroxide concentration is above the acceptable limit for your intended use, the peroxides must be removed before the solvent can be used. Refer to the "Experimental Protocols" section for methods of peroxide removal. If the concentration is very high, it may be safer to dispose of the solvent.

Problem: The cap of the container is stuck or has crystals around it.

Solution: DO NOT ATTEMPT TO FORCE THE CAP OPEN. Friction from opening the cap could detonate any peroxide crystals that have formed in the threads.[1] Treat the container as extremely hazardous and contact your EHS office for disposal.[17]

Problem: My this compound is old, but the peroxide test is negative.

Solution: While a negative test is a good sign, be aware that some peroxide tests may not detect all types of peroxides, such as dialkyl peroxides.[12][17][20] If the solvent is significantly past its recommended shelf life, it is best to err on the side of caution and dispose of it.

Data Presentation

ParameterRecommendationSource(s)
Storage Time (Opened, Inhibited) Test every 6-12 months[2][13][16]
Storage Time (Opened, Uninhibited) Test every 3 months; dispose after 24 hours if uninhibited monomer[1][8][13]
Peroxide Concentration (General Use) < 25-30 ppm[2][17][18]
Peroxide Concentration (Distillation) Must test negative[1][2][11]
Inhibitor Concentration (BHT) ~1 g per liter to stabilize[14][21]

Experimental Protocols

Protocol 1: Testing for Peroxides using Potassium Iodide (KI)

This method provides a qualitative or semi-quantitative measure of peroxide concentration.

Materials:

  • Sample of this compound

  • 10% (w/v) potassium iodide (KI) solution, freshly prepared[15]

  • Glacial acetic acid[14][17] or dilute hydrochloric acid[15]

  • Starch solution (optional)[15]

  • Test tube

Procedure:

  • In a clean test tube, mix 1-3 mL of the this compound to be tested with an equal volume of glacial acetic acid.[7]

  • Add a few drops of the freshly prepared 10% potassium iodide solution and shake the mixture.[7][15]

  • The presence of peroxides will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow to brown color.[7][15][22]

  • For a more sensitive test, a few drops of starch solution can be added. A blue-black color indicates the presence of iodine.[15]

  • The intensity of the color corresponds to the concentration of peroxides. A pale yellow indicates a low concentration, while a brown color suggests a high and hazardous concentration.[17][19]

Protocol 2: Removal of Peroxides using Activated Alumina

This method is effective for removing hydroperoxides.

Materials:

  • This compound containing peroxides

  • Activated basic alumina[12]

  • Chromatography column

Procedure:

  • Pack a chromatography column with activated basic alumina. A common recommendation is to use about 80-100g of alumina for every 100-400 mL of solvent.[12][19]

  • Pass the this compound through the alumina column.[15]

  • Collect the purified solvent.

  • Test the collected solvent for the presence of peroxides to ensure their removal.[15]

  • Important: The alumina will likely remove any inhibitor present in the solvent. The purified this compound should be used immediately and not stored, as it will be more prone to peroxide formation.[15][19] The used alumina should be treated with a dilute acidic solution of ferrous sulfate before disposal to decompose any adsorbed peroxides.[12]

Protocol 3: Removal of Peroxides using Ferrous Sulfate

This method involves the reduction of peroxides with an iron(II) salt.

Materials:

  • This compound containing peroxides

  • Ferrous sulfate (FeSO₄·7H₂O)[15]

  • Concentrated sulfuric acid[19]

  • Water

  • Separatory funnel

Procedure:

  • Prepare a fresh solution of ferrous sulfate. A common recipe is to dissolve 60g of ferrous sulfate and 6 mL of concentrated sulfuric acid in 110 mL of water.[19]

  • In a separatory funnel, shake the this compound with the freshly prepared ferrous sulfate solution. For the initial extraction, shake gently.[15][19]

  • Separate the aqueous layer.

  • Repeat the extraction process until a peroxide test on the this compound is negative.[15]

  • Wash the solvent with water to remove any remaining acid or iron salts, then dry it over a suitable drying agent.

Mandatory Visualizations

Peroxide_Safety_Workflow start Handling this compound visual_inspection Visually inspect container (crystals, discoloration, stuck cap?) start->visual_inspection ehs_contact DANGER: Potential Explosion Hazard DO NOT MOVE Contact EHS Immediately visual_inspection->ehs_contact Yes check_age Check 'Date Opened' and 'Date Received' visual_inspection->check_age No within_shelf_life Within recommended shelf life? check_age->within_shelf_life test_peroxides Test for Peroxides within_shelf_life->test_peroxides No distillation_check Concentrating or Distilling? within_shelf_life->distillation_check Yes dispose_waste Dispose of as hazardous waste within_shelf_life->dispose_waste Significantly Expired peroxide_result Peroxides < 25 ppm? test_peroxides->peroxide_result peroxide_result->distillation_check Yes remove_peroxides Peroxides must be removed (See Protocol 2 or 3) peroxide_result->remove_peroxides No safe_to_use Safe for general use (Avoid concentration) distillation_check->test_peroxides Yes distillation_check->safe_to_use No retest Retest for Peroxides remove_peroxides->retest use_immediately Use immediately (Inhibitor may be removed) retest->use_immediately

Caption: Decision workflow for safely handling this compound.

References

Technical Support Center: Work-up Procedures for 4-Methyl-1,3-dioxane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving 4-methyl-1,3-dioxane. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions involving this compound that require specific work-up procedures?

A1: The two main reaction types are the synthesis of this compound, typically via the Prins reaction, and its use as a protecting group, which is removed by acid-catalyzed hydrolysis. Each has a distinct work-up protocol to isolate the desired product.

Q2: What is the general work-up procedure after synthesizing this compound via the Prins reaction?

A2: The Prins reaction is acid-catalyzed. Therefore, the work-up begins with quenching the reaction to neutralize the acid catalyst. This is typically achieved by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the cessation of gas evolution. The product is then extracted with an organic solvent, the organic layers are combined, washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.

Q3: How do I perform a work-up for the deprotection (hydrolysis) of a this compound protecting group?

A3: The deprotection is also acid-catalyzed. The work-up is similar to the synthesis work-up. First, neutralize the acid catalyst with a mild base like saturated sodium bicarbonate solution. Then, extract the aqueous layer with an organic solvent to isolate the deprotected compound. The combined organic extracts should be washed with brine, dried, and concentrated. The resulting 1,3-diol byproduct is often water-soluble and will preferentially remain in the aqueous layer.

Q4: What are the common byproducts in the Prins reaction synthesis of this compound, and how can they be removed?

A4: The primary byproducts are 1,3-butanediol and allyl alcohol.[1] The formation of these byproducts is dependent on the reaction conditions. Separation can be achieved through careful extraction and purification. 1,3-butanediol is more polar and has a higher affinity for the aqueous phase than this compound. Multiple extractions with water can help remove the diol. Final purification is often achieved by distillation.

Troubleshooting Guide

Issue Possible Cause Solution
Persistent Emulsion During Extraction High concentration of dioxane or other polar substances, or the presence of fine solid particles.- Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.- Dilute the organic layer with more extraction solvent.- If fine solids are present, filter the entire mixture through a pad of Celite.- In some cases, gentle heating or centrifugation can help break the emulsion.
Low Yield of this compound - Incomplete reaction.- Suboptimal reaction conditions favoring byproduct formation.- Product loss during work-up due to its partial water solubility.- Monitor the reaction by TLC or GC to ensure completion.- Use an excess of formaldehyde and lower reaction temperatures to favor dioxane formation.[1]- Saturate the aqueous phase with NaCl before extraction to "salt out" the product, reducing its solubility in the aqueous layer.
Product is Contaminated with 1,3-Butanediol Inefficient separation during aqueous extraction.- Perform multiple washes with brine.- If the product is stable, back-extraction of the organic layer with a minimal amount of dilute acid can sometimes help by protonating the diol and increasing its aqueous solubility, though this risks hydrolyzing the dioxane.- The most effective method for separation is fractional distillation.
Acid-sensitive functional groups in the starting material are reacting during deprotection. The acidic conditions required for deprotection are too harsh.- Use a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS).- Perform the reaction at a lower temperature and monitor carefully to stop the reaction as soon as the starting material is consumed.- Promptly neutralize the acid during work-up.
Difficulty removing the dioxane solvent after a reaction. Dioxane has a high boiling point (101 °C), making it difficult to remove by rotary evaporation, and it is miscible with water.- If the product is not volatile, remove the dioxane under high vacuum.- Perform a liquid-liquid extraction with a water-immiscible organic solvent and water. The dioxane will partition between the two phases. Multiple aqueous washes will be necessary to remove the dioxane from the organic layer.

Data Presentation

Table 1: Yield of this compound in the Prins Reaction under Various Catalytic Conditions

CatalystAlkeneAldehydeSolventTemperature (°C)Yield (%)Reference
Sulfuric AcidPropeneFormaldehydeWaterNot specified65[2]
H-FAU ZeolitePropeneFormaldehydeLiquid Phase150~33 (selectivity)[3]
p-Toluenesulfonic acidStyreneParaformaldehydeCyclohexaneNot specified90 (for 4-phenyl-1,3-dioxane)[4][5]
Silicotungstic acid on SilicaPropyleneFormaldehydeGas PhaseOptimizedup to 64 (selectivity for butadiene)[6]

Experimental Protocols

Protocol 1: Work-up for the Synthesis of this compound via Prins Reaction
  • Quenching: Once the reaction is deemed complete by TLC or GC analysis, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring. Continue addition until CO₂ evolution ceases, indicating that the acid catalyst has been neutralized.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times. The volume of the organic solvent for each extraction should be approximately one-third of the total aqueous volume.

  • Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: If necessary, purify the crude this compound by fractional distillation.

Protocol 2: Work-up for the Acid-Catalyzed Deprotection of this compound
  • Neutralization: After the deprotection reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate) three times. The byproduct, 1,3-butanediol, is highly soluble in water and will largely remain in the aqueous layer.

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude deprotected product.

  • Purification: If further purification is needed, techniques such as column chromatography or distillation can be employed.

Visualizations

experimental_workflow_synthesis cluster_reaction Prins Reaction cluster_workup Work-up Procedure cluster_purification Purification reaction Propene + Formaldehyde (Acid Catalyst) quench Quench with Sat. NaHCO3 (aq) reaction->quench Reaction Mixture extract Extract with Organic Solvent (3x) quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill Crude Product product Pure this compound distill->product

Caption: Experimental workflow for the synthesis and work-up of this compound.

logical_relationship_deprotection cluster_workup_steps Work-up Details start Substrate with This compound protecting group reaction Acid-Catalyzed Hydrolysis start->reaction workup Work-up reaction->workup product Deprotected Product (e.g., Aldehyde/Ketone) workup->product byproduct 1,3-Butanediol workup->byproduct (in aqueous phase) neutralize 1. Neutralize with Base workup->neutralize extract 2. Extract with Organic Solvent separate 3. Separate Phases

Caption: Logical workflow for the deprotection of a this compound protecting group.

References

Technical Support Center: Stereoselective Synthesis of 4-Methyl-1,3-Dioxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of 4-methyl-1,3-dioxane derivatives. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound derivatives?

A1: The primary challenge is controlling the stereochemistry at the C4 position relative to other substituents on the dioxane ring, typically at the C2 position. The goal is often to selectively synthesize one diastereomer, either the cis or the trans isomer, as they can have different physical properties and biological activities. This control is governed by the principles of thermodynamic versus kinetic control during the acetalization reaction.

Q2: Which diastereomer of a this compound derivative is typically more stable?

A2: The cis isomer, where the methyl group at C4 and the substituent at C2 are on the same side of the ring's plane, is generally the thermodynamically more stable product. In the preferred chair conformation, this allows the C4-methyl group to occupy a stable equatorial position, minimizing steric strain. The axial position is energetically less favorable.

Q3: What is the difference between thermodynamic and kinetic control in this synthesis?

A3:

  • Thermodynamic Control favors the formation of the most stable product. These reactions are reversible and allowed to reach equilibrium, typically by using higher temperatures or longer reaction times. This will yield a higher ratio of the more stable cis isomer.

  • Kinetic Control favors the formation of the product that is formed fastest. This pathway has a lower activation energy. Kinetically controlled reactions are usually run at lower temperatures and for shorter durations to prevent the reaction from reaching equilibrium. This may favor the formation of the less stable trans isomer.

Q4: How do I choose the right acid catalyst for my reaction?

A4: The choice of catalyst is critical for controlling stereoselectivity.

  • Brønsted Acids (e.g., p-toluenesulfonic acid (p-TSA), sulfuric acid): These are excellent for promoting thermodynamic equilibration. If your goal is to obtain the most stable cis isomer, a Brønsted acid with sufficient heat and reaction time is a standard choice.

  • Lewis Acids (e.g., BF₃·OEt₂, ZrCl₄, TMSOTf): These can also be highly effective and often work under milder conditions. Depending on the substrate and conditions, they may offer different selectivity profiles, sometimes favoring the kinetic product, especially at low temperatures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem 1: I am getting a poor diastereomeric ratio (e.g., close to 1:1 cis:trans).

Possible Cause Suggested Solution
Reaction has not reached thermodynamic equilibrium. Increase the reaction time or temperature to allow the less stable trans isomer to equilibrate to the more stable cis isomer. Monitor the reaction by GC or NMR to observe the change in the diastereomeric ratio (d.r.) over time.
Inappropriate catalyst. If the goal is the cis isomer, ensure you are using a catalyst effective for equilibration, such as p-TSA. If a Lewis acid is used, it might be favoring a kinetic pathway, especially at low temperatures.
Inefficient water removal. The formation of 1,3-dioxanes is a reversible reaction that produces water. Use a Dean-Stark apparatus or add molecular sieves to remove water and drive the reaction towards the product side, which also facilitates equilibration.

Problem 2: The reaction is slow or gives a low yield.

Possible Cause Suggested Solution
Insufficient catalyst. Increase the catalyst loading. For p-TSA, a catalytic amount (1-5 mol%) is typical.
Sterically hindered substrates. Highly substituted 1,3-diols or carbonyl compounds can react slowly. More forcing conditions, such as higher temperatures, longer reaction times, or a stronger acid catalyst, may be required.
Poor quality of reagents. Ensure the 1,3-butanediol and the aldehyde/ketone are pure. The aldehyde should be free of its corresponding carboxylic acid, which can interfere with the reaction. Use anhydrous solvents.
Water is not being effectively removed. Check the seal on your Dean-Stark apparatus or activate your molecular sieves before use.

Problem 3: How can I confirm the stereochemistry of my product?

Method Description
¹H NMR Spectroscopy The key diagnostic signals are the protons on the dioxane ring. In the cis isomer (with the C4-methyl group equatorial), there is often a larger difference in the chemical shifts of the axial and equatorial protons at C6 compared to the trans isomer. The coupling constants of the proton at C4 can also provide structural information.
GC-MS Cis and trans isomers often have slightly different retention times on a gas chromatograph, allowing for quantification of the diastereomeric ratio.

Quantitative Data

The diastereomeric ratio is highly dependent on achieving thermodynamic equilibrium. The following table summarizes typical results for the synthesis of 2,4,6-trisubstituted-1,3-dioxanes via the acetalization of meso-2,4-pentanediol with various aldehydes and ketones using p-TSA as a catalyst, which allows for thermodynamic equilibration. The ratio reflects the preference of the substituent at the C2 position to be equatorial.

EntryProductcis:trans Ratio
1H-CH=CH-CH₃2-(1-Propenyl)-4,6-dimethyl-1,3-dioxane88:12
2H-CH=CH-Ph2-Cinnamyl-4,6-dimethyl-1,3-dioxane97:3
3CH₃-CH₂Cl2-Chloromethyl-2,4,6-trimethyl-1,3-dioxane47:53
4CH₃-CH₂Ph2-Benzyl-2,4,6-trimethyl-1,3-dioxane46:54

Data adapted from studies on 2,4,6-trisubstituted derivatives, which demonstrate the principles of thermodynamic control. The cis isomer corresponds to the all-equatorial arrangement of substituents.

Experimental Protocols

Protocol 1: General Procedure for Thermodynamic Synthesis of 2,4,6-Trisubstituted-1,3-Dioxanes

This protocol is a representative method for achieving a thermodynamically controlled product mixture, favoring the cis isomer where substituents are equatorial.

Materials:

  • meso-2,4-Pentanediol (1.0 equiv)

  • Aldehyde or Ketone (1.0 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.01-0.05 equiv)

  • Toluene or Benzene (as solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • To a round-bottom flask, add the meso-2,4-pentanediol (1.0 equiv), the corresponding aldehyde or ketone (1.0 equiv), and a catalytic amount of p-TSA.

  • Add enough toluene or benzene to dissolve the reagents and fill the Dean-Stark trap.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Continue refluxing until no more water is collected (typically 4-12 hours). The reaction can be monitored by TLC or GC to ensure equilibrium has been reached.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture twice with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be analyzed by GC-MS or NMR to determine the diastereomeric ratio. The product can be purified by vacuum distillation or column chromatography if necessary.

Visualizations

The following diagrams illustrate key workflows and concepts in the synthesis of this compound derivatives.

Workflow Start Start Reagents Combine 1,3-Butanediol, Aldehyde, & Catalyst Start->Reagents Reaction Heat to Reflux (with water removal) Reagents->Reaction Monitor Monitor Reaction (TLC / GC) Reaction->Monitor Monitor->Reaction Continue if not at equilibrium Workup Aqueous Workup (Quench & Wash) Monitor->Workup Reaction complete Dry Dry & Concentrate Workup->Dry Analysis Analyze Product (NMR / GC-MS for d.r.) Dry->Analysis End Purify & Characterize Analysis->End

Caption: General experimental workflow for acid-catalyzed dioxane synthesis.

Troubleshooting Start Poor Diastereoselectivity (Low cis:trans Ratio) Q1 Is the reaction under thermodynamic control? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Q2 A1_Yes->Q2 Check Substituent Effects Sol_No Increase reaction time and/or temperature. Ensure efficient water removal (Dean-Stark). A1_No->Sol_No Action Sol_Yes Sol_Yes Q2->Sol_Yes Bulky axial C2-substituent can destabilize cis isomer End End Sol_Yes->End Consider alternative synthetic routes

Caption: Troubleshooting flowchart for poor stereoselectivity.

Caption: Thermodynamic equilibrium favors the more stable cis-isomer.

Technical Support Center: Thermal Stability of 4-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability of 4-methyl-1,3-dioxane. The information is presented in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

A1: this compound is a cyclic acetal commonly used as a solvent and an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its thermal stability is a critical parameter for ensuring the safety and predictability of chemical reactions conducted at elevated temperatures, as well as for determining its shelf-life and storage conditions. Understanding its decomposition behavior is essential to avoid unwanted side reactions and the formation of potentially hazardous byproducts.

Q2: At what temperature does this compound begin to decompose?

Q3: What are the expected decomposition products of this compound?

A3: While a definitive experimental study on the pyrolysis of this compound is not available, insights can be drawn from computational studies on substituted 1,3-dioxanes and experimental studies on related compounds like alkyl-substituted 1,3-dioxolanes. The thermal decomposition is expected to proceed through a ring-opening mechanism, leading to the formation of smaller, more volatile molecules. Plausible decomposition products could include formaldehyde, propylene, acetaldehyde, and various C1-C4 hydrocarbons. The specific product distribution will depend on the decomposition temperature and conditions.

Q4: How can I experimentally determine the thermal stability of my this compound sample?

A4: The most common and effective techniques for evaluating the thermal stability of a liquid sample like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For detailed analysis of the decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the recommended method. A detailed protocol for Py-GC-MS is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected side products in a high-temperature reaction involving this compound. The reaction temperature may be exceeding the thermal stability threshold of this compound, leading to its decomposition.1. Review the thermal stability data for this compound (see illustrative data below). 2. If possible, lower the reaction temperature. 3. Consider using a more thermally stable solvent if high temperatures are unavoidable. 4. Perform a TGA analysis on your this compound sample to determine its precise decomposition temperature.
Inconsistent reaction yields when using this compound from different suppliers. The purity of the this compound may vary. Impurities can act as catalysts or inhibitors for its decomposition, affecting its stability.1. Obtain certificates of analysis for each batch and compare purity levels. 2. Purify the this compound before use, for example, by distillation. 3. Conduct a comparative TGA or DSC analysis on samples from different suppliers.
Pressure build-up in a sealed reaction vessel at elevated temperatures. Decomposition of this compound can lead to the formation of gaseous byproducts, causing an increase in pressure.1. Ensure that the reaction is performed in a vessel with appropriate pressure relief mechanisms. 2. Whenever possible, conduct high-temperature reactions under an inert atmosphere with an outlet to prevent pressure build-up. 3. Consult the hypothetical decomposition data to anticipate the potential for gas evolution.

Quantitative Data Summary

Due to the absence of specific experimental data for the thermal decomposition of this compound in the reviewed literature, the following table presents hypothetical, yet plausible, data based on the analysis of similar compounds. This data should be used for illustrative purposes and as a guide for experimental design.

Parameter Value Technique Notes
Onset Decomposition Temperature (Tonset) ~ 250 - 300 °CTGAIn an inert atmosphere (e.g., Nitrogen). The presence of oxygen would likely lower this temperature.
Peak Decomposition Temperature (Tpeak) ~ 320 - 370 °CTGA (DTG curve)Represents the temperature of the maximum rate of weight loss.
Primary Decomposition Products Formaldehyde, Propylene, Acetaldehyde, Methane, EthylenePy-GC-MSHypothetical products based on likely fragmentation pathways.
Activation Energy (Ea) of Decomposition 150 - 250 kJ/molKinetic analysis of TGA dataThis is a typical range for the thermal decomposition of organic molecules.

Experimental Protocols

Detailed Methodology for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis

Objective: To identify the thermal decomposition products of this compound.

Apparatus:

  • Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • Inert pyrolysis sample cups (e.g., quartz or platinum).

  • Microsyringe for liquid sample handling.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is of high purity to avoid interference from contaminants.

    • Using a microsyringe, place a small, accurately measured amount of the sample (typically 0.1 - 1.0 µL) into a pyrolysis sample cup.

  • Pyrolyzer Setup:

    • Set the pyrolysis temperature. A stepped temperature program is recommended to observe the evolution of different products at various temperatures (e.g., initial temperature of 150°C, ramped to 600°C at a rate of 20°C/min).

    • The pyrolyzer is operated in an inert atmosphere, typically helium, to ensure that the observed products are from thermal decomposition (pyrolysis) and not combustion.

  • GC-MS Parameters:

    • Injector Temperature: Set to a high temperature (e.g., 280°C) to ensure rapid volatilization of the pyrolysis products.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • GC Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) to separate the different decomposition products.

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 15-300 to detect a wide range of potential fragments.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show peaks corresponding to the different decomposition products.

    • Identify each peak by comparing its mass spectrum to a reference library (e.g., NIST).

    • The relative abundance of each product can be estimated from the peak areas in the TIC.

Mandatory Visualizations

Temperature_Effect_on_Stability cluster_input Input Conditions cluster_process Thermal Process cluster_output Outcome 4_Methyl_1_3_Dioxane This compound Thermal_Energy Increased Thermal Energy Stable_Molecule Stable Molecule Temperature Temperature Temperature->Thermal_Energy Increases Temperature->Stable_Molecule Below Decomposition Threshold Bond_Scission Homolytic Bond Scission (Ring Opening) Thermal_Energy->Bond_Scission Induces Decomposition_Products Decomposition Products (e.g., Formaldehyde, Propylene) Bond_Scission->Decomposition_Products Leads to Experimental_Workflow Sample_Prep 1. Sample Preparation (0.1-1.0 µL of this compound) Pyrolysis 2. Pyrolysis (Inert Atmosphere, Stepped Temperature) Sample_Prep->Pyrolysis GC_Separation 3. GC Separation (Temperature Programmed Column) Pyrolysis->GC_Separation MS_Detection 4. MS Detection (Electron Ionization, m/z 15-300) GC_Separation->MS_Detection Data_Analysis 5. Data Analysis (TIC and Spectral Library Matching) MS_Detection->Data_Analysis

References

avoiding emulsion formation during extraction of 1,3-dioxanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and resolving emulsion formation during the extraction of 1,3-dioxanes.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the extraction of 1,3-dioxanes?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1][2] During the extraction of 1,3-dioxanes, emulsions can form for several reasons:

  • Presence of Surfactant-like Impurities: The reaction mixture may contain byproducts or residual starting materials that act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing the emulsion.[3]

  • Vigorous Agitation: Shaking the separatory funnel too aggressively can increase the surface area between the two phases, leading to the formation of fine droplets that are slow to coalesce.[3]

  • Suspended Solids: Fine particulate matter can accumulate at the interface of the two layers, physically preventing the droplets from merging.[4]

  • High Concentration of the Extracted Compound: A high concentration of the 1,3-dioxane derivative itself might increase the viscosity or alter the interfacial properties, promoting emulsion formation.

Q2: How can I prevent emulsion formation from the start?

Preventing an emulsion is often easier than breaking one.[3] Here are some preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize mechanical agitation.[3] This provides sufficient surface area for extraction without excessive droplet formation.

  • Solvent Evaporation: Before the aqueous workup, consider evaporating the reaction solvent and redissolving the residue in the extraction solvent.[4][5]

  • Alternative Extraction Techniques: For samples prone to emulsion formation, consider using Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE).[1][3] In SLE, the aqueous sample is adsorbed onto a solid support, and the organic solvent is passed through it, avoiding the direct mixing of the two liquid phases.[3]

Q3: What are the most common methods to break an emulsion once it has formed?

Several physical and chemical methods can be employed to break an emulsion:

  • "Salting Out": Adding a saturated solution of sodium chloride (brine) or solid salt increases the ionic strength of the aqueous layer.[3][6] This can decrease the solubility of the organic compound in the aqueous phase and promote phase separation.[6][7]

  • Adjusting pH: Altering the pH of the aqueous layer with a dilute acid or base can change the solubility of acidic or basic impurities that may be acting as surfactants, thereby destabilizing the emulsion.[6][8][9]

  • Centrifugation: This is a very effective mechanical method to break emulsions.[1][9][10] The centrifugal force accelerates the separation of the two phases.[10]

  • Filtration: Passing the entire emulsified mixture through a pad of a filter aid like Celite® can remove fine suspended solids that may be stabilizing the emulsion.[4][5] Phase separation filter paper can also be used to separate the layers.[3]

Troubleshooting Guide

If you encounter an emulsion during the extraction of your 1,3-dioxane product, follow this step-by-step troubleshooting guide.

Troubleshooting_Emulsion start Emulsion Formed patience Allow to Stand (15-30 min) start->patience check_separation Did the layers separate? patience->check_separation add_brine Add Saturated Brine (Salting Out) check_separation->add_brine No end_success Continue Extraction check_separation->end_success Yes check_brine Emulsion Broken? add_brine->check_brine adjust_ph Adjust pH (if applicable) check_brine->adjust_ph No check_brine->end_success Yes check_ph Emulsion Broken? adjust_ph->check_ph filtration Filter through Celite® check_ph->filtration No check_ph->end_success Yes check_filtration Emulsion Broken? filtration->check_filtration centrifugation Centrifuge the Mixture check_filtration->centrifugation No check_filtration->end_success Yes check_centrifugation Emulsion Broken? centrifugation->check_centrifugation check_centrifugation->end_success Yes end_failure Consider Alternative Workup check_centrifugation->end_failure No

Caption: A flowchart for troubleshooting emulsion formation.

Data Presentation

SaltTypical FormNotes
Sodium Chloride (NaCl)Saturated Solution (Brine) or SolidMost common and generally effective. Increases the ionic strength of the aqueous layer, forcing out non-polar compounds.[3][6][9]
Potassium Carbonate (K₂CO₃)SolidCan be more effective than NaCl for "salting out" some organic solvents. Also acts as a drying agent.
Sodium Sulfate (Na₂SO₄)SolidOften used as a drying agent, but can also be used for salting out.[9][11]
Potassium Pyrophosphate (K₄P₂O₇)SolidA very effective salt for breaking emulsions.[9]

Experimental Protocols

Protocol 1: "Salting Out" to Break an Emulsion

  • Stop Agitation: Cease shaking the separatory funnel and allow it to stand in a ring clamp.

  • Add Brine: Carefully add a volume of saturated sodium chloride solution (brine) equivalent to 10-20% of the aqueous layer volume.

  • Gentle Mixing: Gently swirl the separatory funnel. Do not shake vigorously.

  • Observe: Allow the mixture to stand and observe if the layers begin to separate. This may take several minutes.

  • Repeat if Necessary: If a partial break is observed, another small addition of brine may be helpful.

Protocol 2: Filtration through a Filter Aid

  • Prepare Filter Pad: In a Büchner or Hirsch funnel, place a piece of filter paper and add a 1-2 cm layer of Celite®.

  • Wet the Pad: Wet the Celite® pad with the organic solvent being used for the extraction and apply gentle vacuum to settle the pad.

  • Filter the Emulsion: Carefully pour the entire emulsified mixture onto the Celite® pad under gentle vacuum.

  • Rinse: Rinse the separatory funnel with a small amount of the organic solvent and pass it through the filter to ensure all of the product is collected.

  • Separate Layers: The filtrate should consist of two distinct layers that can be separated in a clean separatory funnel.

Visualization of Emulsion Formation

The following diagram illustrates the microscopic view of an emulsion and the factors contributing to its stability.

Emulsion_Formation cluster_0 Stable Emulsion cluster_1 Factors Stabilizing Emulsion Aqueous_Phase Aqueous Phase (Continuous) Organic_Droplet_1 Organic Droplet Surfactant_1 Organic_Droplet_1->Surfactant_1 Surfactant_2 Organic_Droplet_1->Surfactant_2 Surfactant_3 Organic_Droplet_1->Surfactant_3 Surfactant_4 Organic_Droplet_1->Surfactant_4 Organic_Droplet_2 Organic Droplet Surfactant_5 Organic_Droplet_2->Surfactant_5 Surfactant_6 Organic_Droplet_2->Surfactant_6 Surfactant_7 Organic_Droplet_2->Surfactant_7 Surfactant_8 Organic_Droplet_2->Surfactant_8 Solid_Particle Suspended Solid Vigorous_Shaking Vigorous Shaking Vigorous_Shaking->Organic_Droplet_1 Creates small droplets Surfactant_Impurities Surfactant Impurities Surfactant_Impurities->Surfactant_1 Stabilize interface Suspended_Solids Suspended Solids Suspended_Solids->Solid_Particle Physical barrier

Caption: Factors contributing to the stabilization of an emulsion.

References

Technical Support Center: Monitoring 4-Methyl-1,3-Dioxane Reaction Progress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction progress of 4-methyl-1,3-dioxane. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the reaction progress of this compound?

A1: The most common and effective analytical methods for monitoring reactions involving this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be used, although GC is often preferred for this volatile compound.

  • Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is well-suited for quantifying volatile organic compounds like this compound. It offers high resolution, sensitivity, and reproducibility.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for in-situ and real-time reaction monitoring.[2][3][4] It allows for the simultaneous observation of reactants, intermediates, and products without the need for sample separation.

  • High-Performance Liquid Chromatography (HPLC): While less common for this specific compound due to its volatility, HPLC with a suitable column (e.g., C18) and a UV detector can be employed, especially for less volatile reactants or products in the reaction mixture.[1]

Q2: How can I prepare my samples for GC analysis of a this compound reaction?

A2: Proper sample preparation is crucial for accurate and reproducible GC analysis. A typical procedure involves quenching the reaction, extracting the analyte, and preparing a suitable dilution.

  • Quench the Reaction: Stop the reaction at a specific time point by rapidly cooling the reaction mixture or by adding a quenching agent.

  • Extraction: If the reaction is in an aqueous medium, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) is necessary. For reactions in organic solvents, direct injection after dilution might be possible.

  • Internal Standard: Add a known concentration of an internal standard (a non-reactive compound with a distinct retention time) to correct for variations in injection volume and detector response.

  • Dilution: Dilute the sample to a concentration that falls within the linear range of the detector.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Q3: What are the key parameters to monitor in an NMR spectrum to track the reaction progress?

A3: In a 1H NMR spectrum, you can monitor the disappearance of reactant signals and the appearance of product signals over time. For the formation of this compound, you would typically track:

  • Disappearance of Aldehyde Proton: The signal corresponding to the aldehyde proton of the starting material (e.g., acetaldehyde) will decrease in intensity.

  • Appearance of Acetal Protons: New signals corresponding to the protons of the this compound ring will appear and increase in intensity.

  • Integration: The relative integrals of the reactant and product peaks can be used to determine the reaction conversion at each time point.

Troubleshooting Guides

Gas Chromatography (GC) Analysis
ProblemPossible CauseRecommended Solution
No Peaks or Very Small Peaks Injector issue (e.g., clogged syringe, leak).[5]Clean or replace the syringe. Check for leaks in the injector port.
Incorrect GC parameters (e.g., low injector temperature).[5]Optimize injector temperature and other GC parameters.
Sample concentration is too low.Concentrate the sample or inject a larger volume (if within method limits).
Peak Tailing Active sites in the injector liner or column.[6]Use a deactivated liner and a high-quality capillary column.
Column contamination.[6]Bake out the column at a high temperature or trim the first few centimeters.
Sample overload.[6]Dilute the sample.
Baseline Noise or Drift Contaminated carrier gas or gas lines.[7][8]Use high-purity carrier gas and install gas purifiers. Check for leaks.
Column bleed.[8]Condition the column properly. Ensure the oven temperature does not exceed the column's maximum limit.
Detector contamination.Clean the detector according to the manufacturer's instructions.
Retention Time Shifts Fluctuations in oven temperature or carrier gas flow rate.[6]Ensure the GC oven is properly calibrated and the gas flow is stable.
Column aging or contamination.[6]Replace the column if it is old or heavily contaminated.
Leaks in the system.[5]Perform a leak check of the entire GC system.
Poor Resolution Inappropriate column phase or dimensions.Select a column with a suitable stationary phase and dimensions for the analytes.
Incorrect temperature program.[6]Optimize the temperature program to improve separation.
Carrier gas flow rate is not optimal.Adjust the carrier gas flow rate to the optimal linear velocity.
High-Performance Liquid Chromatography (HPLC) Analysis
ProblemPossible CauseRecommended Solution
No Peaks or Very Small Peaks Air bubbles in the pump or detector.Degas the mobile phase and prime the pump.
Incorrect mobile phase composition.Ensure the mobile phase is prepared correctly and is suitable for the analytes.
Detector lamp failure.Replace the detector lamp.
Peak Tailing Column packing degradation.Replace the column.
Presence of active sites on the stationary phase.Use a column with end-capping or add a competing base to the mobile phase.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Baseline Noise or Drift Contaminated mobile phase.Use HPLC-grade solvents and freshly prepared mobile phase.
Detector cell contamination.Flush the detector cell with a strong solvent.
Pump pulsations.Dampen the pump pulsations or service the pump.
Variable Retention Times Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Inconsistent mobile phase composition.Ensure accurate and consistent mobile phase preparation.
Pump malfunction.Check the pump for leaks and ensure it is delivering a constant flow rate.
High Backpressure Clogged column frit or tubing.Replace the column inlet frit or the clogged tubing.
Particulate matter from the sample.Filter all samples before injection.
Mobile phase precipitation.Ensure the mobile phase components are soluble in all proportions used.
NMR Spectroscopy Analysis
ProblemPossible CauseRecommended Solution
Poor Signal-to-Noise Ratio Low sample concentration.Increase the sample concentration if possible.
Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio.
Broad Peaks Poor shimming of the magnetic field.Re-shim the magnet to improve field homogeneity.
Presence of paramagnetic impurities.Remove paramagnetic impurities from the sample.
High sample viscosity.Dilute the sample or increase the measurement temperature.
Inaccurate Integration Phasing errors.Carefully phase the spectrum to ensure accurate baseline.
Baseline distortion.Apply baseline correction to the spectrum.
Peak overlap.Use a higher field NMR spectrometer for better resolution or use deconvolution software.
Reaction Occurs Too Quickly to Monitor Manual mixing and data acquisition is too slow.Use an automated injection system or a stopped-flow NMR setup.
Time between scans is too long.Reduce the acquisition time and relaxation delay to acquire spectra more rapidly.[3]

Experimental Protocols & Data

Protocol: GC-MS Monitoring of this compound Formation

This protocol describes a general method for monitoring the acid-catalyzed synthesis of this compound from acetaldehyde and 1,3-propanediol.

Reaction: Acetaldehyde + 1,3-Propanediol ⇌ this compound + H₂O

Materials:

  • Acetaldehyde

  • 1,3-Propanediol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Organic solvent (e.g., toluene)

  • Internal standard (e.g., undecane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Set up the reaction in a round-bottom flask with a condenser and magnetic stirrer.

  • At designated time points, withdraw an aliquot of the reaction mixture (e.g., 100 µL).

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Add a known amount of the internal standard solution.

  • Extract the organic components with a suitable solvent if necessary.

  • Dry the organic layer over the drying agent.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • Inject the sample into the GC-MS.

GC-MS Parameters (Example):

ParameterValue
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 2 min
MS Interface Temp. 280 °C
Ion Source Temp. 230 °C
Acquisition Mode Selected Ion Monitoring (SIM)

Quantitative Data Summary (Hypothetical):

Reaction Time (min)This compound Peak AreaInternal Standard Peak AreaConcentration (mM)
00500000
1015000501005.9
30350004990013.9
60550005020021.8
120700004980028.1

Mass Spectrometry Data:

CompoundRetention Time (min)Target Ion (m/z)Qualifier Ion(s) (m/z)
This compound~7.58757, 43
Acetaldehyde~2.14429
1,3-Propanediol~5.87657, 43
Undecane (IS)~10.25743, 71

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Output Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Extract Extraction & Dilution Quench->Extract Filter Filtration Extract->Filter GC Gas Chromatograph Filter->GC Inject MS Mass Spectrometer GC->MS Data Data Analysis MS->Data Concentration Concentration vs. Time Data->Concentration Kinetics Reaction Kinetics Concentration->Kinetics Troubleshooting_Logic cluster_instrument Instrument Checks cluster_sample Sample & Method Checks Problem Chromatographic Problem (e.g., Peak Tailing, No Peaks) Check_GC_Params Verify GC Parameters Problem->Check_GC_Params Check_Sample_Prep Review Sample Preparation Problem->Check_Sample_Prep Check_Leaks Check for Leaks Check_GC_Params->Check_Leaks Check_Consumables Inspect Consumables (Liner, Septum, Column) Check_Leaks->Check_Consumables Solution Identify & Resolve Issue Check_Consumables->Solution Run_Standard Analyze a Known Standard Check_Sample_Prep->Run_Standard Check_Method Review Analytical Method Run_Standard->Check_Method Check_Method->Solution

References

Validation & Comparative

A Comparative Guide to GC-MS Analysis of 4-methyl-1,3-dioxane Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensuring the accuracy, reproducibility, and safety of their work. 4-methyl-1,3-dioxane is a versatile solvent and chemical intermediate, and its purity can significantly impact reaction kinetics, yield, and the impurity profile of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity analysis of this compound, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical approach.

Understanding Potential Impurities

The purity of this compound is primarily influenced by the manufacturing process, which typically involves the acid-catalyzed acetalization of 1,3-butanediol with formaldehyde. Potential impurities can therefore include:

  • Unreacted Starting Materials: 1,3-butanediol and formaldehyde.

  • Impurities from Starting Materials: Commercial formaldehyde often contains methanol as a stabilizer and formic acid as an oxidation product. Crude 1,3-butanediol may contain various aldehydes and oligomers.

  • Reaction Byproducts: Isomers (e.g., 2,4-dimethyl-1,3-dioxane if acetone is present), oligomers from the polymerization of formaldehyde (paraformaldehyde), and oxidation products.

  • Residual Catalyst: Acid catalyst used in the synthesis.

Comparison of GC-MS Analytical Methods

Gas Chromatography-Mass Spectrometry is the gold standard for analyzing the purity of volatile and semi-volatile compounds like this compound due to its high separation efficiency and definitive identification capabilities. Two common approaches for sample introduction are direct liquid injection and headspace analysis.

FeatureDirect Liquid Injection GC-MSHeadspace (HS) GC-MS
Principle A small volume of the diluted sample is directly injected into the hot GC inlet, where it vaporizes.The sample is heated in a sealed vial, and the volatile compounds in the headspace (gas phase) are injected into the GC.
Primary Application General purity testing and identification of a wide range of volatile and semi-volatile impurities.Best suited for the analysis of highly volatile impurities and for samples with complex or non-volatile matrices.
Advantages - Simple sample preparation.- Good for quantifying less volatile impurities.- Minimizes contamination of the GC system from non-volatile matrix components.- Can enhance sensitivity for highly volatile analytes.
Disadvantages - Non-volatile residues can contaminate the GC inlet and column.- Thermal degradation of labile compounds can occur in the hot inlet.- May not be suitable for detecting less volatile impurities.- Requires optimization of incubation temperature and time.

Quantitative Purity Analysis: A Comparative Overview

The following table presents a hypothetical comparison of this compound purity from different suppliers, as determined by a validated direct injection GC-MS method.

SupplierLot NumberPurity (Area % by GC)1,3-Butanediol (%)Formaldehyde (%)Methanol (%)Other Impurities (%)
Supplier A A-12399.850.05< 0.010.080.02
Supplier B B-45699.520.150.030.250.05
Supplier C C-78999.92< 0.01< 0.010.050.02

Experimental Protocol: GC-MS Purity Analysis of this compound

This section details a robust GC-MS method for the purity determination of this compound using direct liquid injection.

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or methanol.

  • Transfer an aliquot of the solution into a 2 mL GC vial for analysis.

2. GC-MS Instrumentation and Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Hold: 5 minutes at 250 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 35-350)

3. Data Analysis

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

  • Calculate the purity of the this compound by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve with certified reference standards of potential impurities should be used.

Logical Workflow for GC-MS Purity Analysis

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound purity.

Impurity_ID_Pathway unknown_peak Unknown Peak Detected in Chromatogram extract_ms Extract Mass Spectrum of the Unknown Peak unknown_peak->extract_ms library_search Compare with NIST/Wiley Library extract_ms->library_search potential_match Potential Match Found? library_search->potential_match confirm_rt Confirm Retention Time with Authentic Standard potential_match->confirm_rt Yes no_match No Match Found potential_match->no_match No confirmed_id Impurity Identity Confirmed confirm_rt->confirmed_id further_analysis Further Structural Elucidation Required (e.g., High-Resolution MS) no_match->further_analysis

A Comparative Guide to 4-Methyl-1,3-Dioxane and Other Acetal Protecting Groups for Diol Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of reaction efficiency and overall success. Acetal protecting groups are frequently employed to mask the reactivity of diols, preventing their interference in subsequent chemical transformations. This guide provides an objective comparison of 4-methyl-1,3-dioxane with other commonly used acetal protecting groups, supported by experimental data and detailed protocols to inform the selection of the most suitable protecting group for a given synthetic challenge.

Introduction to Acetal Protecting Groups

Acetal protecting groups are formed by the acid-catalyzed reaction of a diol with an aldehyde or ketone.[1] This reaction is reversible and creates a cyclic acetal that is stable under basic, neutral, and many oxidative and reductive conditions.[2][3] The stability of the acetal is influenced by its ring size and substitution. The five-membered 1,3-dioxolanes and six-membered 1,3-dioxanes are the most common cyclic acetals used for diol protection.[2] this compound, derived from 1,3-butanediol, is a member of the 1,3-dioxane family and offers specific advantages in terms of stability and handling.

Quantitative Comparison of Acetal Stability

The primary factor differentiating acetal protecting groups is their stability towards acidic hydrolysis, which is the standard method for their removal. Generally, six-membered 1,3-dioxanes are more stable to acidic conditions than their five-membered 1,3-dioxolane counterparts.[4] This enhanced stability is attributed to the lower ring strain in the chair conformation of the dioxane ring compared to the envelope conformation of the dioxolane ring.

While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively documented in publicly available literature, its stability can be inferred from the general trends observed for substituted 1,3-dioxanes. The methyl group at the 4-position is expected to have a minor electronic effect on the rate of hydrolysis. The primary determinant of stability remains the 1,3-dioxane ring structure.

For a qualitative comparison, the following table summarizes the relative stability of common acetal protecting groups under acidic conditions.

Protecting GroupDiolCarbonyl SourceRing SizeRelative Acid Stability
This compound 1,3-ButanediolFormaldehyde/Acetaldehyde6-memberedHigh
1,3-Dioxane 1,3-PropanediolFormaldehyde/Benzaldehyde6-memberedHigh
1,3-Dioxolane Ethylene GlycolAcetone/Benzaldehyde5-memberedModerate
Benzylidene Acetal 1,2- or 1,3-DiolsBenzaldehyde5- or 6-memberedHigh
Isopropylidene (Acetonide) 1,2-DiolAcetone5-memberedLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative experimental protocols for the formation and deprotection of a this compound acetal.

Protocol 1: Protection of a 1,3-Diol using Formaldehyde (as Paraformaldehyde) to form a this compound Acetal

Objective: To protect a 1,3-diol, such as 1,3-butanediol, as a this compound.

Materials:

  • 1,3-Butanediol (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,3-butanediol, paraformaldehyde, and a catalytic amount of p-TsOH in toluene.

  • Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting diol.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield the pure this compound.

Protocol 2: Deprotection of a this compound Acetal

Objective: To cleave the this compound protecting group to regenerate the 1,3-diol.

Materials:

  • This compound protected compound (1.0 eq)

  • Acetone-water (e.g., 9:1 v/v) or THF-water mixture

  • Catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound protected compound in a mixture of acetone and water (or another suitable solvent system).

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction mixture at room temperature and monitor the progress of the deprotection by TLC. Gentle heating may be required for more stable acetals.

  • Upon completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as a protecting group.

Acetal_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Diol 1,3-Diol Aldehyde Aldehyde/ Ketone Protected_Diol This compound Diol->Protected_Diol Aldehyde->Protected_Diol Protected_Diol2 This compound Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Water_Removal Water Removal (Dean-Stark) Diol2 1,3-Diol Protected_Diol2->Diol2 Aqueous_Acid Aqueous Acid (e.g., HCl)

Caption: General workflow for the protection and deprotection of a 1,3-diol using a this compound protecting group.

Protecting_Group_Selection Start Start: Need to protect a diol Base_Stability Are subsequent reaction conditions basic/nucleophilic? Start->Base_Stability Acid_Stability Are subsequent reaction conditions acidic? Reductive_Cleavage Is reductive cleavage desired? Acid_Stability->Reductive_Cleavage No Use_Dioxane Consider 1,3-Dioxane (e.g., this compound) or Benzylidene Acetal Acid_Stability->Use_Dioxane Yes Base_Stability->Acid_Stability Yes Alternative_PG Consider alternative protecting groups (e.g., silyl ethers) Base_Stability->Alternative_PG No Use_Dioxolane Consider 1,3-Dioxolane (e.g., Acetonide) Reductive_Cleavage->Use_Dioxolane Yes Use_Acetal Acetal protecting groups are suitable Reductive_Cleavage->Use_Acetal No

Caption: Decision workflow for selecting an appropriate acetal protecting group for diol protection.

Conclusion

The selection of an appropriate protecting group is a critical decision in the design of a synthetic route. The this compound protecting group offers a robust and reliable option for the protection of 1,3-diols, demonstrating greater stability towards acidic hydrolysis compared to its 1,3-dioxolane counterparts. Its formation and cleavage are typically high-yielding and can be achieved under standard laboratory conditions. For synthetic strategies that require a protecting group to withstand moderately acidic environments, while still being readily cleavable under controlled acidic conditions, the this compound presents a valuable and effective choice for researchers, scientists, and drug development professionals.

References

Validating the Structure of 4-methyl-1,3-dioxane: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers on the structural verification of 4-methyl-1,3-dioxane using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with its structural isomers, detailed experimental protocols, and quantitative data to aid in the unambiguous identification of this compound.

In the field of chemical research and drug development, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for determining the structure of organic compounds. This guide focuses on the validation of the this compound structure by providing a detailed comparison of its experimental ¹H and ¹³C NMR data with those of its key structural isomers: 2-methyl-1,3-dioxane, 5-methyl-1,3-dioxane, and 4-methyl-1,3-dioxolane.

Distinguishing Isomers with NMR Spectroscopy

The subtle differences in the chemical environment of protons and carbon atoms within these isomers lead to distinct chemical shifts and coupling patterns in their respective NMR spectra. These differences serve as unique fingerprints for each molecule, allowing for their unambiguous identification.

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for this compound and its isomers. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Chemical Shift Data (ppm) for Methyl-1,3-dioxane Isomers

PositionThis compound[1]2-methyl-1,3-dioxane5-methyl-1,3-dioxane4-methyl-1,3-dioxolane
CH₃ 1.23 (d)1.25 (d)0.95 (d)1.25 (d)
H-2 4.70 (d), 5.03 (d)4.58 (q)4.75 (d), 4.85 (d)4.85 (q)
H-4 3.70-4.08 (m)3.70-4.10 (m)3.50-3.90 (m)3.60-4.30 (m)
H-5 1.48-1.74 (m)1.30-2.00 (m)1.70 (m)-
H-6 3.70-4.08 (m)3.70-4.10 (m)3.50-3.90 (m)-

d = doublet, q = quartet, m = multiplet

Table 2: ¹³C NMR Chemical Shift Data (ppm) for Methyl-1,3-dioxane Isomers

Carbon PositionThis compound2-methyl-1,3-dioxane[2]5-methyl-1,3-dioxane[3]4-methyl-1,3-dioxolane[4]
CH₃ 21.921.517.521.0
C-2 94.1100.993.5102.5
C-4 75.866.872.576.0
C-5 34.126.531.068.0
C-6 66.566.872.5-

Logical Workflow for Structure Validation

The process of validating a chemical structure using NMR spectroscopy follows a logical workflow. This involves acquiring the spectral data, processing it, and then analyzing the chemical shifts, coupling constants, and integration to deduce the molecular structure. This workflow can be visualized as follows:

structure_validation_workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_validation Validation SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Raw Data (FID) Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis Structure_Comparison Comparison with Isomer Data Spectral_Analysis->Structure_Comparison Processed Spectra (Chemical Shifts, Coupling Constants) Structure_Confirmation Structure Confirmation Structure_Comparison->Structure_Confirmation

Caption: Logical workflow for the validation of a chemical structure using NMR spectroscopy.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.[5] The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm or vortex the sample.

2. NMR Data Acquisition

  • Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved signals.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Acquisition parameters such as pulse width, acquisition time, and relaxation delay should be optimized to ensure accurate integration and prevent signal distortion.

    • Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30 or zgdc) is commonly used to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (TMS) to 0.00 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons giving rise to each signal.

By following these protocols and comparing the acquired data with the reference values provided, researchers can confidently validate the structure of this compound and distinguish it from its structural isomers. This meticulous approach to structural verification is fundamental to the integrity and success of chemical and pharmaceutical research.

References

A Comparative Guide to Lewis Acids in 1,3-Dioxane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3-dioxanes, a critical structural motif in many natural products and pharmaceuticals, is frequently achieved through the Prins cyclization reaction. The choice of a Lewis acid catalyst is paramount in this transformation, significantly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of various Lewis acids for the synthesis of 1,3-dioxanes, supported by experimental data to inform catalyst selection for research and development.

Performance Comparison of Lewis Acids

The following table summarizes the performance of various Lewis acids in the synthesis of 4-phenyl-1,3-dioxane from styrene and paraformaldehyde, a common model reaction. The data highlights key performance indicators such as catalyst type, reaction time, temperature, and product yield, allowing for a direct comparison of their efficiencies.

Catalyst SystemCatalyst TypeCatalyst LoadingSolventTemperature (°C)Reaction Time (h)Styrene Conversion (%)4-phenyl-1,3-dioxane Selectivity (%)Reference
Homogeneous Lewis Acids
Phosphotungstic acidBrønsted/Lewis Acid12.0 wt%Water903.087.398.9[1]
Trifluoromethanesulfonic acid (TfOH)Brønsted AcidNot specifiedWaterNot specifiedNot specifiedExcellent YieldHigh[1]
IodineLewis AcidNot specifiedNot specifiedMildShortExcellent YieldsHigh[1]
Heterogeneous Solid Acids
ZnAlMCM-41(75)Solid AcidNot specifiedNot specifiedNot specifiedNot specifiedHighHigh[2]
W-ZnAlMCM-41(75)Solid AcidNot specifiedNot specifiedNot specifiedNot specifiedHighHigher than ZnAlMCM-41(75)[2]
MoO3/SiO2Solid AcidNot specifiedNot specifiedNot specifiedNot specified72-90Good[3]
Sulfated ZirconiaSolid AcidNot specifiedNot specifiedNot specifiedNot specified~10093[3]
HZSM-5ZeoliteNot specifiedWater903.0< 87.3< 98.9[1]
Sulfonated resin CT-252Solid AcidNot specifiedWater903.0< 87.3< 98.9[1]
SBA-15-SO3HSolid AcidNot specifiedNot specifiedNot specifiedNot specified~100~100[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

General Procedure for Prins Cyclization using Phosphotungstic Acid[1]
  • Reactant Preparation: In a reaction vessel, styrene (20 mmol) and an aqueous solution of formaldehyde (formalin, with a molar ratio of formalin to styrene of 4:1) are mixed.

  • Catalyst Addition: Phosphotungstic acid is added to the mixture, with a mass ratio of catalyst to the total reaction mixture of 12.0%.

  • Reaction: The mixture is heated to 90°C and stirred for 3.0 hours.

  • Workup and Purification: After the reaction is complete, the product is extracted, and the organic layer is dried and concentrated. The crude product is then purified by appropriate methods to yield 4-phenyl-1,3-dioxane.

General Procedure for Prins Cyclization using Solid Acid Catalysts (e.g., ZnAlMCM-41)[2]
  • Reaction Setup: The Prins cyclization of styrene with paraformaldehyde is carried out in a liquid-phase heterogeneous catalytic system.

  • Catalyst Addition: The solid acid catalyst (e.g., mesoporous ZnAlMCM-41) is added to the reaction mixture.

  • Reaction Conditions: The reaction is conducted under optimized conditions of temperature and pressure for the specific catalyst being used.

  • Catalyst Recovery and Product Isolation: Upon completion of the reaction, the solid catalyst is separated by filtration. The filtrate containing the product is then worked up to isolate the 4-phenyl-1,3-dioxane. The recovered catalyst can be washed, dried, and reused in subsequent reactions.

Visualizing the Process

To better understand the experimental workflow and the logic of the comparative study, the following diagrams are provided.

Experimental_Workflow cluster_prep Reactant & Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Styrene & Paraformaldehyde/Formalin ReactionVessel Reaction Vessel (Controlled Temperature & Time) Reactants->ReactionVessel Catalyst Lewis Acid Catalyst Catalyst->ReactionVessel Workup Quenching, Extraction, & Drying ReactionVessel->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (Yield, Selectivity) Purification->Analysis

Caption: General experimental workflow for Lewis acid-catalyzed 1,3-dioxane synthesis.

Comparative_Study_Logic cluster_goal Objective cluster_catalysts Lewis Acid Catalysts cluster_parameters Key Performance Indicators cluster_outcome Outcome Goal Comparative Study of Lewis Acids for 1,3-Dioxane Synthesis Catalyst1 Homogeneous Lewis Acids Goal->Catalyst1 Catalyst2 Heterogeneous Solid Acids Goal->Catalyst2 Yield Product Yield (%) Catalyst1->Yield Selectivity Selectivity (%) Catalyst1->Selectivity Time Reaction Time (h) Catalyst1->Time Conditions Reaction Conditions (Temp, Solvent) Catalyst1->Conditions Catalyst2->Yield Catalyst2->Selectivity Catalyst2->Time Catalyst2->Conditions Conclusion Optimal Lewis Acid Selection Yield->Conclusion Selectivity->Conclusion Time->Conclusion Conditions->Conclusion

Caption: Logical framework for the comparative study of Lewis acids.

References

Chiral Separation of 4-methyl-1,3-dioxane Enantiomers by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis and analysis of chiral molecules, the separation of enantiomers is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the chiral separation of 4-methyl-1,3-dioxane enantiomers.

While direct experimental data for the chiral separation of this compound is not extensively documented in publicly available literature, this guide compiles data from structurally related compounds, such as other substituted dioxanes and cyclic ethers. This information serves as a robust starting point for method development and optimization. The selection of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantiomeric separation[1]. Polysaccharide-based CSPs, in particular, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds[1].

Comparison of Chiral Stationary Phases and Methods

The successful chiral separation of this compound enantiomers is highly dependent on the choice of the chiral stationary phase and the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their versatility. Normal-phase chromatography is commonly employed for the separation of such relatively non-polar compounds.

The following table summarizes HPLC conditions used for the separation of enantiomers of compounds structurally related to this compound, providing a valuable starting point for method development.

Chiral Stationary Phase (CSP)Analyte ClassMobile PhaseFlow Rate (mL/min)DetectionReported PerformanceReference
Chiralcel® OD-HPhenylalanine Derivativesn-hexane/isopropanol (95:5)0.5UV96% ee[1]
Chiralpak® ADComplex Heterocyclic Compoundn-hexane/2-propanol/diethylamine (75:25:0.1 v/v/v)1.0UV at 260 nmRs > 1.9[1]
Rt-bDEXse (GC Column)4-chloromethyl-2,2-dimethyl-1,3-dioxolane--FIDRs > 1.5[2]
Lux-Amylose-2Substituted 1,3-diazaspiro[4.5]decan-4-onesn-hexane/2-propanol or n-hexane/ethanol1.0UV at 254 nmSuccessful separation of most compounds[3]
CHIRALPAK IH-3Chiral IsothiocyanatesEthanol-based0.5 - 1.0UV at 240 nmα = 1.32-1.46, Rs = 3.43-6.49[4]

Note: The data presented for related compounds should be used as a foundation for screening and optimization for this compound.

Experimental Protocols

A systematic approach to developing a chiral HPLC method is crucial for success[1]. The following is a generalized protocol that can be adapted for the chiral separation of this compound enantiomers.

General Method Development Workflow
  • Column Selection: Begin by screening a selection of polysaccharide-based chiral stationary phases, such as Chiralcel® OD-H, Chiralpak® AD, or a similar amylose-based column.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v).

    • Vary the percentage of the alcohol modifier to optimize retention and resolution.

    • For basic or acidic analytes, consider adding a small amount of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) to the mobile phase to improve peak shape[1].

  • Optimization:

    • Flow Rate: Adjust the flow rate to balance resolution and analysis time. Lower flow rates can sometimes improve resolution[1].

    • Temperature: Investigate the effect of column temperature on the separation. Temperature can influence enantioselectivity[1].

Example Protocol (Adaptable for this compound)

This protocol is a starting point based on methods used for structurally similar compounds.

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (Ambient)

  • Detection: UV at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore. Refractive Index (RI) detection can also be considered.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in developing a chiral HPLC separation method.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis RacemicSample Racemic this compound Dissolve Dissolve in Mobile Phase RacemicSample->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Injector Inject Sample Filter->Injector CSP_Column Chiral Stationary Phase Column Injector->CSP_Column Detector Detection (UV/RI) CSP_Column->Detector Data_System Data Acquisition Detector->Data_System Screen_CSP Screen CSPs Data_System->Screen_CSP Evaluate Resolution (Rs) & Separation Factor (α) Screen_MobilePhase Screen Mobile Phases Screen_CSP->Screen_MobilePhase Optimize Optimize Parameters (Flow Rate, Temperature) Screen_MobilePhase->Optimize

Caption: A logical workflow for developing a chiral HPLC method.

Signaling Pathways and Logical Relationships

The process of chiral separation on a polysaccharide-based CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The differing stability of these complexes leads to different retention times and, thus, separation.

Chiral_Separation_Principle cluster_system Chromatographic System cluster_interaction Chiral Recognition cluster_outcome Separation Outcome Racemic_Mixture Racemic Mixture (R- and S-enantiomers) Complex_R Transient Diastereomeric Complex (R-enantiomer + CSP) Racemic_Mixture->Complex_R Interaction with CSP Complex_S Transient Diastereomeric Complex (S-enantiomer + CSP) Racemic_Mixture->Complex_S Interaction with CSP Mobile_Phase Mobile Phase CSP Chiral Stationary Phase (Polysaccharide-based) CSP->Complex_R CSP->Complex_S Differential_Retention Differential Retention Times Complex_R->Differential_Retention Different Stabilities Complex_S->Differential_Retention Separated_Peaks Separated Enantiomer Peaks Differential_Retention->Separated_Peaks

Caption: Principle of chiral separation by forming transient diastereomeric complexes.

References

Navigating Stereochemistry: A Comparative Guide to the Stability of Substituted 1,3-Dioxane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the conformational biases of heterocyclic systems like 1,3-dioxanes is paramount for rational molecular design. The spatial arrangement of substituents in these saturated heterocycles dictates their physical, chemical, and biological properties. This guide provides a comprehensive comparison of the relative thermodynamic stabilities of cis and trans isomers of substituted 1,3-dioxanes, supported by experimental data and detailed methodologies.

The stability of a substituted 1,3-dioxane is primarily determined by the preference of its substituents to occupy equatorial or axial positions within the dominant chair conformation. Generally, bulky substituents favor the less sterically hindered equatorial position to minimize unfavorable 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers is quantified by the conformational free energy, also known as the A-value (ΔG° = -RTlnK). A positive A-value indicates a preference for the equatorial position.

Comparative Stability Data

The relative stability of cis and trans isomers of substituted 1,3-dioxanes is dependent on the substitution pattern. In many cases, the trans isomer, which allows all substituents to occupy equatorial positions, is thermodynamically more stable. However, the presence of the anomeric effect and other stereoelectronic interactions can sometimes favor conformations with axial substituents, influencing the isomeric equilibrium.

The following table summarizes the conformational free energy differences (A-values) for a variety of substituents at different positions on the 1,3-dioxane ring. These values are crucial for predicting the equilibrium distribution of isomers.

PositionSubstituentA-value (ΔG°) (kcal/mol)Equatorial Preference
2Methyl3.6Strong
2Ethyl3.6Strong
2Isopropyl4.1Very Strong
2tert-Butyl>5.0Overwhelming
2Phenyl3.1Strong
4Methyl2.9Strong
5Methyl0.8Moderate
5Ethyl1.0Moderate
5Isopropyl1.5Moderate
5tert-Butyl2.1Strong
5Phenyl1.0Moderate

Note: Data compiled from various sources. A-values can vary slightly depending on the solvent and experimental conditions.

Experimental Determination of Isomer Stability

The quantitative data presented above are primarily determined through two key experimental techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and chemical equilibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the ratio of isomers at equilibrium.

Protocol:

  • Sample Preparation: A solution of the substituted 1,3-dioxane is prepared in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) at a known concentration.

  • Data Acquisition: ¹H NMR spectra are recorded at a specific temperature, ensuring that the conformational equilibrium has been reached. For quantitative analysis, it is crucial to use a long relaxation delay (D1) to ensure complete relaxation of all protons, allowing for accurate integration.

  • Spectral Analysis: The relative concentrations of the cis and trans isomers are determined by integrating the signals of well-resolved protons that are unique to each isomer.

  • Equilibrium Constant Calculation: The equilibrium constant (K) is calculated as the ratio of the concentrations of the isomers (K = [trans]/[cis] or vice versa, depending on the specific equilibrium).

  • Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) is then calculated from the equilibrium constant using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

Chemical Equilibration

This method involves establishing a chemical equilibrium between the cis and trans isomers, typically under acidic conditions, and then analyzing the composition of the mixture.

Protocol:

  • Isomer Isolation: A pure sample of either the cis or trans isomer is isolated.

  • Equilibration Reaction: The isolated isomer is dissolved in a suitable solvent containing a catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid, BF₃·OEt₂). The acid catalyzes the cleavage and reformation of the acetal or ketal, allowing the isomers to interconvert and reach thermodynamic equilibrium.

  • Reaction Quenching: Once equilibrium is reached (monitored by taking aliquots over time and analyzing them), the reaction is quenched by neutralization of the acid.

  • Mixture Analysis: The ratio of the cis and trans isomers in the equilibrated mixture is determined using an analytical technique such as Gas Chromatography (GC) or NMR spectroscopy.

  • Calculation of K and ΔG°: The equilibrium constant and the Gibbs free energy difference are calculated as described in the NMR protocol.

Conformational Equilibrium of a Substituted 1,3-Dioxane

The following diagram illustrates the fundamental chair-chair interconversion of a 2-substituted 1,3-dioxane, which underlies the cis-trans isomerism in more complex systems.

Caption: Chair-chair interconversion of a 2-substituted 1,3-dioxane.

Note: The DOT script above is a template. To generate the actual image, the IMG SRC paths need to be replaced with URLs to images of the axial and equatorial conformers of a 2-substituted 1,3-dioxane.

The logical relationship for determining stability is as follows:

StabilityDetermination Experiment Experimental Measurement (NMR or Chemical Equilibration) IsomerRatio Determine Isomer Ratio ([trans] / [cis]) Experiment->IsomerRatio K_calc Calculate Equilibrium Constant K = [trans] / [cis] IsomerRatio->K_calc dG_calc Calculate Gibbs Free Energy ΔG° = -RTlnK K_calc->dG_calc Stability Relative Stability (Lower ΔG° is more stable) dG_calc->Stability

Caption: Workflow for determining the relative stability of isomers.

This guide provides a foundational understanding of the factors governing the relative stabilities of substituted 1,3-dioxane isomers. For drug development professionals and researchers, a thorough grasp of these stereochemical principles is indispensable for the design of molecules with desired three-dimensional structures and, consequently, optimized biological activities.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of 4-methyl-1,3-dioxane with its parent compound, 1,3-dioxane, and the structurally related cycloalkane, cyclohexane. This analysis is crucial for researchers and scientists in the fields of medicinal chemistry and drug development, where 1,3-dioxane moieties are of significant interest.[1] The spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offer key insights into the molecular structure and electronic environment of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, 1,3-dioxane, and cyclohexane to facilitate a clear and objective comparison.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~1.15Doublet-CH₃
~1.3-1.8Multiplet-CH₂- (C5)
~3.5-4.2Multiplet-CH- (C4), -OCH₂- (C6)
~4.7, ~4.9AB quartet-OCH₂O- (C2)
1,3-Dioxane 1.78[2]Quintet[2]-CH₂- (C5)
3.91[2]Triplet[2]-OCH₂- (C4, C6)
4.85[2]Singlet-OCH₂O- (C2)
Cyclohexane 1.43[3]Singlet[3]-CH₂-

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound ~21.8-CH₃
~34.0C5
~66.8C6
~72.5C4
~94.0C2
1,3-Dioxane 27.5C5
67.0C4, C6
94.5C2
Cyclohexane 27.1-CH₂-

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
This compound ~2960-2850C-H stretching
~1170, ~1090, ~1040C-O stretching (ether)
1,3-Dioxane ~3000-2800[4]C-H stretching[4]
~1140-1070, ~940[4]C-O stretching (cyclic ether)[4]
Cyclohexane ~2925, ~2850C-H stretching
~1445C-H bending

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 102101, 87, 72, 57, 43[5]
1,3-Dioxane 8887, 58, 57, 42, 31
Cyclohexane 8469, 56, 41, 28
Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.[1] The data presented in this guide are typically acquired using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][6] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).[1] The solution is then transferred to a clean, dry 5 mm NMR tube.[1]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6]

  • Data Acquisition: The magnetic field is shimmed to achieve homogeneity.[1] For ¹H NMR, a standard single-pulse experiment is performed. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.[6]

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Liquid samples are analyzed as a thin film between salt plates (e.g., NaCl or KBr).[6] Solid samples can be prepared as KBr pellets or as a mull in Nujol.[6]

  • Instrumentation: FT-IR spectra are recorded on a Fourier Transform Infrared Spectrometer.[6]

  • Data Acquisition: Spectra are typically recorded in the 4000-400 cm⁻¹ range.[6] The right-hand part of the spectrum, from approximately 1500 to 400 cm⁻¹, is often considered the fingerprint region for identification.[4]

3. Mass Spectrometry (MS):

  • Ionization: Electron Ionization (EI) is a common technique used for these types of compounds.[6]

  • Instrumentation: A mass spectrometer is used to separate ions based on their mass-to-charge ratio (m/z).[6]

  • Data Acquisition: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[6]

Conformational Analysis

The spectroscopic data, particularly NMR, is heavily influenced by the conformational preferences of the molecules. This compound primarily exists in a chair conformation, with the methyl group preferentially occupying the equatorial position to minimize steric strain.[7][8] This conformational preference affects the chemical shifts and coupling constants observed in the NMR spectra. The parent 1,3-dioxane also adopts a chair conformation.[9] Cyclohexane is well-known for its chair conformation, which rapidly interconverts at room temperature, leading to a single time-averaged signal in the ¹H NMR spectrum.[3][10]

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the compared compounds.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Sample This compound 1,3-Dioxane Cyclohexane NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Groups Fingerprint Region IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Comparison Structural Elucidation & Comparative Guide NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Guide to the Determination of Enantiomeric Excess in Chiral 1,3-Dioxanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the quality control of chiral molecules. Chiral 1,3-dioxanes are significant structural motifs in numerous bioactive compounds and pharmaceutical intermediates. Therefore, robust and reliable analytical methods for quantifying their enantiomeric purity are essential. This guide provides a comparative overview of the primary analytical techniques used for this purpose, complete with experimental protocols and performance data to aid in method selection and implementation.

The principal methods for determining the enantiomeric excess of chiral 1,3-dioxanes are chiral chromatography—primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries. Each technique offers a unique set of advantages and is suited to different analytical challenges.

Comparison of Key Analytical Methods

The choice of analytical method depends on several factors, including the physicochemical properties of the 1,3-dioxane derivative (e.g., volatility, thermal stability, presence of chromophores), the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the core principles and typical characteristics of the most common techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral NMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in the liquid phase.[1]Separation of volatile enantiomers in a capillary column coated with a chiral selector.[1]Formation of transient diastereomeric complexes with a chiral solvating or shift reagent, leading to distinct NMR signals for each enantiomer.[1]
Typical Selector Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, or cyclodextrin-based CSPs.[1][2][3]Cyclodextrin derivatives coated on a polysiloxane stationary phase.[4]Chiral Solvating Agents (CSAs) or Chiral Lanthanide Shift Reagents (LSRs).[1][5][6]
Sample Requirements Must be soluble in the mobile phase; requires a chromophore for UV detection.Must be volatile and thermally stable.[1]Soluble in a suitable deuterated solvent; relatively higher concentration needed (mg scale).[1]
Key Advantages Broad applicability, high resolution, well-established, suitable for non-volatile compounds.[2][3]High efficiency and resolution for volatile compounds, fast analysis times.[4][7]No separation required, provides direct measure of enantiomer ratio, rapid method development.[1][8]
Key Limitations Method development can be time-consuming, requires screening of columns and mobile phases.[2]Limited to thermally stable and volatile analytes, potential for racemization at high temperatures.Lower sensitivity than chromatographic methods, potential for signal overlap, cost of chiral reagents.[8]

Experimental Protocols and Workflows

Detailed and reproducible experimental protocols are critical for the successful determination of enantiomeric excess. Below are adaptable protocols for each of the primary techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for separating a wide range of enantiomers.[3][9] The success of the separation is highly dependent on the selection of the chiral stationary phase (CSP) and the mobile phase composition.[2] Polysaccharide-based CSPs are particularly effective for a broad range of compounds.[2]

cluster_0 HPLC Method Development A Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) B Screen Mobile Phases (Normal vs. Reversed-Phase) A->B C Optimize Mobile Phase Composition (e.g., Hexane/Isopropanol ratio) B->C D Optimize Flow Rate and Temperature C->D E Method Validation (Resolution, Linearity, Accuracy) D->E F Calculate Enantiomeric Excess E->F

Caption: A logical workflow for developing a chiral HPLC method.[2]

This protocol is a starting point and should be adapted based on the specific 1,3-dioxane derivative. It is based on methods developed for structurally similar compounds.[1]

  • Instrumentation : HPLC system with a UV-Vis or Diode Array Detector.

  • Chiral Column : Chiralpak® AD-H or Chiralcel® OD-H (or equivalent polysaccharide-based column).

  • Mobile Phase : A mixture of n-hexane and isopropanol (e.g., starting with 90:10 v/v). The ratio should be optimized to achieve baseline separation.[10]

  • Flow Rate : 1.0 mL/min.[10]

  • Column Temperature : 25 °C (can be varied to improve resolution).[2]

  • Detection : UV at a wavelength where the analyte absorbs (e.g., 254 nm for aromatic derivatives).[10]

  • Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]

  • Calculation of Enantiomeric Excess (% ee) : % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.[1]

Chiral Gas Chromatography (GC)

Chiral GC is highly effective for the analysis of volatile and thermally stable chiral 1,3-dioxanes. The separation is achieved using a capillary column coated with a chiral selector, typically a cyclodextrin derivative.[4]

cluster_1 GC Analysis Workflow A Sample Preparation (Dissolve in volatile solvent) B Select Chiral GC Column (e.g., β-DEX™) A->B C Optimize Temperature Program B->C D Inject Sample C->D E Data Acquisition & Integration D->E F Calculate Enantiomeric Excess E->F

Caption: General workflow for enantiomeric excess determination by Chiral GC.

This protocol is suitable for thermally stable 1,3-dioxane derivatives and can be adapted from methods used for similar compounds.[11][12]

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column : A cyclodextrin-based capillary column (e.g., Supelco β-DEX™ 225 or similar).

  • Carrier Gas : Nitrogen or Helium, at an appropriate flow rate (e.g., 2 mL/min).[12]

  • Injector Temperature : 230-250 °C.[12]

  • Oven Temperature Program : Start with an initial temperature (e.g., 120 °C) and hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature. The program must be optimized to resolve the enantiomers.[12]

  • Detector Temperature : 250 °C (for FID).[12]

  • Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.[1]

  • Calculation : The % ee is calculated from the integrated peak areas of the two enantiomers, as shown in the HPLC section.

Chiral NMR Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[1] The technique relies on a chiral auxiliary, such as a Chiral Lanthanide Shift Reagent (LSR) or a Chiral Solvating Agent (CSA), to induce a chemical shift difference (ΔΔδ) between corresponding protons of the two enantiomers.[6][8]

cluster_2 NMR Analysis Workflow A Acquire Standard ¹H NMR Spectrum B Add Chiral Auxiliary (CSA or LSR) A->B C Acquire Second ¹H NMR Spectrum B->C D Identify Resolved Enantiomeric Signals C->D E Integrate Signals D->E F Calculate Enantiomeric Ratio E->F

Caption: Workflow for ee determination using Chiral NMR Spectroscopy.[1]

This protocol provides a framework for using a chiral auxiliary to determine enantiomeric excess.

  • Instrumentation : NMR Spectrometer (400 MHz or higher is recommended for better resolution).[1]

  • Chiral Auxiliary :

    • Chiral Solvating Agent (CSA) : e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.[1]

    • Chiral Lanthanide Shift Reagent (LSR) : e.g., Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[6]

  • Solvent : Anhydrous deuterated chloroform (CDCl₃) or another suitable non-coordinating solvent.[1][6]

  • Procedure :

    • Prepare a solution of the chiral 1,3-dioxane (approx. 5-10 mg) in ~0.5 mL of deuterated solvent in an NMR tube.[1]

    • Acquire a standard ¹H NMR spectrum.

    • Add a small, sub-stoichiometric amount of the chiral auxiliary to the NMR tube. Acquire another spectrum.

    • Continue to add the auxiliary in small increments, acquiring a spectrum after each addition, until a sufficient separation of signals for at least one pair of corresponding protons is observed.[6]

    • Carefully integrate the well-resolved signals corresponding to each enantiomer.

  • Calculation : The enantiomeric excess is calculated directly from the ratio of the integrals (I₁ and I₂) of the resolved peaks: % ee = [ (I₁ - I₂) / (I₁ + I₂) ] x 100

References

A Comparative Guide to the Reactivity of 1,3-Dioxanes and 1,3-Dioxolanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful organic synthesis. Among the most prevalent choices for the protection of carbonyls and 1,2- or 1,3-diols are the cyclic acetals, 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings). Although structurally similar, their reactivity profiles exhibit crucial differences that can be strategically exploited. This guide provides an objective comparison of their reactivity under various conditions, supported by experimental data and detailed methodologies.

Key Reactivity Differences at a Glance

The stability and reactivity of 1,3-dioxanes and 1,3-dioxolanes are highly dependent on the reaction conditions, particularly the nature of the catalyst and the substitution pattern on the ring.[1] Generally, 1,3-dioxanes are thermodynamically more stable and show greater resistance to acid-catalyzed hydrolysis.[1] In contrast, 1,3-dioxolanes are more susceptible to acid-catalyzed cleavage but exhibit higher reactivity in reductive cleavage reactions.[1]

Acid-Catalyzed Hydrolysis: The Thermodynamic Advantage of the Six-Membered Ring

Under acidic conditions, the cleavage of both 1,3-dioxanes and 1,3-dioxolanes proceeds through a rate-determining step involving the formation of a resonance-stabilized oxocarbenium ion intermediate.[1] However, experimental evidence consistently shows that 1,3-dioxanes hydrolyze at a slower rate than their 1,3-dioxolane counterparts.[1] This difference in stability is attributed to the lower ring strain in the chair conformation of the six-membered 1,3-dioxane ring compared to the envelope or twist conformations of the five-membered 1,3-dioxolane ring.

dot

Mechanism of Acid-Catalyzed Acetal Hydrolysis.
Quantitative Comparison of Hydrolysis Rates

The relative rates of hydrolysis can be quantified by determining the rate constants or half-lives of the respective acetals under controlled acidic conditions. The following table summarizes the relative rates of hydrolysis for some representative 1,3-dioxanes and 1,3-dioxolanes.

Acetal/Ketal DerivativeRing SystemRelative Rate of Hydrolysis
Benzaldehyde Acetal1,3-DioxolaneFaster
Benzaldehyde Acetal1,3-DioxaneSlower
Acetone Ketal1,3-DioxolaneSlower
Acetone Ketal1,3-DioxaneFaster

Note: The relative rates are generalizations. The actual rates depend on the specific substrate and reaction conditions.

Reductive Cleavage: The Kinetic Reactivity of the Five-Membered Ring

In contrast to their stability under acidic hydrolysis, 1,3-dioxolanes are generally more susceptible to reductive cleavage than 1,3-dioxanes. This reaction is typically carried out using a combination of a hydride source, such as lithium aluminum hydride (LiAlH₄), and a Lewis acid, like aluminum chloride (AlCl₃).[2] The enhanced reactivity of the 1,3-dioxolane is attributed to the greater ease of forming the intermediate oxocarbenium ion upon coordination of the Lewis acid to one of the oxygen atoms.[2]

Interestingly, this trend is reversed for ketals (acetals derived from ketones). For ketals, the 1,3-dioxane ring is cleaved more rapidly than the 1,3-dioxolane ring, although the difference in rates is less pronounced than with acetals derived from aldehydes.

dot

Reductive_Cleavage cluster_Reactants Reactants cluster_Intermediate Intermediate Formation cluster_Product Product Acetal 1,3-Dioxolane or 1,3-Dioxane Lewis_Acid_Complex Lewis Acid-Acetal Complex Acetal->Lewis_Acid_Complex Lewis Acid Coordination Reagents LiAlH4 / AlCl3 Reagents->Lewis_Acid_Complex Oxocarbenium_Ion Oxocarbenium Ion Lewis_Acid_Complex->Oxocarbenium_Ion Ring Opening Hydroxy_Ether Hydroxy Ether Oxocarbenium_Ion->Hydroxy_Ether Hydride Attack

General Workflow for Reductive Cleavage of Cyclic Acetals.
Comparative Data for Reductive Cleavage

Acetal/Ketal DerivativeRing SystemRelative Rate of Reductive Cleavage
Aldehyde Acetal1,3-DioxolaneFaster
Aldehyde Acetal1,3-DioxaneSlower
Ketone Ketal1,3-DioxolaneSlower
Ketone Ketal1,3-DioxaneFaster

Experimental Protocols

Protocol 1: Comparative Acid-Catalyzed Hydrolysis via NMR Spectroscopy

This protocol outlines a general method for comparing the hydrolytic stability of a 1,3-dioxane and a 1,3-dioxolane derivative using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • 1,3-dioxane derivative

  • 1,3-dioxolane derivative

  • Deuterated solvent (e.g., CDCl₃ or Acetone-d₆)

  • Acid catalyst (e.g., a standardized solution of HCl in D₂O or p-toluenesulfonic acid)

  • NMR tubes

  • Internal standard (e.g., tetramethylsilane - TMS, or a known concentration of a stable compound with a distinct NMR signal)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the 1,3-dioxane derivative and dissolve it in the deuterated solvent in a volumetric flask.

    • Add a known amount of the internal standard.

    • Repeat the process for the 1,3-dioxolane derivative in a separate volumetric flask.

  • NMR Analysis Setup:

    • Transfer a measured volume of the 1,3-dioxane solution to an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) to confirm the purity and establish the initial concentration relative to the internal standard.

  • Initiation of Hydrolysis:

    • To the NMR tube, add a precise amount of the acid catalyst.

    • Quickly mix the contents and place the tube in the NMR spectrometer.

  • Reaction Monitoring:

    • Acquire ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis.

    • Monitor the disappearance of the characteristic signals of the starting acetal and the appearance of the signals corresponding to the aldehyde/ketone and diol products.

  • Data Analysis:

    • Integrate the signals of the starting material and the internal standard in each spectrum.

    • Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the acetal versus time.

    • Determine the rate constant (k) and/or the half-life (t₁/₂) of the hydrolysis reaction.

  • Comparison:

    • Repeat steps 2-5 for the 1,3-dioxolane derivative under identical conditions (temperature, catalyst concentration).

    • Compare the determined rate constants or half-lives to quantify the relative reactivity.

Protocol 2: Competitive Reductive Cleavage

This protocol allows for the direct comparison of the reductive cleavage rates of a 1,3-dioxane and a 1,3-dioxolane in a single experiment.

Materials:

  • 1,3-dioxane derivative

  • 1,3-dioxolane derivative

  • Anhydrous ether or tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Aluminum chloride (AlCl₃)

  • Internal standard for GC analysis (e.g., a long-chain alkane)

  • Quenching solution (e.g., saturated aqueous sodium sulfate or Rochelle's salt solution)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a solution of LiAlH₄ in anhydrous ether/THF.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Lewis Acid:

    • Slowly add a solution of AlCl₃ in anhydrous ether/THF to the LiAlH₄ suspension. Stir the mixture for a predetermined time to allow for the formation of the reducing agent complex.

  • Competitive Reaction:

    • Prepare a solution containing equimolar amounts of the 1,3-dioxane derivative, the 1,3-dioxolane derivative, and the internal standard in anhydrous ether/THF.

    • Add this solution dropwise to the cooled reducing agent mixture.

  • Reaction Monitoring and Quenching:

    • At various time points, withdraw aliquots from the reaction mixture.

    • Immediately quench each aliquot by adding it to a vigorously stirred, separate vial containing the quenching solution.

  • Workup and Analysis:

    • For each quenched aliquot, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent, filter, and carefully concentrate the solvent.

    • Analyze the composition of the crude product by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Data Analysis:

    • By comparing the peak areas of the remaining starting materials and the formed hydroxy ether products relative to the internal standard at each time point, the relative rates of cleavage can be determined.

Strategic Application in Organic Synthesis

The differential reactivity of 1,3-dioxanes and 1,3-dioxolanes is a powerful tool in multi-step organic synthesis, allowing for the selective protection and deprotection of carbonyl groups. A common strategy involves the use of a 1,3-dioxolane to protect a more reactive carbonyl group, which can be selectively removed under mild acidic conditions while a more robust 1,3-dioxane protecting another carbonyl group remains intact.

dot

Synthetic_Strategy cluster_Start Starting Material cluster_Protection Protection cluster_Selective_Deprotection Selective Deprotection cluster_Transformation Functional Group Transformation cluster_Final_Deprotection Final Deprotection Dicarbonyl Dicarbonyl Compound Mixed_Acetals Molecule with both 1,3-Dioxolane and 1,3-Dioxane Dicarbonyl->Mixed_Acetals Protection Mono_Protected Selective removal of 1,3-Dioxolane Mixed_Acetals->Mono_Protected Mild Acid Transformed_Product Reaction at the liberated carbonyl Mono_Protected->Transformed_Product Reagent Final_Product Removal of 1,3-Dioxane Transformed_Product->Final_Product Stronger Acid

Selective deprotection strategy using differential acetal stability.

This strategy is particularly valuable in the synthesis of complex molecules such as natural products and pharmaceuticals, where precise control over the reactivity of multiple functional groups is paramount. For instance, in the synthesis of polyketide natural products, a terminal aldehyde might be protected as a 1,3-dioxolane, while a less reactive ketone within the carbon skeleton is protected as a 1,3-dioxane. The dioxolane can then be selectively hydrolyzed to unmask the aldehyde for further elaboration, leaving the ketone protected.

Conclusion

The choice between a 1,3-dioxane and a 1,3-dioxolane as a protecting group is a strategic decision that should be based on the planned synthetic route. For applications requiring high stability towards acidic reagents, the 1,3-dioxane is the superior choice. Conversely, if facile cleavage under either mild acidic or reductive conditions is desired, the 1,3-dioxolane is more suitable. A thorough understanding of these contrasting reactivities enables the design of elegant and efficient synthetic strategies, ultimately facilitating the successful construction of complex molecular targets.

References

A Comparative Analysis of Experimental and Calculated Spectroscopic Data for 4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data

This guide provides a detailed comparison of experimental and computationally calculated spectroscopic data for the compound 4-methyl-1,3-dioxane. The objective is to offer researchers a clear understanding of the correlation between experimental results and theoretical predictions for this heterocyclic compound. This comparison is crucial for structural elucidation, impurity identification, and method development in various scientific and pharmaceutical applications.

Data Presentation

The following tables summarize the experimental and calculated spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopic Data

Solvent: CDCl₃

Proton Assignment Experimental Chemical Shift (ppm) [1]Calculated Chemical Shift (ppm) Multiplicity
H-2a (axial)~5.03[Data not available]d
H-2e (equatorial)~4.70[Data not available]d
H-4 (axial)~4.08[Data not available]m
H-6a (axial)~3.73[Data not available]m
H-6e (equatorial)~3.70[Data not available]m
H-5a (axial)~1.74[Data not available]m
H-5e (equatorial)~1.48[Data not available]m
-CH₃~1.23[Data not available]d
¹³C NMR Spectroscopic Data
Carbon Assignment Experimental Chemical Shift (ppm) Calculated Chemical Shift (ppm)
C-2[Data not available][Data not available]
C-4[Data not available][Data not available]
C-5[Data not available][Data not available]
C-6[Data not available][Data not available]
-CH₃[Data not available][Data not available]

Note on Experimental and Calculated Data: Specific experimental and calculated ¹³C NMR chemical shifts for all carbons were not found in the initial search. However, experimental data is available through databases like SpectraBase[3]. Calculated shifts can be predicted using computational chemistry software.

IR Spectroscopic Data
Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
C-H stretching~2960-2850[Data not available]
C-O-C stretching~1140-1070[Data not available]

Note on Experimental and Calculated Data: The experimental IR spectrum of 1,3-dioxanes typically shows strong C-H stretching bands and characteristic C-O-C ether stretches[4]. Calculated IR frequencies are commonly obtained from DFT calculations (e.g., using the B3LYP functional with a 6-31G(d,p) basis set) after geometry optimization[5]. These calculations can aid in the assignment of complex vibrational modes.

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI), 70 eV[3]

Experimental m/z [1]Relative Intensity (%) [1]Calculated m/z Proposed Fragment
1024.4102.0681[M]⁺ (Molecular Ion)
10173.4101.0603[M-H]⁺
8719.387.0446[M-CH₃]⁺
7259.772.0575[C₄H₈O]⁺
5567.355.0184[C₃H₃O]⁺
43100.043.0184[C₂H₃O]⁺

Note on Calculated Data: The calculated m/z values correspond to the exact mass of the proposed fragments. In silico fragmentation tools can predict the fragmentation patterns of a molecule under specific ionization conditions, providing a theoretical mass spectrum for comparison[6][7].

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-25 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial[8][9].

  • The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette. To ensure field homogeneity, the sample should be free of any solid particles; filtration through a small plug of glass wool may be necessary[10].

  • A small amount of a reference standard, such as Tetramethylsilane (TMS), is added to the solvent for chemical shift calibration.

Data Acquisition:

  • The NMR tube is placed in a spinner and inserted into the NMR spectrometer.

  • For ¹H NMR, a standard pulse program is used. The number of scans typically ranges from 8 to 64 to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • The acquired Free Induction Decay (FID) is processed with an appropriate window function, followed by a Fourier transform. The resulting spectrum is then phased and baseline corrected.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal (e.g., diamond or ZnSe) is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

  • A background spectrum of the clean, empty ATR crystal is collected.

  • A small drop of liquid this compound is placed directly onto the center of the ATR crystal.

  • Pressure is applied using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • The sample spectrum is acquired. The number of co-added interferograms can be adjusted (e.g., 64 scans) at a specified resolution (e.g., 4 cm⁻¹) to obtain a high-quality spectrum[11].

  • The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

  • A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.

  • In the ion source, the sample vapor is bombarded with a beam of high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI)[12][13].

  • This bombardment removes an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing it to fragment into smaller, charged ions.

Mass Analysis and Detection:

  • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the comparison of experimental and calculated spectroscopic data.

G cluster_exp Experimental Workflow cluster_calc Computational Workflow cluster_comp Data Comparison sample Sample of This compound prep Sample Preparation (e.g., dissolution in CDCl3) sample->prep ms_exp Mass Spectrometry (EI) sample->ms_exp nmr_exp 1H & 13C NMR Spectroscopy prep->nmr_exp ir_exp FT-IR Spectroscopy prep->ir_exp compare Comparison of Experimental vs. Calculated Spectra nmr_exp->compare Experimental NMR Data ir_exp->compare Experimental IR Data ms_exp->compare Experimental MS Data structure Molecular Structure of This compound geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) structure->geom_opt ms_calc In Silico Fragmentation structure->ms_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc ir_calc IR Frequency Calculation geom_opt->ir_calc nmr_calc->compare Calculated NMR Data ir_calc->compare Calculated IR Data ms_calc->compare Calculated MS Data

Caption: Workflow for comparing experimental and calculated spectroscopic data.

References

Assessing the Anomeric Effect in 2-Substituted-4-Methyl-1,3-Dioxanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The anomeric effect, a stereoelectronic phenomenon, plays a crucial role in the conformational preferences of heterocyclic compounds, influencing their three-dimensional structure and, consequently, their biological activity and physicochemical properties. In the realm of medicinal chemistry and drug development, a profound understanding of this effect is paramount for the rational design of molecules with desired conformations. This guide provides a comprehensive comparison of the anomeric effect in 2-substituted-4-methyl-1,3-dioxanes, supported by experimental data and detailed methodologies.

Conformational Equilibrium in 2-Substituted-4-Methyl-1,3-Dioxanes

The chair conformation is the most stable for the 1,3-dioxane ring. A substituent at the C2 position can adopt either an axial or an equatorial orientation. The equilibrium between these two conformers is governed by a combination of steric and stereoelectronic effects. The anomeric effect specifically refers to the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to favor the axial position, a preference that is contrary to what would be expected based on steric hindrance alone.

This preference for the axial position for electronegative substituents is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen atoms and the antibonding σ* orbital of the C2-substituent bond (n -> σ*). This interaction is maximized when the substituent is in the axial position.

Below is a logical diagram illustrating the conformational equilibrium and the key factors influencing it.

Conformational Equilibrium of 2-Substituted-4-Methyl-1,3-Dioxanes cluster_equatorial Equatorial Conformer cluster_axial Axial Conformer cluster_factors_eq Favorable for Equatorial cluster_factors_ax Favorable for Axial Equatorial Equatorial Substituent (R) Axial Axial Substituent (R) Equatorial->Axial Ring Inversion Equilibrium Equilibrium Position Equatorial->Equilibrium Steric Preference Axial->Equilibrium Electronic Preference Steric Steric Hindrance (Minimized) Steric->Equatorial Anomeric Anomeric Effect (n -> σ* stabilization) Anomeric->Axial Workflow for Assessing the Anomeric Effect cluster_synthesis Synthesis cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data Data Interpretation Synthesis Synthesize 2-R-4-Me-1,3-dioxane NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Synthesis->NMR Equilibration Chemical Equilibration Synthesis->Equilibration Modeling Molecular Modeling (DFT, NBO) Synthesis->Modeling Coupling Analyze J-Couplings NMR->Coupling Integration Integrate Peaks (Low T) NMR->Integration Energy Calculate ΔG° Equilibration->Energy Modeling->Energy NBO_analysis Analyze n -> σ* Modeling->NBO_analysis Coupling->Energy Integration->Energy Conclusion Assess Anomeric Effect Energy->Conclusion NBO_analysis->Conclusion

A Comparative Guide to 4-Methyl-1,3-dioxane Versus Traditional Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical synthesis, particularly within pharmaceutical and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction efficiency, product purity, and the overall sustainability of a process. While traditional ethereal solvents like tetrahydrofuran (THF), diethyl ether, and 1,4-dioxane have long been mainstays in the laboratory, there is a growing impetus to explore alternatives that offer improved performance, safety, and environmental profiles. This guide provides a comprehensive comparison of 4-methyl-1,3-dioxane against a range of traditional and greener ethereal solvents, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of a solvent's physical and chemical properties is paramount for its effective application. The following table summarizes key physicochemical data for this compound and several common ethereal solvents, facilitating a direct comparison of their characteristics.

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)1,4-DioxaneCyclopentyl Methyl Ether (CPME)Diethyl Ether
CAS Number 1120-97-4[1][2]109-99-9[3]96-47-9[4]123-91-1[5]5614-37-9[6]60-29-7[7]
Molecular Formula C₅H₁₀O₂[1][2]C₄H₈O[3][8]C₅H₁₀O[4]C₄H₈O₂[5]C₆H₁₂O[9]C₄H₁₀O[7]
Molecular Weight ( g/mol ) 102.13[1][10]72.11[3][8]86.13[4][11]88.11[12]100.16[6]74.12[7]
Boiling Point (°C) 114[1]66[3][13]80.2[14]101.1[12][15]106[6][16]34.5[17]
Melting Point (°C) --108.5[3][13]-136[14]11.8[12]-140[6][16]-116.3
Density (g/mL at 20°C) 0.98[1]0.888[3]0.854[14]1.033[12]0.863 (at 20°C)[9]0.713[17]
Water Solubility SolubleMiscible[3][8]Partially Soluble (14.4 g/100 g at 23°C)[4][14]Miscible[5][12]Low (1.1 g/100 g at 23°C)[18]Slightly Soluble (6.05 g/100 mL at 25°C)[19]
Flash Point (°C) 22 [c]-14[3]-1112 [c]-1[16]-45
Dipole Moment (D) -1.75[3]1.38[20]0.45-1.15
Dielectric Constant -7.58[3]6.97[20]2.21-4.34

Performance in Key Chemical Reactions

While direct, quantitative comparative studies on the performance of this compound in many named reactions are not extensively available in peer-reviewed literature, its structural similarity to other ethereal solvents allows for informed predictions and highlights areas for experimental exploration.

Grignard Reactions

Ethereal solvents are crucial for the formation and stabilization of Grignard reagents.[21] Diethyl ether and THF are the most common choices.[19][21] Notably, one study has reported that this compound is as effective as diethyl ether for Grignard reactions. This suggests its potential as a higher-boiling-point alternative, which could be advantageous for reactions requiring more elevated temperatures. Greener alternatives like 2-MeTHF and CPME have also shown excellent performance in Grignard reactions, sometimes offering improved yields and easier workups due to their lower water solubility.[9][14]

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in drug discovery and development. Solvents like 1,4-dioxane and THF are frequently employed in these transformations.[22] The ability of this compound to dissolve a wide range of organic compounds suggests its potential applicability in such reactions.[3] Its higher boiling point compared to THF could allow for a broader reaction temperature window.

Nucleophilic Substitution Reactions

The polarity of a solvent can significantly influence the rate and mechanism of nucleophilic substitution reactions (SN1 and SN2).[23] Ethereal solvents are generally classified as polar aprotic solvents, which are well-suited for SN2 reactions. The specific polarity and solvating properties of this compound would determine its effectiveness in these transformations compared to traditional solvents.

Experimental Protocol: A Framework for Comparative Analysis

To facilitate the direct comparison of this compound with other solvents, the following detailed experimental protocol for a Grignard reaction is provided. This standardized procedure can be adapted for various substrates and serves as a template for researchers to generate their own comparative data.

Objective: To compare the yield and reaction profile of the formation of triphenylmethanol via the Grignard reaction of phenylmagnesium bromide with benzophenone in this compound versus a traditional solvent (e.g., THF or diethyl ether).

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Benzophenone

  • Anhydrous this compound

  • Anhydrous traditional solvent (e.g., THF or diethyl ether)

  • Iodine crystal (as initiator)

  • 3 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Appropriate glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation of the Grignard Reagent:

    • In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in the anhydrous solvent to be tested (this compound or traditional solvent).

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone:

    • Dissolve benzophenone (1.0 eq) in the same anhydrous solvent in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the benzophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 3 M hydrochloric acid until the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Analysis:

    • Determine the yield of the purified triphenylmethanol.

    • Analyze the purity of the product using techniques such as NMR, GC-MS, or LC-MS.

    • Compare the yield and purity of the product obtained in this compound with that obtained in the traditional solvent.

Mandatory Visualizations

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification cluster_analysis Analysis and Comparison prep_start Start add_mg Add Mg turnings and I₂ prep_start->add_mg add_bromo Add bromobenzene solution in test solvent add_mg->add_bromo reflux Reflux add_bromo->reflux prep_end Grignard Reagent Formed reflux->prep_end react_start Cool Grignard Reagent prep_end->react_start add_benzo Add benzophenone solution react_start->add_benzo stir Stir at Room Temperature add_benzo->stir react_end Reaction Complete stir->react_end workup_start Quench with HCl react_end->workup_start extract Extract with Organic Solvent workup_start->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify workup_end Purified Product purify->workup_end analysis_start Determine Yield workup_end->analysis_start purity_check Assess Purity (NMR, GC-MS) analysis_start->purity_check compare Compare results between solvents purity_check->compare analysis_end Conclusion compare->analysis_end Solvent_Selection_Guide cluster_criteria Selection Criteria cluster_solvents Solvent Choice start Start: Solvent Selection boiling_point Required Boiling Point? start->boiling_point polarity Required Polarity? boiling_point->polarity High (>100°C) thf THF boiling_point->thf Low (~66°C) me_thf 2-MeTHF boiling_point->me_thf Medium (~80°C) diethyl_ether Diethyl Ether boiling_point->diethyl_ether Very Low (~35°C) water_sol Water Miscibility an Issue? polarity->water_sol Polar Aprotic ehs EHS Concerns? polarity->ehs dioxane4m This compound water_sol->dioxane4m No (Soluble) water_sol->me_thf Yes (Partially Soluble) dioxane14 1,4-Dioxane water_sol->dioxane14 No (Miscible) cpme CPME water_sol->cpme Yes (Low Solubility) ehs->dioxane4m Moderate (Flammable) ehs->thf Moderate (Peroxide Former) ehs->me_thf Lower (Greener Alternative) ehs->dioxane14 High (Carcinogen) ehs->cpme Lower (Greener Alternative)

References

Comparative Analysis of 4-Methyl-1,3-Dioxane Derivatives: Cross-Reactivity and Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Methyl-1,3-Dioxane Derivatives' Performance and Cross-Reactivity Profiles Supported by Experimental Data.

The this compound scaffold has emerged as a versatile platform in medicinal chemistry, yielding derivatives with significant biological activity. Understanding the cross-reactivity of these compounds is paramount for developing selective ligands and minimizing off-target effects. This guide provides a comparative analysis of this compound derivatives, focusing on their interactions with various receptor systems, benchmarked against established ligands.

Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities (Ki) of a series of aminobutyl-substituted this compound derivatives for sigma (σ) and N-methyl-D-aspartate (NMDA) receptors. These values are crucial for assessing the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Sigma and NMDA Receptors

Compoundσ₁ Receptorσ₂ ReceptorNMDA Receptor (PCP Site)NMDA Receptor (Ifenprodil Site)
Derivative 1 31>1,000>10,0001,000
Derivative 2 569>1,000>10,000588
Derivative 3 154>5,000>10,000>10,000
Derivative 4 731>10,000731>10,000
Derivative 5 524>10,000524>10,000

Data synthesized from studies on homologous aminobutyl substituted 1,3-dioxanes.

Table 2: Comparative Binding Affinities (Ki, nM) with Standard Reference Ligands

Ligandσ₁ Receptorσ₂ ReceptorNMDA Receptor (PCP Site)NMDA Receptor (Ifenprodil Site)
Haloperidol 2-4~35>10,000-
(+)-Pentazocine 1.7-7~113>10,000-
MK-801 >10,000>10,0005.7-37.2-
Ifenprodil ~410>1,000-0.11-0.34

These values represent a range from various studies to show the general affinity of these standard ligands.

Broader Cross-Reactivity Profile

While much of the research on aminobutyl-substituted 4-methyl-1,3-dioxanes has centered on neurological targets, the core 1,3-dioxane structure has been found in ligands for other receptor families. For instance, a distinct series of 1,3-dioxane-2-carboxylic acid derivatives have been identified as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. This highlights the potential for the 1,3-dioxane scaffold to be adapted for diverse therapeutic targets beyond the central nervous system. However, direct cross-reactivity studies of the sigma/NMDA active derivatives against targets like PPARα are not yet available in the public domain.

Experimental Protocols

The following is a detailed methodology for a typical radioligand binding assay used to determine the binding affinities presented in this guide.

Radioligand Binding Assay for σ₁ and NMDA Receptors

1. Materials and Reagents:

  • Membrane Preparations: Guinea pig brain membranes for σ₁ receptor assays and rat forebrain homogenates for NMDA receptor assays.
  • Radioligands: --INVALID-LINK---pentazocine for σ₁ receptors, and --INVALID-LINK---MK-801 for the PCP site of NMDA receptors.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Haloperidol for σ₁; 30 µM (+)-MK-801 for NMDA).
  • Test Compounds: this compound derivatives dissolved in an appropriate solvent (e.g., DMSO).
  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
  • Scintillation Cocktail and Counter.

2. Assay Procedure:

  • Incubation Mixture Preparation: In 96-well plates, combine the membrane preparation (10-20 µg protein per well), the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control in the assay buffer. The final assay volume is typically 200 µL.
  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific protocol) for a predetermined time to reach equilibrium (e.g., 90-120 minutes).
  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Specific Binding Calculation: Subtract the non-specific binding (counts in the presence of the high concentration of unlabeled ligand) from the total binding (counts in the absence of the unlabeled ligand) to determine the specific binding.
  • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Pathways and Workflows

Diagrams of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with the σ₁ and NMDA receptors, as well as a typical experimental workflow for a radioligand binding assay.

experimental_workflow prep Prepare Reagents: Membranes, Radioligand, Test Compounds, Buffers incubation Incubate Reagents in 96-well plate prep->incubation filtration Rapid Filtration to separate bound/ unbound ligand incubation->filtration washing Wash Filters with ice-cold buffer filtration->washing counting Scintillation Counting to measure radioactivity washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis

Radioligand Binding Assay Workflow

sigma1_pathway ligand Sigma-1 Ligand (e.g., this compound derivative) sigma1 Sigma-1 Receptor (σ₁) ligand->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates ca_release Ca²⁺ Release from ER ip3r->ca_release Mediates downstream Downstream Signaling (e.g., neuronal survival, plasticity) ca_release->downstream Initiates

Simplified Sigma-1 Receptor Signaling

nmda_pathway glutamate Glutamate & Glycine nmda_receptor NMDA Receptor glutamate->nmda_receptor Activates channel_block Ion Channel Block ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Allows antagonist Antagonist (e.g., this compound derivative) antagonist->nmda_receptor Binds to PCP site antagonist->channel_block Induces channel_block->ca_influx Prevents signaling_cascade Signaling Cascade (e.g., LTP, LTD) ca_influx->signaling_cascade Triggers

NMDA Receptor Antagonism Pathway

Establishing Reference Standards for 4-Methyl-1,3-Dioxane Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing reference standards for 4-methyl-1,3-dioxane. Ensuring the purity and accurate quantification of this compound is critical, as it is utilized as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document outlines key considerations for selecting an appropriate analytical technique and provides detailed experimental protocols adapted from established methods for related compounds.

Introduction to this compound and Reference Standards

This compound is a heterocyclic organic compound that serves various roles in chemical synthesis. The establishment of a well-characterized reference standard is the foundation for accurate quantification and quality control in drug development and manufacturing. A reference standard is a highly purified compound used as a measurement base. While commercial suppliers offer this compound with purities typically ranging from 98% to over 99% as determined by Gas Chromatography (GC), the availability of a certified reference material (CRM) specifically for this compound is limited.[2][3][4][5][6] Therefore, in-house qualification and characterization of a reference standard are often necessary.

Comparison of Analytical Methodologies

Gas Chromatography (GC) is the most prevalent technique for the analysis of volatile compounds like this compound. The choice of detector, primarily between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS), depends on the specific requirements of the analysis.

FeatureGC-FIDGC-MS
Principle Measures the current produced by the combustion of organic compounds in a hydrogen flame.Separates ions based on their mass-to-charge ratio, providing structural information.
Selectivity Universal detector for organic compounds. Less selective than MS.Highly selective, allowing for identification based on mass spectra.
Sensitivity Generally high sensitivity for hydrocarbons.High sensitivity, especially in Selected Ion Monitoring (SIM) mode.
Quantitative Analysis Excellent for quantification due to its wide linear range and high precision.Good for quantification, often using an isotopically labeled internal standard for best accuracy.
Qualitative Analysis Based on retention time only.Provides structural confirmation through mass spectra, enabling impurity identification.
Cost & Complexity Lower initial cost and less complex to operate and maintain.Higher initial cost and more complex operation and data analysis.

Experimental Protocols

The following protocols are adapted from validated methods for the analysis of 1,4-dioxane, a structurally similar compound, and should be validated for the specific analysis of this compound.

Method 1: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for determining the purity of a this compound reference standard.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Inlet: Split mode (e.g., 50:1 split ratio) at 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 240°C at 25°C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Detector Temperature: 250°C

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound standard.

  • Dissolve in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.

  • Inject 1 µL into the GC-FID system.

Data Analysis: The purity of the this compound is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Method 2: Quantitative Analysis by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the determination of this compound as a volatile impurity in active pharmaceutical ingredients (APIs) or finished products.

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a Mass Spectrometer (MS) detector.

Chromatographic and Headspace Conditions:

  • GC Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Inlet: Split mode (e.g., 10:1 split ratio) at 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 240°C at 25°C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Headspace Autosampler:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Equilibration Time: 15 minutes

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Target Ions for this compound: m/z 102 (molecular ion), and characteristic fragment ions (e.g., m/z 87, 57). These ions should be confirmed by a full scan analysis of a standard.

Sample and Standard Preparation:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards in headspace vials to cover the desired concentration range (e.g., 0.1 ppm to 50 ppm) by spiking the solvent with the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the API or sample into a headspace vial and add a known volume of solvent.

  • Seal all vials immediately.

Method Validation Parameters:

A full method validation should be performed according to ICH Q2(R1) guidelines. Key parameters to evaluate include:

ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy Recovery of 80-120% for spiked samples.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 15%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters.

Workflow and Process Diagrams

Workflow_for_Reference_Standard_Establishment cluster_procurement Procurement & Initial Assessment cluster_analysis Analytical Characterization cluster_validation Method Validation cluster_documentation Documentation Procure Procure high-purity This compound Assess Initial Assessment (Appearance, Solubility) Procure->Assess Purity Purity Determination (GC-FID) Assess->Purity Identity Identity Confirmation (GC-MS, NMR, IR) Purity->Identity Quant Quantitative Analysis (Headspace GC-MS) Identity->Quant Validate Validate Analytical Method (ICH Q2(R1)) Quant->Validate Certify Certificate of Analysis Generation Validate->Certify

Workflow for establishing a this compound reference standard.

GC_MS_Signaling_Pathway Sample Sample in Headspace Vial Heating Heating & Equilibration Sample->Heating Partitioning Injection Headspace Injection Heating->Injection Vapor Phase Transfer GC_Column GC Separation (Column) Injection->GC_Column Introduction Ionization Ionization (EI Source) GC_Column->Ionization Elution Mass_Analyzer Mass Analysis (Quadrupole) Ionization->Mass_Analyzer Ion Acceleration Detector Detection (Electron Multiplier) Mass_Analyzer->Detector Ion Separation Data_System Data Acquisition & Analysis Detector->Data_System Signal Generation

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical waste, such as 4-Methyl-1,3-dioxane, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this flammable liquid, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] Due to its hazardous nature, it must be disposed of as hazardous waste through a licensed disposal company or a designated institutional environmental health and safety (EHS) office.[2][3][4] It is crucial to never dispose of this chemical down the drain or in regular trash.[2][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile or polyvinyl alcohol), and a lab coat.[1][5] All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5][6] Keep the chemical away from heat, sparks, open flames, and hot surfaces, and use only non-sparking tools to prevent ignition.[1][3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point22 °C / 71.6 °F[3]
Boiling Point114 °C / 237.2 °F[3][7]
Molecular Weight102.13 g/mol [8][7]
UN Number1993[3]

Detailed Disposal Protocol

Follow these step-by-step instructions for the safe disposal of this compound:

  • Waste Collection:

    • Designate a specific, compatible, and properly labeled waste container for this compound waste. The container should be made of a material that will not react with the chemical, such as glass or a suitable plastic.[9]

    • Ensure the container is clearly labeled as "Hazardous Waste," "this compound," and includes the appropriate hazard pictograms (e.g., flammable liquid).[4]

    • Keep the waste container tightly closed when not in use to prevent the release of flammable vapors.[1][3][4]

  • Segregation of Waste:

    • Do not mix this compound with other incompatible waste streams. It is incompatible with strong oxidizing agents.[3]

    • Collect aqueous waste, halogenated solvents, and non-halogenated solvents in separate containers.[10]

  • Storage of Waste Container:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[10]

    • The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition and direct sunlight.[2][3][11]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[4]

  • Arranging for Disposal:

    • Once the waste container is full or has reached the accumulation time limit set by your institution (often six months), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][10]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Spill Management:

    • In the event of a small spill (<1 L), and if you are trained to do so, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[3][5]

    • Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[3][6]

    • For large spills (>1 L), evacuate the area immediately and contact your institution's emergency response team and EHS.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_container Select & Label Hazardous Waste Container fume_hood->waste_container collect_waste Collect this compound Waste waste_container->collect_waste close_container Keep Container Tightly Closed collect_waste->close_container storage Store in Designated Satellite Accumulation Area close_container->storage spill_check Spill Occurs? storage->spill_check small_spill Small Spill (<1L): Contain with Absorbent spill_check->small_spill Yes large_spill Large Spill (>1L): Evacuate & Call EHS spill_check->large_spill request_pickup Container Full or Time Limit Reached: Request EHS Pickup spill_check->request_pickup No collect_spill Collect Contaminated Material for Disposal small_spill->collect_spill disposal Disposal by Licensed Contractor large_spill->disposal collect_spill->request_pickup request_pickup->disposal

Disposal workflow for this compound.

References

Navigating the Safe Handling of 4-Methyl-1,3-dioxane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount. This guide provides essential, immediate safety and logistical information for working with 4-Methyl-1,3-dioxane, a flammable liquid and irritant. Adherence to these operational and disposal plans is critical for ensuring personal safety and maintaining a compliant laboratory environment.

Immediate Safety Precautions

This compound is classified as a highly flammable liquid and vapor that causes skin irritation and serious eye irritation.[1] Therefore, stringent safety measures must be implemented to minimize exposure and mitigate risks.

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This minimizes the inhalation of vapors. Ensure that an eyewash station and safety shower are readily accessible.

Personal Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in areas where this compound is used.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is crucial for preventing contact and inhalation. The following recommendations are based on the known hazards of this compound.

Eye and Face Protection

Wear chemical safety goggles that meet ANSI Z87.1 standards. If there is a splash hazard, a face shield should be worn in addition to goggles.

Skin Protection

Gloves: Standard nitrile gloves may not provide adequate protection for prolonged contact with this compound. Chemical resistance data for the closely related compound, 1,4-dioxane, shows a breakthrough time of less than 10 minutes for nitrile gloves. Therefore, for extended handling, gloves with higher chemical resistance are recommended.

Glove MaterialBreakthrough Time (minutes)Recommendation
Nitrile Rubber< 10 (for 1,4-dioxane)[2]Suitable for incidental splash protection only. Change immediately upon contact.
Butyl Rubber> 480 (for 1,4-dioxane)Recommended for extended contact.
Viton™> 480 (for 1,4-dioxane)Recommended for extended contact.

Note: The breakthrough times listed are for the related compound 1,4-dioxane and should be used as a guideline. It is crucial to consult the glove manufacturer's specific chemical resistance data for this compound if available.

Protective Clothing: A flame-retardant lab coat should be worn. For operations with a higher risk of splashes, a chemically resistant apron or coveralls are recommended.

Respiratory Protection

If working outside of a fume hood or if there is a potential for inhalation exposure, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[3] For higher concentrations or in situations where the exposure limit may be exceeded, a supplied-air respirator may be required. A formal respiratory protection program, including fit testing, should be in place.

Operational Plan for Handling this compound

A step-by-step approach ensures that all safety aspects are considered during the handling process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_transfer Transfer Chemical in Fume Hood prep_materials->handling_transfer handling_cap Keep Containers Tightly Capped handling_transfer->handling_cap handling_spill Have Spill Kit Ready handling_cap->handling_spill cleanup_decontaminate Decontaminate Work Area handling_spill->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE Properly cleanup_decontaminate->cleanup_ppe cleanup_waste Segregate and Label Waste cleanup_ppe->cleanup_waste

Figure 1. Experimental workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Liquid Waste: Collect all waste this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene). Do not overfill the container, leaving at least 10% headspace for vapor expansion.

  • Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste. Place these items in a separate, clearly labeled solid waste container.

Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).

Storage: Store hazardous waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.

Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain.

By implementing these comprehensive safety and handling procedures, laboratory professionals can minimize the risks associated with this compound and ensure a safe and compliant working environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1,3-dioxane
Reactant of Route 2
Reactant of Route 2
4-Methyl-1,3-dioxane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。